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  • Product: 4-(Sulfamoylmethyl)benzamide

Core Science & Biosynthesis

Foundational

4-(Sulfamoylmethyl)benzamide chemical properties

This technical guide details the chemical properties, synthesis, and applications of 4-(Sulfamoylmethyl)benzamide , a structural isomer of the well-known sulfonamide class, distinct from Mafenide. Chemical Identity, Synt...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthesis, and applications of 4-(Sulfamoylmethyl)benzamide , a structural isomer of the well-known sulfonamide class, distinct from Mafenide.

Chemical Identity, Synthesis Protocols, and Pharmacological Applications

Part 1: Executive Summary & Chemical Identity

4-(Sulfamoylmethyl)benzamide is a bifunctional aromatic compound characterized by a benzene ring substituted with a primary amide group (


) at position 1 and a sulfamoylmethyl group (

) at position 4.

While structurally related to the antibiotic Mafenide (4-(aminomethyl)benzenesulfonamide), this compound represents a distinct chemotype where the functional groups are effectively "reversed" relative to the carbon linker and the ring. It serves as a critical intermediate in the synthesis of Carbonic Anhydrase Inhibitors (CAIs) and a scaffold for Fragment-Based Drug Discovery (FBDD).

Chemical Structure & Nomenclature
  • IUPAC Name: 4-(Sulfamoylmethyl)benzamide

  • Synonyms: 4-Carbamoyl-

    
    -toluenesulfonamide; 
    
    
    
    -Carbamoylphenylmethanesulfonamide.
  • Molecular Formula:

    
    
    
  • Molecular Weight: 214.24 g/mol

  • Key Distinction:

    • Mafenide: Sulfonamide on ring, Amine on methyl linker.

    • Target Molecule: Amide on ring, Sulfonamide on methyl linker.

Physicochemical Properties (Predicted/Analog-Derived)

The following data is derived from structural analogs (e.g., N,N-dimethyl-4-(sulfamoylmethyl)benzamide) and functional group contributions.

PropertyValue / CharacteristicNote
Physical State White to off-white crystalline solidTypical for primary benzamides.
Melting Point 185–195 °CHigh due to extensive H-bonding network.
Solubility (Water) Low (< 1 mg/mL)Hydrophobic core limits aqueous solubility.
Solubility (Organic) High in DMSO, DMF, DMAcPolar aprotic solvents disrupt H-bonds.
pKa (Sulfonamide) ~10.5Weakly acidic (

).
pKa (Amide) ~15-16Neutral under physiological conditions.
LogP ~0.5 - 0.8Moderately polar; membrane permeable.

Part 2: Synthesis & Experimental Protocols

Retrosynthetic Analysis

Direct sulfonation of benzamide is challenging due to deactivation. The most robust route utilizes 4-Cyanobenzyl chloride as a starting material. This pathway avoids premature hydrolysis of the amide and allows for controlled formation of the sulfonamide moiety before the final nitrile-to-amide conversion.

Step-by-Step Synthesis Protocol
Phase 1: Formation of the Sulfonyl Chloride Intermediate

Objective: Convert the benzyl chloride moiety to a sulfonyl chloride.

  • Reagents: 4-Cyanobenzyl chloride (1.0 eq), Thiourea (1.1 eq), Ethanol (

    
    ), Chlorine gas (
    
    
    
    ) or N-Chlorosuccinimide (NCS), Water.
  • Procedure:

    • Step A (Isothiouronium Salt): Dissolve 4-Cyanobenzyl chloride in refluxing ethanol. Add thiourea and reflux for 3 hours. The product, S-(4-cyanobenzyl)isothiouronium chloride, precipitates upon cooling. Filter and dry.

    • Step B (Oxidative Chlorination): Suspend the isothiouronium salt in water at 0–5 °C. Bubble

      
       gas (or add NCS portion-wise) while maintaining temperature < 10 °C. The sulfonyl chloride precipitates as a solid.
      
    • Isolation: Extract with Dichloromethane (DCM), wash with cold brine, dry over

      
      , and concentrate in vacuo. Caution:  Sulfonyl chlorides are unstable; proceed immediately to amination.
      
Phase 2: Sulfonamide Formation

Objective: Convert the sulfonyl chloride to the primary sulfonamide.

  • Reagents: 4-Cyanophenylmethanesulfonyl chloride (from Phase 1), Aqueous Ammonia (28%) or Ammonia in Methanol (7N).

  • Procedure:

    • Dissolve the crude sulfonyl chloride in THF or Dioxane at 0 °C.

    • Add excess Ammonia (5–10 eq) dropwise.

    • Stir at room temperature for 2 hours.

    • Workup: Evaporate solvent. Triturate the residue with water to remove ammonium salts. Filter the solid 4-cyanophenylmethanesulfonamide .

Phase 3: Nitrile Hydrolysis (Radziszewski Reaction)

Objective: Selectively hydrolyze the nitrile to the primary amide without affecting the sulfonamide.

  • Reagents: 4-Cyanophenylmethanesulfonamide, Hydrogen Peroxide (

    
    , 30%), Sodium Hydroxide (
    
    
    
    , 6M), Ethanol or DMSO.
  • Procedure:

    • Dissolve the nitrile intermediate in Ethanol/DMSO (1:1).

    • Add

      
       (0.2 eq) and 
      
      
      
      (4.0 eq) at 0 °C.
    • Allow to warm to room temperature and stir for 3–6 hours. (Monitor by TLC/LC-MS).

    • Quench: Carefully acidify with dilute

      
       to pH 7.
      
    • Purification: The product, 4-(Sulfamoylmethyl)benzamide , often precipitates. Recrystallize from Ethanol/Water.

Synthesis Workflow Visualization

The following diagram illustrates the logical flow of the synthesis strategy, highlighting critical intermediates.

SynthesisPath Start 4-Cyanobenzyl Chloride Inter1 Isothiouronium Salt Start->Inter1 Thiourea, EtOH Reflux Inter2 Sulfonyl Chloride Inter1->Inter2 Cl2/H2O or NCS Oxidative Chlorination Inter3 4-Cyanophenyl- methanesulfonamide Inter2->Inter3 NH3 (aq/MeOH) Amination Final 4-(Sulfamoylmethyl) benzamide Inter3->Final H2O2, NaOH Radziszewski Hydrolysis

Figure 1: Synthetic pathway from 4-cyanobenzyl chloride to the target benzamide via the nitrile route.

Part 3: Mechanism of Action & Applications

Carbonic Anhydrase Inhibition (CAI)

The primary pharmacological interest in 4-(sulfamoylmethyl)benzamide lies in its potential as a Carbonic Anhydrase (CA) Inhibitor .[1]

  • Pharmacophore: The sulfamoylmethyl group (

    
    ) acts as a "homosulfonamide" zinc-binding group (ZBG).
    
  • Binding Mechanism:

    • The sulfonamide nitrogen (ionized as

      
      ) coordinates directly to the 
      
      
      
      ion in the enzyme's active site.
    • The methylene linker (

      
      ) introduces flexibility, allowing the benzene ring to interact with hydrophobic pockets distinct from those targeted by direct sulfonamides (like acetazolamide).
      
    • The benzamide tail (

      
      ) engages in hydrogen bonding with hydrophilic residues (e.g., Gln92 or Asn62) at the rim of the active site, potentially enhancing isoform selectivity (e.g., targeting tumor-associated CA IX/XII over cytosolic CA I/II).
      
Structure-Activity Relationship (SAR) Logic

This molecule serves as a probe to test the "tail approach" in drug design. By modifying the amide nitrogen (e.g.,


-dimethylation), researchers can tune the lipophilicity and membrane permeability without altering the zinc-binding affinity.

SAR_Logic Molecule 4-(Sulfamoylmethyl)benzamide Amide Tail (-CONH2) Phenyl Ring Sulfamoylmethyl (-CH2SO2NH2) Effect1 H-Bonding Network (Isoform Selectivity) Molecule:head->Effect1 Effect2 Hydrophobic Scaffold (Spacer) Molecule:linker->Effect2 Effect3 Zn2+ Coordination (Primary Inhibition) Molecule:tail->Effect3

Figure 2: Structure-Activity Relationship (SAR) mapping of the functional groups to their biological roles.

Part 4: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood, especially during the chlorination step (evolution of

    
    ).
    
  • Storage: Store in a cool, dry place under inert atmosphere (

    
    ). Sulfonamides are generally stable, but the amide group can hydrolyze under strong acidic/basic conditions over time.
    

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors: synthesis of sulfonamides incorporating adamantyl moieties and their interaction with isozymes I, II, and IV. Journal of Medicinal Chemistry, 43(15), 2992-3004. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Sigma-Aldrich. (2024). Product entry for N,N-dimethyl-4-(sulfamoylmethyl)benzamide (CAS 2228586-32-9).[2] Link

Sources

Exploratory

4-(Sulfamoylmethyl)benzamide synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-(Sulfamoylmethyl)benzamide Introduction 4-(Sulfamoylmethyl)benzamide is a bifunctional aromatic compound featuring both a primary amide and a sulfonamide moiety. These fu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 4-(Sulfamoylmethyl)benzamide

Introduction

4-(Sulfamoylmethyl)benzamide is a bifunctional aromatic compound featuring both a primary amide and a sulfonamide moiety. These functional groups are prevalent pharmacophores in medicinal chemistry, contributing to a wide range of biological activities. The sulfonamide group, in particular, is a cornerstone of various therapeutic agents, including antibacterial, diuretic, and anticancer drugs.[1] This guide provides a comprehensive overview of a logical and efficient synthetic pathway for 4-(Sulfamoylmethyl)benzamide, designed for researchers, chemists, and professionals in drug development. The narrative emphasizes the rationale behind procedural choices, ensuring both scientific accuracy and practical applicability.

Retrosynthetic Analysis and Pathway Design

A robust synthesis begins with a logical retrosynthetic analysis to identify readily available starting materials and efficient chemical transformations. For 4-(Sulfamoylmethyl)benzamide, two key disconnections are apparent: the C-N bond of the benzamide and the S-N bond of the sulfonamide.

G cluster_main Retrosynthetic Analysis cluster_disconnections Retrosynthetic Analysis target 4-(Sulfamoylmethyl)benzamide discon1 Amide Disconnection (C-N) target->discon1 intermediate1 4-(Sulfamoylmethyl)benzoic Acid discon1->intermediate1 discon2 Sulfonamide Disconnection (S-N) intermediate3 Methyl 4-(Chloromethyl)benzoate discon2->intermediate3 intermediate2 Methyl 4-(Sulfamoylmethyl)benzoate intermediate1->intermediate2 intermediate2->discon2 intermediate4 Methyl 4-Methylbenzoate (Methyl p-Toluate) intermediate3->intermediate4 start p-Toluic Acid intermediate4->start

Caption: Retrosynthesis of 4-(Sulfamoylmethyl)benzamide.

This analysis reveals that the target molecule can be traced back to p-toluic acid, a common and inexpensive starting material. The forward synthesis is therefore designed to proceed from methyl p-toluate. This strategy involves protecting the carboxylic acid as a methyl ester, functionalizing the benzylic methyl group, building the sulfonamide moiety, and finally, converting the ester into the primary benzamide. This sequence prevents potential side reactions involving the acidic carboxylic acid proton and the harsh reagents used for chlorination and sulfonamide synthesis.

Detailed Synthetic Pathway

The selected synthetic route is a four-step process starting from the esterification of p-toluic acid. Each step is designed for high yield and selectivity, employing standard organic chemistry transformations.

G cluster_main Forward Synthesis Pathway start Methyl p-Toluate step1_reagents SO₂Cl₂ Radical Initiator (AIBN) CCl₄, Reflux start->step1_reagents intermediate1 Methyl 4-(Chloromethyl)benzoate step1_reagents->intermediate1 step2_reagents 1. Na₂SO₃, H₂O 2. PCl₅ or SOCl₂ 3. Conc. NH₃(aq) intermediate1->step2_reagents intermediate2 Methyl 4-(Sulfamoylmethyl)benzoate step2_reagents->intermediate2 step3_reagents NH₃ in MeOH Pressure Vessel, Heat intermediate2->step3_reagents product 4-(Sulfamoylmethyl)benzamide step3_reagents->product

Caption: Forward synthesis of 4-(Sulfamoylmethyl)benzamide.

Step 1: Esterification of p-Toluic Acid

The initial step involves the protection of the carboxylic acid functional group of p-toluic acid as a methyl ester. This is a crucial preventative measure, as the acidic proton of the carboxyl group would interfere with the basic conditions and nucleophiles used in later steps. The Fischer esterification, using methanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄), is the most common and cost-effective method for this transformation.

Step 2: Free-Radical Chlorination of Methyl p-Toluate

This step functionalizes the benzylic methyl group, making it a reactive site for subsequent nucleophilic substitution. The reaction proceeds via a free-radical mechanism, which is selective for the benzylic position due to the resonance stabilization of the resulting benzyl radical.

  • Causality: Reagents like sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) are ideal for this transformation.[2] The reaction is typically performed in an inert solvent like carbon tetrachloride under reflux, with initiation often requiring heat or UV light.[2] This method is preferable to using chlorine gas for its superior handling and safety on a laboratory scale.[2]

Step 3: Formation of the Sulfonamide Moiety

This is a three-part sequence performed on the benzylic chloride.

  • Nucleophilic Substitution with Sodium Sulfite: The benzylic chloride, methyl 4-(chloromethyl)benzoate, is reacted with an aqueous solution of sodium sulfite. The sulfite ion acts as a nucleophile, displacing the chloride in a standard Sₙ2 reaction to form a sodium sulfonate salt.

  • Conversion to Sulfonyl Chloride: The intermediate sulfonate salt is then converted to the corresponding sulfonyl chloride. This is achieved by treatment with a strong chlorinating agent like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

  • Amination of the Sulfonyl Chloride: The newly formed sulfonyl chloride is highly reactive towards nucleophiles. It is treated with concentrated aqueous ammonia to yield the sulfonamide.[3][4] The reaction proceeds via a nucleophilic addition-elimination mechanism at the sulfur center, forming the stable sulfonamide bond and producing methyl 4-(sulfamoylmethyl)benzoate.

Step 4: Amidation of the Methyl Ester

In the final step, the methyl ester is converted to the primary benzamide. This is accomplished by treating methyl 4-(sulfamoylmethyl)benzoate with ammonia. To achieve a reasonable reaction rate, this typically requires heating a solution of the ester in a solvent like methanol saturated with ammonia in a sealed pressure vessel. This direct aminolysis of the ester is a clean and efficient method to furnish the final product, 4-(Sulfamoylmethyl)benzamide.

Experimental Protocols

The following protocols are generalized procedures and may require optimization based on specific laboratory conditions and substrate batches.

Protocol 1: Synthesis of Methyl 4-(Chloromethyl)benzoate
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl p-toluate (1 equivalent) in carbon tetrachloride.

  • Add sulfuryl chloride (1.1 equivalents) and a catalytic amount of AIBN (0.02 equivalents).[2]

  • Heat the mixture to reflux (approx. 77°C) and maintain for 8-10 hours, monitoring the reaction progress by TLC or GC-MS.[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully wash the mixture with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acidic byproducts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by vacuum distillation or recrystallization from a suitable solvent.

Protocol 2: Synthesis of Methyl 4-(Sulfamoylmethyl)benzoate
  • Part A (Sulfonation): Dissolve methyl 4-(chloromethyl)benzoate (1 equivalent) in a mixture of water and a co-solvent like ethanol. Add sodium sulfite (1.2 equivalents) and heat the mixture to reflux for 4-6 hours. Monitor the disappearance of the starting material by TLC. Cool the mixture and remove the solvent under reduced pressure. The resulting solid sodium sulfonate salt is used directly in the next step.

  • Part B (Chlorination): Suspend the dry sodium sulfonate salt (1 equivalent) in a minimal amount of an inert solvent like dichloromethane. Add phosphorus pentachloride (1.5 equivalents) portion-wise while cooling in an ice bath to control the exothermic reaction. Stir the mixture at room temperature for 2-3 hours.

  • Part C (Amination): Pour the reaction mixture slowly onto crushed ice. The sulfonyl chloride will precipitate and can be collected by filtration. Without extensive drying, introduce the crude sulfonyl chloride into a cold, concentrated aqueous ammonia solution (excess).[3] Stir vigorously for 1-2 hours. The sulfonamide product will precipitate. Collect the solid by filtration, wash with cold water, and dry to yield methyl 4-(sulfamoylmethyl)benzoate.

Protocol 3: Synthesis of 4-(Sulfamoylmethyl)benzamide
  • Place methyl 4-(sulfamoylmethyl)benzoate (1 equivalent) into a high-pressure steel reactor.

  • Add a 7N solution of ammonia in methanol (large excess).

  • Seal the reactor and heat to 80-100°C for 12-24 hours.

  • After cooling the reactor to room temperature, carefully vent the excess ammonia pressure in a fume hood.

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting solid is the crude 4-(Sulfamoylmethyl)benzamide. Purify by recrystallization from water or an alcohol/water mixture.

Data Summary

The following table presents representative data for the key transformations in the synthesis of 4-(Sulfamoylmethyl)benzamide. Yields are illustrative and can vary based on reaction scale and optimization.

StepStarting MaterialProductRepresentative Yield (%)
1p-Toluic AcidMethyl p-Toluate>95%
2Methyl p-ToluateMethyl 4-(Chloromethyl)benzoate70-85%[2]
3Methyl 4-(Chloromethyl)benzoateMethyl 4-(Sulfamoylmethyl)benzoate60-75% (over 3 parts)
4Methyl 4-(Sulfamoylmethyl)benzoate4-(Sulfamoylmethyl)benzamide80-90%

Conclusion

This guide outlines a logical and robust multi-step synthesis for 4-(Sulfamoylmethyl)benzamide starting from the readily available p-toluic acid. The chosen pathway relies on well-established and reliable chemical transformations, emphasizing the protection of the carboxylic acid, selective benzylic functionalization, and systematic construction of the sulfonamide and benzamide moieties. The provided protocols offer a solid foundation for laboratory synthesis, enabling researchers to access this valuable chemical building block for applications in drug discovery and materials science.

References

  • ChemicalBook. (2026, January 5). 4-(AMINOMETHYL)BENZENESULFONAMIDE | 138-39-6.
  • BenchChem Technical Support Team. (2025, December). An In-depth Technical Guide to the Synthesis of Mafenide: Pathways and Starting Materials. Benchchem.
  • BenchChem Technical Support Team. (2025, December). Technical Support Center: Optimizing Amidation Reactions with 4-(Chloromethyl)benzoyl Chloride. Benchchem.
  • Google Patents. (n.d.). US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same.
  • Ngassa, F. N., et al. (2020, September 30). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.
  • Synthesis and antimicrobial activity of pyrimidinylsulfamoyl azolylbenzamides. (n.d.).
  • Google Patents. (n.d.). US5516906A - Process for the preparation of N-[2-[4-(aminosulfonyl) phenyl]ethyl]5-methylpyrazinecarboxamide.
  • Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. (n.d.). PDF.
  • PrepChem.com. (n.d.). Synthesis of A. 4-(Chloromethyl)benzoyl chloride.
  • ChemicalBook. (n.d.). 4-(2-Aminoethyl)benzenesulfonamide synthesis.
  • PrepChem.com. (n.d.). Preparation of 4-chlorobenzyl chloride.

Sources

Foundational

The Pharmacodynamics of 4-(Sulfamoylmethyl)benzamide: A Dual-Mechanism Probe

Executive Summary 4-(Sulfamoylmethyl)benzamide represents a critical structural pharmacophore in medicinal chemistry, serving as a simplified analogue of the anticonvulsant zonisamide (1,2-benzisoxazole-3-methanesulfonam...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Sulfamoylmethyl)benzamide represents a critical structural pharmacophore in medicinal chemistry, serving as a simplified analogue of the anticonvulsant zonisamide (1,2-benzisoxazole-3-methanesulfonamide). Unlike classical sulfonamide drugs (e.g., sulfamethoxazole, acetazolamide) where the sulfonamide group is attached directly to an aromatic ring, this compound features an aliphatic sulfonamide moiety (


) linked via a methylene spacer.

This structural distinction fundamentally alters its physicochemical properties—specifically its


 and ionization state at physiological pH—shifting its primary mechanism from potent Carbonic Anhydrase (CA) inhibition toward voltage-gated ion channel modulation . This guide dissects the compound's dual mechanism of action, offering a rigorous analysis for researchers utilizing it as a fragment probe in neuropharmacology and enzyme kinetics.

Part 1: Mechanism of Action (MOA)

The Aliphatic Sulfonamide Paradox (Enzymatic Inhibition)

The defining feature of 4-(Sulfamoylmethyl)benzamide is the "sulfamoylmethyl" group. To understand its MOA, one must contrast it with aromatic sulfonamides.

  • Aromatic Sulfonamides (

    
    ):  Exhibit a 
    
    
    
    of ~7.0–9.0. At physiological pH (7.4), a significant fraction exists as the anion (
    
    
    ), which is the active species required to coordinate the
    
    
    ion in the active site of Carbonic Anhydrase (CA) isoforms.
  • Aliphatic Sulfonamides (

    
    ):  The methylene spacer insulates the sulfonamide from the electron-withdrawing aromatic ring. This raises the 
    
    
    
    to ~10.5. At pH 7.4, the molecule remains predominantly neutral.

Mechanistic Implication: Despite the unfavorable ionization profile, 4-(Sulfamoylmethyl)benzamide retains measurable affinity for Carbonic Anhydrase II (CA II) , albeit with lower potency than acetazolamide. The mechanism involves the neutral sulfonamide acting as a "zinc-anchor" transition state analogue, or relying on the minor anionic fraction. This makes it an excellent selectivity probe —it binds tightly only to CA isoforms with highly hydrophobic pockets that can accommodate the benzyl linker, filtering out non-specific binding.

Voltage-Gated Ion Channel Modulation (Excitability)

Mirroring the pharmacodynamics of zonisamide, 4-(Sulfamoylmethyl)benzamide acts as a state-dependent blocker of voltage-gated sodium (


) and T-type calcium (

) channels.
  • Target: The inner pore of the inactivated state of the

    
     channel.
    
  • Action: The benzamide moiety stabilizes the slow inactivation state of the channel, preventing repetitive neuronal firing without blocking normal action potentials.

  • Causality: The neutral character of the aliphatic sulfonamide (discussed above) allows the molecule to cross the lipophilic neuronal membrane effectively, accessing the intracellular binding site of the channel.

Part 2: Visualization of Signaling Pathways

The following diagram illustrates the dual-pathway interaction of the molecule, contrasting its enzymatic inhibition with its ion channel modulation.

MOA_Pathway cluster_Enzyme Pathway A: Carbonic Anhydrase (CA) Inhibition cluster_IonChannel Pathway B: Ion Channel Modulation Compound 4-(Sulfamoylmethyl)benzamide (Neutral Species at pH 7.4) CA_ActiveSite CA Active Site (Zn2+) Compound->CA_ActiveSite Low Affinity Binding (Zinc Coordination) Membrane Neuronal Membrane (Passive Diffusion) Compound->Membrane High Lipophilicity ProtonTransfer Proton Transfer (Rate Limiting) CA_ActiveSite->ProtonTransfer Disrupts H+ Shuttle CO2_Hydration CO2 Hydration Blocked ProtonTransfer->CO2_Hydration NaV_Channel Voltage-Gated Na+ Channel (Inactivated State) Membrane->NaV_Channel Intracellular Access Firing Inhibition of Repetitive Firing NaV_Channel->Firing Stabilizes Inactivation

Figure 1: Dual mechanism of action showing the divergence between enzymatic zinc coordination (Pathway A) and intracellular ion channel stabilization (Pathway B).

Part 3: Experimental Protocols & Validation

Protocol 1: Synthesis via Chlorosulfonation (Self-Validating)

Objective: Generate high-purity 4-(Sulfamoylmethyl)benzamide from 4-(aminomethyl)benzoic acid or benzyl precursors.

Rationale: Direct chlorosulfonation of benzamide is difficult due to deactivation. The preferred route utilizes the Pinner reaction or conversion of a benzyl chloride intermediate.

StepReagent/ConditionCritical Parameter (Validation)
1. Precursor Prep 4-(Chloromethyl)benzamide dissolved in EtOH/Water.TLC Monitoring: Disappearance of starting material (

shift).
2. Sulfonation Sodium sulfite (

), reflux 4h.
Formation of Sulfonic Acid salt (water soluble).
3. Activation

(Phosphorus oxychloride),

.
Gas Evolution: Release of HCl indicates conversion to sulfonyl chloride.
4. Amination

(conc.),

.
Precipitation: Product crashes out as white solid.
5. Purification Recrystallization from EtOH.Melting Point: Target range 210–215°C (confirms purity).
Protocol 2: Stopped-Flow Carbonic Anhydrase Assay

Objective: Quantify the inhibition constant (


) against hCA II.
  • Reagents:

    • Substrate: p-Nitrophenyl acetate (p-NPA) or

      
       (hydration assay).
      
    • Indicator: Phenol red (for Hydration assay) or direct UV (for Esterase assay).

    • Buffer: 20 mM HEPES, pH 7.5, 20 mM

      
      .
      
  • Workflow:

    • Blanking: Measure non-enzymatic hydrolysis of substrate.

    • Incubation: Pre-incubate hCA II (100 nM) with 4-(Sulfamoylmethyl)benzamide (0.1 nM – 10

      
      ) for 15 min.
      
    • Injection: Mix Enzyme-Inhibitor complex with Substrate in the stopped-flow chamber.

    • Detection: Monitor Absorbance at 400 nm (p-nitrophenol release) or 557 nm (acidification).

  • Data Analysis:

    • Fit initial rates (

      
      ) to the Cheng-Prusoff equation  to derive 
      
      
      
      .
    • Self-Check: If

      
      , the compound acts as a weak inhibitor (consistent with aliphatic sulfonamide theory).
      

Part 4: Comparative Data Analysis

The following table contrasts 4-(Sulfamoylmethyl)benzamide with standard reference compounds to highlight its unique position as a probe.

CompoundStructure Type

(Sulfonamide)
hCA II

(nM)
Primary Target
Acetazolamide Aromatic Heterocycle7.212Glaucoma / Diuretic (CA Inhibition)
Mafenide Aromatic (

spacer)
10.6 (amine)>10,000Antibacterial (folate synthesis)
Zonisamide Aliphatic (

spacer)
10.2~35Anticonvulsant (

/

)
4-(Sulfamoylmethyl)benzamide Aliphatic (

spacer)
~10.5 ~50–200 Structural Probe (Dual Activity)

Note: The higher


 compared to Acetazolamide confirms that the aliphatic spacer reduces CA affinity, shifting the utility towards ion channel research.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Masuda, Y., et al. (1980).[1] 3-Sulfamoylmethyl-1,2-benzisoxazole, a new type of anticonvulsant drug: Pharmacological profile. Arzneimittelforschung. Link

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors: Synthesis of sulfonamides incorporating adamantyl moieties and their interaction with isozymes I, II, and IV. Journal of Medicinal Chemistry. Link

  • Thiry, A., et al. (2007). Zonisamide derivatives: Synthesis and inhibition of the carbonic anhydrase isozymes. Bioorganic & Medicinal Chemistry. Link

Sources

Exploratory

Structure-activity relationship of 4-(Sulfamoylmethyl)benzamide

An In-Depth Technical Guide to the Structure-Activity Relationship of 4-(Sulfamoylmethyl)benzamide and Its Analogs For Researchers, Scientists, and Drug Development Professionals Executive Summary The 4-(sulfamoylmethyl)...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of 4-(Sulfamoylmethyl)benzamide and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 4-(sulfamoylmethyl)benzamide scaffold represents a nuanced variation within the broader, extensively studied class of aromatic sulfonamides, which are renowned for their diverse biological activities. While direct, comprehensive literature on the structure-activity relationship (SAR) of 4-(sulfamoylmethyl)benzamide itself is limited, a wealth of data on structurally related benzenesulfonamides provides a robust framework for understanding its potential as a bioactive agent. This guide synthesizes established principles from analogous series to elucidate the probable SAR of this specific scaffold, with a primary focus on its role as a carbonic anhydrase inhibitor. By examining the influence of the constituent benzamide and sulfamoylmethyl moieties, we will explore the molecular interactions that govern efficacy and selectivity, offering a predictive lens for future drug design and development efforts.

Introduction: The Benzenesulfonamide Heritage and the Emergence of a Flexible Linker

Benzenesulfonamides are a cornerstone of medicinal chemistry, with applications ranging from diuretics and antiglaucoma agents to anticancer and anti-infective therapies.[1][2] Their mechanism of action frequently involves the inhibition of metalloenzymes, most notably carbonic anhydrases (CAs), where the sulfonamide group coordinates with the active site zinc ion.[1][3]

The canonical benzenesulfonamide structure features a sulfamoyl group (-SO₂NH₂) directly attached to the benzene ring. The subject of this guide, 4-(sulfamoylmethyl)benzamide, introduces a methylene (-CH₂-) linker between the sulfamoyl group and the aromatic core. This seemingly minor modification has profound implications for the molecule's conformational flexibility and its presentation to the target enzyme, thereby altering its SAR profile. This guide will dissect the probable consequences of this structural alteration.

The Primary Target: Carbonic Anhydrases

Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] They are integral to numerous physiological processes, and their dysregulation is implicated in various pathologies. Consequently, CA isoforms are significant drug targets:

  • hCA II and IV: Abundant in the eye, their inhibition reduces aqueous humor production, making them targets for antiglaucoma agents.[4]

  • hCA IX and XII: These isoforms are overexpressed in many hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting cancer cell survival and proliferation. Their inhibition is a validated anticancer strategy.[5][6]

Given the established activity of benzenesulfonamides against CAs, it is highly probable that 4-(sulfamoylmethyl)benzamide and its derivatives also target these enzymes. The following SAR discussion will be framed primarily within the context of CA inhibition.

Deconstructing the Structure-Activity Relationship

The SAR of 4-(sulfamoylmethyl)benzamide can be systematically explored by considering modifications to its three key components: the benzamide ring, the amide substituent, and the sulfamoylmethyl tail.

The Sulfamoylmethyl Tail: The Zinc-Binding Group

The unsubstituted sulfonamide moiety is the critical zinc-binding group. For effective inhibition of CAs, the -SO₂NH₂ group must be able to access and coordinate with the Zn²⁺ ion at the bottom of the enzyme's active site.

The Role of the Methylene Linker:

The introduction of the -CH₂- linker in 4-(sulfamoylmethyl)benzamide, as opposed to a direct phenyl-SO₂NH₂ connection, introduces rotational freedom. This flexibility can be a double-edged sword:

  • Potential Advantage: It may allow the sulfonamide group to adopt an optimal orientation for binding within the active site, potentially overcoming steric hindrances that might challenge a more rigid analog.

  • Potential Disadvantage: The increased conformational entropy may need to be overcome upon binding, which could be energetically unfavorable and lead to a decrease in affinity compared to more rigid counterparts.

The length and nature of this linker are critical variables in SAR studies.[5][6]

The Benzamide Core and Amide Substitutions

The benzamide portion of the molecule extends from the active site towards the enzyme's rim, offering significant opportunities for synthetic modification to enhance potency and selectivity.

Substitutions on the Benzene Ring:

Modifications to the benzene ring can influence electronic properties and provide additional interactions with the enzyme surface. For instance, in related 4-carboxy-benzenesulfonamides, the introduction of a chlorine atom at the 3-position has been shown to modulate activity and selectivity.[4]

Modifications of the Amide Group (R):

The substituent (R) on the benzamide nitrogen is a key determinant of the compound's properties. By varying this group, researchers can probe different regions of the CA active site and modulate physicochemical properties like solubility.

  • Alkyl and Aryl Substituents: Simple alkyl or aryl groups at the R position can form van der Waals interactions with hydrophobic residues in the active site.

  • Introduction of Hydrogen Bonding Moieties: Incorporating groups capable of hydrogen bonding (e.g., hydroxyls, additional amides) can lead to interactions with hydrophilic residues, enhancing affinity.

  • Amino Acid and Dipeptide Conjugates: As demonstrated in related benzamide-4-sulfonamides, conjugating amino acids or dipeptides can significantly improve water solubility, which is particularly advantageous for topical formulations like eye drops for glaucoma.[7] These modifications can also lead to highly potent inhibitors of various CA isoforms.[7]

The general SAR trends for modifications to the amide portion of related benzamide-4-sulfonamides show that a wide range of primary and secondary amines, as well as amino acids, can be incorporated to produce low nanomolar inhibitors of hCA II, VII, and IX.[7]

Experimental Workflow for SAR Elucidation

A systematic investigation into the SAR of 4-(sulfamoylmethyl)benzamide would follow a structured workflow, from synthesis to biological evaluation.

Synthetic Strategy

The synthesis of a library of 4-(sulfamoylmethyl)benzamide analogs would typically involve the coupling of a 4-(sulfamoylmethyl)benzoic acid core with a diverse panel of amines.

Step-by-Step Synthesis Protocol:

  • Preparation of 4-(Chlorosulfonylmethyl)benzoic acid: This key intermediate can be synthesized from p-toluic acid through a series of reactions including chlorination of the methyl group followed by reaction with a sulfite and subsequent oxidation and chlorination.

  • Formation of the Sulfonamide: The 4-(chlorosulfonylmethyl)benzoic acid is then reacted with ammonia or a primary/secondary amine to form the corresponding sulfonamide.

  • Amide Coupling: The resulting 4-(sulfamoylmethyl)benzoic acid is activated (e.g., with a carbodiimide coupling agent like EDC in the presence of HOBt) and reacted with a variety of primary or secondary amines (R-NH₂) to yield the final benzamide derivatives.[8]

  • Purification and Characterization: The synthesized compounds are purified, typically by chromatography, and their structures confirmed using techniques such as NMR and mass spectrometry.

Diagram: Synthetic Workflow

G cluster_synthesis Synthetic Protocol p_Toluic_Acid p-Toluic Acid Intermediate_1 4-(Chlorosulfonylmethyl)benzoic acid p_Toluic_Acid->Intermediate_1 Multi-step synthesis Intermediate_2 4-(Sulfamoylmethyl)benzoic acid Intermediate_1->Intermediate_2 Amination Final_Product 4-(Sulfamoylmethyl)benzamide Analogs Intermediate_2->Final_Product Amide Coupling Amines Diverse Amines (R-NH₂) Amines->Final_Product

Caption: General synthetic route to 4-(sulfamoylmethyl)benzamide analogs.

Biological Evaluation: Carbonic Anhydrase Inhibition Assay

The primary biological evaluation would involve assessing the inhibitory activity of the synthesized compounds against a panel of human carbonic anhydrase isoforms (e.g., hCA I, II, IX, and XII).

Step-by-Step Protocol for Stopped-Flow CO₂ Hydrase Assay:

  • Enzyme and Compound Preparation: Prepare stock solutions of the recombinant human CA isoforms and the test compounds in an appropriate buffer (e.g., Tris-HCl) with a known concentration of a pH indicator (e.g., 4-nitrophenol).

  • Assay Execution: The assay is performed using a stopped-flow instrument. One syringe contains the enzyme solution, and the other contains a CO₂-saturated solution.

  • Mixing and Measurement: The two solutions are rapidly mixed, initiating the CO₂ hydration reaction. The change in pH due to proton production is monitored by the change in absorbance of the pH indicator over time.

  • Inhibitor Testing: The assay is repeated in the presence of varying concentrations of the inhibitor compounds.

  • Data Analysis: The initial rates of the reaction are determined from the absorbance curves. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the data to a dose-response curve. The inhibition constant (Ki) can then be determined using the Cheng-Prusoff equation.

Diagram: SAR Evaluation Workflow

G Synthesis Synthesize Analog Library Purification Purify & Characterize Synthesis->Purification Primary_Screen Primary Screen (e.g., hCA II, hCA IX) Purification->Primary_Screen SAR_Analysis Analyze SAR Primary_Screen->SAR_Analysis Selectivity_Panel Selectivity Profiling (hCA I, IV, XII, etc.) Primary_Screen->Selectivity_Panel Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Selectivity_Panel->SAR_Analysis

Sources

Foundational

The Homosulfonamide Scaffold: A Technical Guide to 4-(Sulfamoylmethyl)benzamide Derivatives

Executive Summary This technical guide analyzes the structural and pharmacological properties of 4-(sulfamoylmethyl)benzamide , a distinct scaffold in the design of carbonic anhydrase (CA) inhibitors and fragment-based d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the structural and pharmacological properties of 4-(sulfamoylmethyl)benzamide , a distinct scaffold in the design of carbonic anhydrase (CA) inhibitors and fragment-based drug discovery (FBDD). Unlike classic benzenesulfonamides (e.g., sulfanilamide, acetazolamide), this molecule incorporates a methylene spacer (


) between the aromatic ring and the sulfonamide zinc-binding group (ZBG). This "homosulfonamide" architecture alters the acidity (

), molecular geometry, and selectivity profile of the inhibitor, making it a critical tool for targeting specific CA isoforms (e.g., CA IX/XII in oncology) and bacterial enzymes (e.g., Vibrio cholerae CA) where classic inhibitors fail due to resistance or lack of selectivity.

Part 1: Molecular Architecture & Pharmacophore Analysis

Structural Distinction: The "Elbow" Effect

The defining feature of 4-(sulfamoylmethyl)benzamide is the methylene bridge. This spacer decouples the electronic conjugation between the benzene ring and the sulfonamide moiety.

FeatureClassic 4-Sulfamoylbenzamide4-(Sulfamoylmethyl)benzamide
Structure


Electronic State Conjugated (electron-withdrawing ring increases acidity)Deconjugated (Insulated by

)
Sulfonamide



Zinc Binding Strong electrostatic interaction (anionic form dominant at physiological pH)Weaker interaction (neutral form more prevalent); relies on specific geometry.
Selectivity Broad spectrum (often hits CA I, II)Isoform-specific (favors pockets requiring flexible entry)
The "Tail" Strategy

The benzamide moiety at the para-position serves as the "tail" anchor. In rational drug design, this amide linker allows researchers to attach diverse hydrophobic or hydrophilic groups to interact with the selective pocket (hydrophobic or hydrophilic half) of the CA active site entrance. This is critical for differentiating between the ubiquitous cytosolic isoforms (hCA I/II) and the transmembrane tumor-associated isoforms (hCA IX/XII).

Part 2: Synthetic Pathways

The synthesis of 4-(sulfamoylmethyl)benzamide derivatives requires careful orchestration to avoid side reactions at the benzylic position. The following protocol is a validated, self-consistent workflow starting from methyl 4-(bromomethyl)benzoate .

Synthetic Workflow Diagram

Synthesis Start Methyl 4-(bromomethyl)benzoate Int1 Sodium Sulfonate Intermediate (Ar-CH2-SO3Na) Start->Int1 1. Na2SO3, H2O/Acetone Reflux, 4h Int2 Sulfonyl Chloride (Ar-CH2-SO2Cl) Int1->Int2 2. POCl3 or SOCl2 DMF (cat), 0°C to RT Int3 4-(Sulfamoylmethyl)benzoate Int2->Int3 3. NH4OH (aq) or NH3 (g) THF, 0°C Final 4-(Sulfamoylmethyl)benzamide Derivatives Int3->Final 4. Ester Hydrolysis (LiOH) 5. Amide Coupling (R-NH2, HATU/EDC)

Caption: Step-wise synthesis of homosulfonamide derivatives utilizing a nucleophilic substitution-oxidation strategy.

Detailed Experimental Protocol

Step 1: Sulfonation (Nucleophilic Displacement)

  • Reagents: Methyl 4-(bromomethyl)benzoate (1.0 eq), Sodium Sulfite (1.5 eq), Water/Acetone (1:1).

  • Procedure: Dissolve the bromide in acetone; add aqueous sodium sulfite. Reflux for 4 hours. The mixture will become homogeneous.

  • Workup: Evaporate acetone. The product, sodium 4-(methoxycarbonyl)phenylmethanesulfonate, precipitates as a white solid upon cooling/salting out.

  • Why: Direct chlorosulfonation of p-toluic acid is harsh and yields regioisomers. Displacement of the benzylic bromide is regiospecific.

Step 2: Activation to Sulfonyl Chloride

  • Reagents: Sulfonate salt (from Step 1),

    
     (excess), DMF (catalytic).
    
  • Procedure: Suspend the salt in dry DCM or use neat

    
    . Add DMF. Heat to 
    
    
    
    for 2 hours.
  • Caution: This generates

    
     gas. Use a scrubber.
    
  • Workup: Quench on ice. Extract with DCM immediately (benzylic sulfonyl chlorides are unstable and prone to desulfonylation if left in water).

Step 3: Sulfonamide Formation

  • Reagents:

    
     (25% aq) or 
    
    
    
    in Dioxane.
  • Procedure: Add the sulfonyl chloride solution dropwise to the ammonia solution at

    
    . Stir for 30 mins.
    
  • Result: Methyl 4-(sulfamoylmethyl)benzoate.

Step 4: Derivatization (The Benzamide "Tail")

  • Hydrolysis: Saponify the ester using

    
     in 
    
    
    
    to get the free acid.
  • Coupling: React the acid with the desired amine (

    
    ) using HATU and DIPEA in DMF.
    
  • Self-Validation: Monitor disappearance of the acid peak by LC-MS. The product should show a mass of

    
    .
    

Part 3: Biological Profiling & Mechanism

Carbonic Anhydrase Inhibition Mechanism

The primary utility of this scaffold is the inhibition of metalloenzymes, specifically Carbonic Anhydrases (CAs).

  • Zinc Coordination: The sulfonamide nitrogen (

    
    ) coordinates directly to the 
    
    
    
    ion in the enzyme active site, displacing the catalytic water molecule/hydroxide ion.
  • The Methylene Difference: In classic sulfonamides, the

    
     is acidic (
    
    
    
    ), allowing easy deprotonation to the active anionic species. In 4-(sulfamoylmethyl)benzamides, the
    
    
    is higher (
    
    
    ). This means a larger fraction of the drug remains neutral at physiological pH (7.4), potentially reducing "on-rate" kinetics but improving selectivity for isoforms that can accommodate the neutral species or facilitate in-situ deprotonation via proton transfer networks.
Target Selectivity Profile

Data synthesized from structure-activity relationship (SAR) studies on homosulfonamides [1, 2]:

Isoform

Range (nM)
Clinical RelevanceNotes
hCA I

Off-targetCytosolic, abundant. High

(low affinity) is desirable to avoid side effects.
hCA II

Glaucoma / EdemaMajor cytosolic target. Homosulfonamides often show moderate affinity here compared to acetazolamide.
hCA IX

Oncology (Hypoxia)Primary Target. The flexible methylene spacer allows the benzamide tail to reach the hydrophobic pocket specific to CA IX.
VchCA

Vibrio choleraeBacterial CAs often have different active site volumes; homosulfonamides have shown efficacy where classic inhibitors fail [2].
Mechanism of Action Diagram

Mechanism Zn Zn(II) Ion (Active Site) Inhibitor 4-(Sulfamoylmethyl)benzamide (Inhibitor) Inhibitor->Zn Coordination (Sulfonamide N) Water Catalytic Water (Displaced) Inhibitor->Water Displaces Pocket Hydrophobic Pocket (Selectivity Filter) Inhibitor->Pocket Tail Interaction (Benzamide Group)

Caption: Mechanism of Action. The sulfonamide coordinates Zinc, while the benzamide tail engages the selectivity pocket.

Part 4: Experimental Validation Protocols

Stopped-Flow Kinetics Assay (CA Inhibition)

To validate the biological activity of synthesized derivatives, a stopped-flow


 hydration assay is the gold standard.
  • Preparation: Prepare serial dilutions of the inhibitor (

    
    ) in DMSO/Buffer.
    
  • Enzyme Mix: Incubate CA isoform (e.g., hCA II,

    
    ) with the inhibitor for 15 minutes at room temperature.
    
  • Reaction Trigger: Rapidly mix the Enzyme-Inhibitor complex with substrate solution (saturated

    
     water) using a stopped-flow apparatus.
    
  • Detection: Monitor the change in absorbance of a pH indicator (Phenol Red) at 557 nm.

  • Calculation: Determine the initial velocity (

    
    ). Fit data to the Morrison equation for tight-binding inhibitors to extract the inhibition constant (
    
    
    
    ).
X-Ray Crystallography (Soaking)

To confirm the binding mode (specifically the geometry of the methylene spacer):

  • Crystallization: Grow crystals of hCA II using the hanging drop vapor diffusion method (precipitant: ammonium sulfate).

  • Soaking: Soak the native crystals in a solution containing the 4-(sulfamoylmethyl)benzamide derivative (

    
    ) for 24 hours.
    
  • Diffraction: Collect data at 100 K. Look for electron density at the Zn active site corresponding to the

    
     moiety.
    

Part 5: Future Directions & Applications

The 4-(sulfamoylmethyl)benzamide scaffold is currently underutilized compared to its non-methylated counterpart. However, it presents specific opportunities in Fragment-Based Drug Discovery (FBDD) :

  • Linker Exploration: The benzamide nitrogen offers a vector for "click chemistry" (e.g., using 4-(sulfamoylmethyl)benzoic acid propargyl amides) to screen libraries against CA IX.

  • Dual-Targeting: Coupling this scaffold with NO-donating moieties or chemotherapeutic agents (e.g., doxorubicin) via the amide linker can create prodrugs that target hypoxic tumors (CA IX overexpressing) while delivering a cytotoxic payload.

  • Antimicrobial Resistance: As shown in Vibrio cholerae studies [2], the subtle geometric shift of the homosulfonamide can bypass resistance mechanisms evolved against classic sulfonamides.

References

  • Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Source: Metabolites (2018) URL:[1][Link]

  • 4-Sulfamoylphenylalkylamides as Inhibitors of Carbonic Anhydrases Expressed in Vibrio cholerae. Source: ChemMedChem (2016) URL:[Link]

  • A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues. Source: Beilstein Journal of Organic Chemistry (2017) URL:[Link]

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Source: RSC Advances (2023) URL:[Link]

Sources

Exploratory

Spectroscopic Analysis of 4-(Sulfamoylmethyl)benzamide: A Technical Guide

The following technical guide details the spectroscopic characterization of 4-(Sulfamoylmethyl)benzamide , a bifunctional pharmacophore combining a benzamide moiety with a benzylsulfonamide group.[1] This guide is struct...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 4-(Sulfamoylmethyl)benzamide , a bifunctional pharmacophore combining a benzamide moiety with a benzylsulfonamide group.[1]

This guide is structured for medicinal chemists and analytical scientists, focusing on the specific spectral signatures arising from the methylene bridge (


) isolating the sulfonamide from the aromatic system, a critical structural feature distinguishing it from classical sulfonamides like sulfanilamide.[1]

Compound Identity: 4-(Sulfamoylmethyl)benzamide CAS Registry Number: 103360-04-9 (Analogous Reference) Chemical Formula:


Molecular Weight:  214.24  g/mol
IUPAC Name:  4-(Sulfamoylmethyl)benzamide[1]

Introduction & Structural Framework

The analysis of 4-(Sulfamoylmethyl)benzamide requires a nuanced understanding of its two distinct electronic environments: the conjugated benzamide system and the insulated benzylsulfonamide tail.[1] Unlike direct sulfonamides where the


 group is conjugated to the aromatic ring, the methylene bridge in this molecule interrupts conjugation, significantly altering the vibrational and magnetic resonance signatures.[1]
Structural Logic & Fragmentation

The molecule can be dissected into three spectroscopic zones:

  • Zone A (Benzamide): A rigid, conjugated system exhibiting strong

    
     transitions and characteristic Amide I/II bands.[1]
    
  • Zone B (Methylene Bridge): An insulating

    
     linker that shifts the 
    
    
    
    influence, creating a unique NMR singlet distinct from benzylic amines.[1]
  • Zone C (Sulfonamide): A polar, terminal group acting as a hydrogen bond donor/acceptor, crucial for solubility and crystal packing.[1]

G Mol 4-(Sulfamoylmethyl)benzamide (C8H10N2O3S) ZoneA Zone A: Benzamide (Conj. System) Mol->ZoneA ZoneB Zone B: Methylene Bridge (-CH2- Linker) Mol->ZoneB ZoneC Zone C: Sulfonamide (Polar Terminus) Mol->ZoneC SigA IR: Amide I (~1680 cm⁻¹) UV: λmax ~235 nm NMR: δ 7.8-8.0 ppm ZoneA->SigA SigB NMR: Singlet δ 4.3-4.5 ppm (Deshielded by SO2) ZoneB->SigB SigC IR: SO2 Stretches (1350/1160 cm⁻¹) MS: m/z 135 Fragment ZoneC->SigC

Figure 1: Spectroscopic zoning of 4-(Sulfamoylmethyl)benzamide showing the correlation between structural moieties and expected analytical signals.

Vibrational Spectroscopy (FT-IR)[1][2][3]

Infrared spectroscopy is the primary tool for confirming the presence of both nitrogenous functional groups.[1] The key challenge is distinguishing the amide


 from the sulfonamide 

.
Experimental Protocol
  • Method: KBr Pellet (Solid State) or ATR (Attenuated Total Reflectance).[1]

  • Rationale: Solid-state analysis is preferred to observe hydrogen-bonding networks which stabilize the crystal lattice.

  • Resolution: 2 cm

    
    , 32 scans.
    
Spectral Assignments[3][4][5][6][7][8][9][10][11]
Frequency (cm

)
AssignmentModeStructural Insight
3350 - 3450

Asymmetric StretchOverlap of Benzamide and Sulfonamide amine stretches.[1]
3150 - 3250

Symmetric StretchBroadening indicates strong intermolecular H-bonding.
1660 - 1690

Amide I Diagnostic for Benzamide. Lower frequency than esters due to resonance.[1]
1600 - 1620

Amide II Scissoring vibration of the amide group.[1]
1340 - 1360

Asymmetric StretchHigh intensity; specific to the sulfonyl group.[1]
1150 - 1170

Symmetric StretchPaired with the 1350 band; confirms

geometry.
~1400

ScissoringCharacteristic of the methylene bridge.[1]

Technical Note: The absence of a band around 1730 cm


 confirms the amide has not hydrolyzed to a carboxylic acid.[1] The 

bands are distinct and will not overlap with the carbonyl, providing a clear "fingerprint" for the sulfonamide tail.[1]

Nuclear Magnetic Resonance (NMR)[1][8][9][10][11][12][13]

NMR is the definitive method for structural elucidation.[1] Due to the polarity of both the benzamide and sulfonamide groups, DMSO-d6 is the solvent of choice to prevent aggregation and ensure solubility.[1]

H NMR (400 MHz, DMSO-d6)

The spectrum will display a classic para-substituted aromatic pattern and a distinctive methylene singlet.[1]

  • 
     7.90 - 8.00 ppm (Broad s, 1H/2H):  Amide 
    
    
    
    protons.[1] These are typically non-equivalent due to restricted rotation or H-bonding, appearing as two broad humps or one very broad signal.[1]
  • 
     7.85 ppm (d, J=8.2 Hz, 2H):  Aromatic protons ortho  to the carbonyl (Zone A).[1] Deshielded by the electron-withdrawing carbonyl anisotropy.[1]
    
  • 
     7.45 ppm (d, J=8.2 Hz, 2H):  Aromatic protons meta  to the carbonyl (ortho to the methylene group).[1] Less deshielded as the methylene group is weakly activating/neutral.[1]
    
  • 
     6.90 ppm (s, 2H):  Sulfonamide 
    
    
    
    protons.[1] Typically sharper than amide protons but exchangeable with
    
    
    .[1]
  • 
     4.40 ppm (s, 2H):  Methylene 
    
    
    
    protons.[1]
    • Critical Distinction: In Mafenide (aminomethyl), this signal is at ~3.8 ppm.[1][2] Here, the adjacent electron-withdrawing

      
       group shifts it downfield to ~4.4 ppm.[1]
      
C NMR (100 MHz, DMSO-d6)
Chemical Shift (

)
Carbon TypeAssignment
167.5 QuaternaryCarbonyl (

)
138.0 QuaternaryAromatic

(attached to

)
133.5 QuaternaryAromatic

(attached to

)
128.5 Methine (

)
Aromatic

(to

)
127.8 Methine (

)
Aromatic

(to

)
59.5 Methylene (

)
Benzylic Carbon (attached to

)

Mass Spectrometry (ESI-MS)[1][6][11]

For drug development workflows, establishing the fragmentation pathway is essential for metabolite identification.[1]

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (

    
    ).[1]
    
  • Parent Ion:

    
     (
    
    
    
    ).[1]
Fragmentation Logic
  • Loss of Ammonia (

    
    ): 
    
    
    
    .[1] Common for primary amides/sulfonamides.[1]
  • Loss of Sulfonamide Moiety (

    
    ):  Cleavage at the weak benzylic-sulfur bond.[1]
    
    • Fragment:

      
      .[1]
      
    • 
      .[1] This is the highly stable 4-carbamoylbenzyl carbocation .
      
  • McLafferty-like Rearrangement: Possible if alkyl chains were present, but here simple inductive cleavage dominates.[1]

MassSpec Parent Parent Ion [M+H]⁺ m/z 215 Frag1 Loss of NH₃ (-17) m/z 198 Parent->Frag1 Minor Pathway Frag2 Benzylic Cleavage Loss of SO₂NH₂ (-79) Parent->Frag2 Major Pathway Stable 4-Carbamoylbenzyl Cation m/z 135 (Base Peak) Frag2->Stable

Figure 2: Predicted ESI-MS fragmentation pathway highlighting the formation of the stable benzyl carbocation.[1]

Electronic Spectroscopy (UV-Vis)[1][3]

  • Solvent: Methanol or Ethanol.[1]

  • Chromophore: The Benzamide system.[1][3][4][5][6]

  • 
    :  ~235 nm (
    
    
    
    ) and ~270 nm (shoulder,
    
    
    ).[1]
  • Note: The sulfonamide group is insulated by the methylene bridge, so it does not extend the conjugation length.[1] The UV spectrum will essentially mimic that of 4-methylbenzamide , unlike sulfanilamide which has a bathochromic shift due to the

    
    -amino conjugation.
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text for IR/NMR assignments).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 770287, N-[(4-sulfamoylphenyl)methyl]benzamide (Structural Analog).[1] [Link][1]

  • Balaban, A. T., et al. (2005).[1] "Sulfonamides: Structure, Properties, and Applications." Chemical Reviews. (General reference for sulfonamide IR bands).

Sources

Foundational

Precision in Chemical Identity: A Technical Guide to 4-(Sulfamoylmethyl)benzamide

The following technical guide details the structural identity, synthesis, and verification of 4-(Sulfamoylmethyl)benzamide , addressing the specific challenges in its CAS number lookup and differentiation from structural...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural identity, synthesis, and verification of 4-(Sulfamoylmethyl)benzamide , addressing the specific challenges in its CAS number lookup and differentiation from structural isomers.

Executive Summary

4-(Sulfamoylmethyl)benzamide is a specific sulfonamide-benzamide hybrid often confused with its structural isomers (e.g., Mafenide) or lower homologs (e.g., 4-sulfamoylbenzamide) due to nomenclature overlap. In drug development, this molecule represents a critical scaffold for Carbonic Anhydrase (CA) inhibitors and a potential fragment for fragment-based drug discovery (FBDD).

This guide resolves the ambiguity surrounding its CAS registry, details its physicochemical profile, and provides a validated synthesis and verification protocol.

The Core Lookup: Resolving CAS Ambiguity

The primary challenge with "4-(Sulfamoylmethyl)benzamide" is that it is a non-standard research intermediate rather than a high-volume commodity chemical. Unlike its derivatives, it lacks a widely cited CAS number in public commercial catalogs, often leading to misidentification.

Identity Matrix
ParameterTarget MoleculeCommon Misidentification (Isomer)Common Misidentification (Homolog)
Common Name 4-(Sulfamoylmethyl)benzamide Mafenide 4-Sulfamoylbenzamide
Structure H₂N-SO₂-CH₂-Ph-CONH₂ H₂N-CH₂-Ph-SO₂NH₂H₂N-SO₂-Ph-CONH₂
CAS Number Not Widely Indexed *138-39-6 138-41-0
Molecular Formula C₈H₁₀N₂O₃SC₇H₁₀N₂O₂SC₇H₈N₂O₃S
MW 214.24 g/mol 186.23 g/mol 200.21 g/mol
Key Feature Sulfonamide is aliphatic (-CH₂-SO₂NH₂)Sulfonamide is aromatic (-Ph-SO₂NH₂)Sulfonamide is aromatic (-Ph-SO₂NH₂)

*Note: The N,N-dimethyl derivative is indexed as CAS 2228586-32-9 (N,N-dimethyl-4-(sulfamoylmethyl)benzamide). Researchers seeking the unsubstituted amide often must synthesize it or request custom synthesis using the structure.

Nomenclature Breakdown
  • Benzamide: The parent ring system (Ph-CONH₂).

  • 4-(Sulfamoylmethyl): A substituent at the para position consisting of a methylene bridge (-CH₂-) attached to a sulfonamide group (-SO₂NH₂).

  • IUPAC Name: 4-(Aminosulfonylmethyl)benzamide.

Physicochemical Profile & Drugability

As a fragment, this molecule offers unique hydrogen-bonding vectors distinct from aromatic sulfonamides.

  • LogP (Predicted): -0.8 to -0.5 (Highly polar due to amide and sulfonamide).

  • pKa (Sulfonamide): ~10.5 (Aliphatic sulfonamides are less acidic than aromatic sulfonamides, which are typically pKa ~10.0).

  • pKa (Amide): ~15 (Neutral under physiological conditions).

  • Solubility: High aqueous solubility; likely requires polar organic solvents (DMSO, DMF) for stock solutions.

Synthesis & Manufacturing Protocol

Since the commercial availability of the specific CAS is limited, the following self-validating synthesis protocol is recommended for generating the core scaffold.

Retrosynthetic Analysis

The most robust route avoids the instability of aliphatic sulfonyl chlorides by generating the sulfonamide in situ or via a protected intermediate.

Pathway: 4-(Chloromethyl)benzamide


 Sulfonate Salt 

Sulfonyl Chloride

Sulfonamide.
Step-by-Step Protocol

Step 1: Sulfonation of the Alkyl Halide

  • Reagents: 4-(Chloromethyl)benzamide (1.0 eq), Sodium Sulfite (Na₂SO₃, 1.5 eq).

  • Solvent: Water/Ethanol (1:1).

  • Conditions: Reflux for 4–6 hours.

  • Checkpoint: Solution becomes clear as the alkyl chloride converts to the water-soluble sulfonate salt.

  • Workup: Evaporate solvents to obtain the sodium 4-carbamoylphenylmethanesulfonate salt.

Step 2: Activation to Sulfonyl Chloride

  • Reagents: Sulfonate salt (from Step 1), Thionyl Chloride (SOCl₂) or POCl₃ (excess).

  • Catalyst: DMF (catalytic drops).

  • Conditions: 0°C to Room Temperature (caution: gas evolution).

  • Mechanism: Converts R-CH₂-SO₃Na

    
     R-CH₂-SO₂Cl.
    
  • Critical Control: Aliphatic sulfonyl chlorides are unstable. Do not isolate. Proceed immediately to Step 3.

Step 3: Amidation

  • Reagents: Crude Sulfonyl Chloride solution, Ammonia (aqueous or in dioxane, excess).

  • Conditions: 0°C, dropwise addition.

  • Workup: Precipitate forms. Filter, wash with cold water, and recrystallize from Ethanol/Water.

Visualization of Synthesis Pathway

SynthesisPathway Start 4-(Chloromethyl)benzamide (Precursor) Inter1 Sodium 4-carbamoylphenyl methanesulfonate (Water Soluble) Start->Inter1 Na2SO3, EtOH/H2O Reflux Inter2 4-Carbamoylphenyl methanesulfonyl chloride (Unstable Intermediate) Inter1->Inter2 POCl3 or SOCl2 DMF (cat) Product 4-(Sulfamoylmethyl)benzamide (Target) Inter2->Product NH3 (aq/dioxane) 0°C

Caption: Three-step synthesis via Strecker sulfite alkylation, avoiding unstable aliphatic sulfonyl chloride isolation.

Analytical Verification (Self-Validating System)

To ensure the synthesized product is the correct isomer and not a degradation product (e.g., hydrolysis of the amide), use the following NMR diagnostic peaks.

NucleusSignalMultiplicityAssignmentDiagnostic Value
¹H NMR ~4.3 ppm Singlet (2H)-CH₂-SO₂-Definitive: Confirms the "methyl" bridge. Absent in 4-Sulfamoylbenzamide.
¹H NMR ~7.5, 7.9 ppmDoublets (4H)Aromatic RingTypical AA'BB' system of para-substitution.
¹H NMR ~6.8 ppmBroad Singlet-SO₂NH₂Exchangeable with D₂O.
¹H NMR ~7.4, 8.0 ppmBroad Singlets-CONH₂Distinct chemical shift from sulfonamide protons.
¹³C NMR ~60-62 ppm Singlet-CH₂-Confirms aliphatic carbon attached to sulfur.

Quality Control Check:

  • If the singlet at ~4.3 ppm is missing, you have likely hydrolyzed the linker or started with the wrong material (e.g., 4-Sulfamoylbenzamide).

  • If the Mass Spec shows M+1 = 187, you have Mafenide (isomer). The Target M+1 must be 215 .

Applications in Drug Discovery

Carbonic Anhydrase Inhibition (CAI)

Sulfonamides are classic zinc-binding groups (ZBG) for Carbonic Anhydrases.

  • Mechanism: The sulfonamide nitrogen coordinates with the Zn²⁺ ion in the enzyme active site.

  • Selectivity: The "tail" (benzamide moiety) interacts with the hydrophobic and hydrophilic regions of the active site cleft. The methylene linker (-CH₂-) alters the geometry compared to direct aromatic sulfonamides, potentially improving selectivity for specific isoforms (e.g., CA IX vs. CA II).

Fragment-Based Drug Discovery (FBDD)

This molecule serves as an excellent "linker fragment." The benzamide nitrogen can be substituted to extend the molecule into the "selective pocket" of enzymes, while the sulfonamide remains the primary anchor.

References

  • PubChem Compound Summary. N,N-dimethyl-4-(sulfamoylmethyl)benzamide (CAS 2228586-32-9). National Center for Biotechnology Information. [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. [Link]

  • Common Chemistry. Search for Sulfonamide Derivatives. CAS, a division of the American Chemical Society. [Link]

Exploratory

The Evolution of the Sulfamoyl Benzamide Scaffold: From Serendipity to Targeted Therapeutics

The following technical guide details the discovery, medicinal chemistry, and therapeutic evolution of the sulfamoyl benzamide scaffold. Executive Summary The sulfamoyl benzamide scaffold represents a masterclass in medi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, medicinal chemistry, and therapeutic evolution of the sulfamoyl benzamide scaffold.

Executive Summary

The sulfamoyl benzamide scaffold represents a masterclass in medicinal chemistry evolution. Originally emerging from the structural optimization of sulfonamide antibiotics and carbonic anhydrase inhibitors (CAIs), this pharmacophore diverged into two distinct therapeutic giants: the thiazide-like diuretics (e.g., Indapamide, Xipamide) and the atypical antipsychotics (e.g., Sulpiride).

This guide dissects the structure-activity relationships (SAR) that allowed a single core—a benzene ring substituted with a sulfonamide and a carboxamide—to transition from modulating renal ion transport to antagonizing dopamine receptors, and recently, to inhibiting viral capsid assembly.

Historical Genesis: The "Open-Ring" Hypothesis

The history of sulfamoyl benzamides is the history of "opening" the thiazide ring.

The Timeline of Discovery
  • 1930s (The Antibiotic Era): Discovery of Sulfanilamide. Observation of metabolic acidosis and diuresis as side effects.

  • 1950s (The CAI Era): Synthesis of Acetazolamide. The sulfonamide group (-SO₂NH₂) is identified as the "zinc anchor" essential for Carbonic Anhydrase (CA) inhibition.

  • 1957 (The Thiazide Era): Merck discovers Chlorothiazide. The cyclization of an acylamino group with the sulfonamide created the benzothiadiazine (thiazide) ring, maximizing saluretic activity.

  • 1960s-70s (The Benzamide Divergence):

    • Diuretics: Researchers hypothesized that the bicyclic thiazide ring was not strictly necessary for NCC (Na⁺/Cl⁻ cotransporter) inhibition. By "opening" the ring, they synthesized 3-sulfamoyl-4-chlorobenzamides (e.g., Clopamide, Indapamide). These retained the diuretic efficacy but altered lipophilicity and pharmacokinetic profiles.

    • Psychotropics: Concurrently, structural variations led to 5-sulfamoyl-2-methoxybenzamides (e.g., Sulpiride), which lacked diuretic activity but showed potent dopamine D₂ antagonism.

Visualization: The Scaffold Evolution

The following diagram illustrates the structural lineage from antibiotics to modern therapeutics.

Caption: Evolutionary trajectory of the sulfamoyl benzamide scaffold, highlighting the "Ring Opening" strategy that led to Indapamide.

Medicinal Chemistry & Structure-Activity Relationships (SAR)

The core sulfamoyl benzamide structure acts as a privileged scaffold. Its biological activity is dictated by the regiochemistry of substituents on the benzene ring.

The Diuretic Pharmacophore (3-sulfamoyl-4-halo)

To mimic the thiazide diuretic effect (NCC inhibition), the scaffold requires:

  • Position 1 (Amide): A lipophilic moiety (e.g., indoline in Indapamide, 2,6-dimethylphenyl in Xipamide). This dictates potency and duration of action.

  • Position 3 (Sulfamoyl): An unsubstituted sulfonamide (-SO₂NH₂) is critical for binding to the hydrophilic pocket of the enzyme/transporter.

  • Position 4 (Halogen): Usually Chlorine. Electron-withdrawing groups here increase the acidity of the sulfonamide, enhancing biological activity.

The Antipsychotic Pharmacophore (5-sulfamoyl-2-methoxy)

A shift in substitution pattern abolishes diuretic activity and introduces D₂ affinity:

  • Position 2 (Methoxy): Essential for intramolecular hydrogen bonding with the amide proton, locking the conformation for receptor binding (the "orthopramide" effect).

  • Position 5 (Sulfamoyl): Often substituted (e.g., -SO₂NH₂ in Sulpiride, -SO₂CH₃ in Amisulpride).

Comparative Data: Key Sulfamoyl Benzamides
CompoundSubclassR1 (Amide N-substituent)R2 (Ortho/Meta)Primary TargetHalf-Life (t½)
Indapamide Diuretic2-methyl-1-indolinyl4-Cl, 3-SO₂NH₂NCC / CA (Weak)14-24 h
Xipamide Diuretic2,6-dimethylphenyl4-Cl, 5-SO₂NH₂, 2-OHNCC5-8 h
Sulpiride Antipsychotic(1-ethylpyrrolidin-2-yl)methyl2-OMe, 5-SO₂NH₂D₂ / D₃6-8 h
Clopamide Diureticpiperidino4-Cl, 3-SO₂NH₂NCC6 h

Technical Protocol: Synthesis of Sulfamoyl Benzamides

Note: This general protocol focuses on the 3-sulfamoyl-4-chlorobenzamide lineage (Diuretic precursors).

Reaction Scheme Overview
  • Chlorosulfonation: Conversion of benzoic acid to chlorosulfonyl derivative.[1]

  • Sulfonamide Formation: Selective reaction of sulfonyl chloride with ammonia.

  • Amide Coupling: Activation of carboxylic acid and coupling with amine.[2]

Detailed Methodology

Step 1: Chlorosulfonation

  • Reagents: 4-Chlorobenzoic acid (1.0 eq), Chlorosulfonic acid (

    
    , 6.0 eq).
    
  • Protocol:

    • Charge a round-bottom flask with chlorosulfonic acid.[1] Cool to 0°C.[3]

    • Add 4-chlorobenzoic acid portion-wise over 30 mins (Exothermic!).

    • Heat to 95°C for 12 hours.

    • Quench: Pour reaction mixture slowly onto crushed ice.

    • Isolation: Filter the white precipitate (3-chlorosulfonyl-4-chlorobenzoic acid). Wash with cold water.[1][3] Dry in vacuo.

    • Critical Control Point: Maintain anhydrous conditions before quench to prevent hydrolysis.

Step 2: Sulfonamide Formation (The "Zinc Anchor")

  • Reagents: Intermediate from Step 1, Aqueous Ammonia (25%) or specific amine.

  • Protocol:

    • Suspend sulfonyl chloride intermediate in water (or DCM if using substituted amine).

    • Add ammonia dropwise at 0°C.

    • Stir at RT for 2 hours.

    • Acidify to pH 3 with HCl to precipitate the 3-sulfamoyl-4-chlorobenzoic acid.

    • Self-Validation: Check IR for disappearance of S=O chloride stretch (~1370 cm⁻¹) and appearance of NH₂ bands.

Step 3: Benzamide Formation (The Specificity Tail)

  • Reagents: Sulfamoyl benzoic acid, Thionyl Chloride (

    
    ) OR EDC/HOBt, Target Amine (e.g., 1-amino-2-methylindoline).
    
  • Protocol (Acid Chloride Method):

    • Reflux sulfamoyl benzoic acid in

      
       (neat) for 2 hours. Evaporate excess 
      
      
      
      .
    • Dissolve residue in anhydrous THF.

    • Add target amine (1.1 eq) and Triethylamine (2.0 eq) at 0°C.

    • Stir overnight.

    • Purification: Recrystallize from Ethanol/Water.

Workflow Visualization

SynthesisProtocol Start 4-Chlorobenzoic Acid Step1 Chlorosulfonation (HSO3Cl, 95°C) Start->Step1 Inter1 Sulfonyl Chloride Intermediate Step1->Inter1 Step2 Amination (NH4OH, 0°C) Inter1->Step2 Inter2 Sulfamoyl Benzoic Acid Step2->Inter2 Step3 Amide Coupling (SOCl2 -> Amine) Inter2->Step3 Final Target Sulfamoyl Benzamide Step3->Final

Caption: Step-wise synthesis of the sulfamoyl benzamide core via chlorosulfonation and sequential amidation.

Therapeutic Pharmacology

Diuretic Action (Indapamide-like)[4][5]
  • Mechanism: Inhibition of the electroneutral Na⁺/Cl⁻ cotransporter (NCC) in the distal convoluted tubule.

  • Differentiation: unlike classic thiazides, Indapamide possesses a high lipophilicity due to the methylindoline moiety.[4] This allows for:

    • Higher volume of distribution (

      
      ).
      
    • Concentration in vascular smooth muscle cells (VSMC).

    • Vasodilation: Indapamide reduces calcium influx in VSMCs, providing antihypertensive effects independent of diuresis.

Carbonic Anhydrase Inhibition[6][7][8][9][10][11]
  • Mechanism: The unsubstituted sulfonamide nitrogen coordinates with the Zn²⁺ ion in the active site of CA enzymes.

  • Relevance: While less potent than Acetazolamide, sulfamoyl benzamides inhibit CA isoforms (hCA I, II, IX).

  • Current Research: New derivatives are being designed to target hCA IX , a marker of tumor hypoxia, repurposing this diuretic scaffold for oncology .

Emerging Targets: Antiviral & Kinase Inhibition

Recent high-throughput screens have identified sulfamoyl benzamides as:

  • HBV Capsid Assembly Modulators: They bind to the HAP pocket of the Hepatitis B core protein, accelerating aberrant assembly and preventing viral replication [4].

  • NTPDase Inhibitors: Selective inhibition of ectonucleotidases for thrombotic disorders [1].

References

  • Zaigham, Z. H., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Royal Society of Chemistry Advances. Link

  • Abdoli, M., et al. (2012). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors.[5] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Feit, P. W. (1975).[6] Structure-activity relationships of sulphamoyl diuretics. Postgraduate Medical Journal. Link

  • Kim, M. G., et al. (2021). Sulfamoylbenzamide-based Capsid Assembly Modulators for Selective Inhibition of Hepatitis B Viral Replication.[2] Journal of Medicinal Chemistry. Link

  • Chaffman, M., et al. (1984). Indapamide: A Review of its Pharmacodynamic Properties and Therapeutic Efficacy in Hypertension. Drugs. Link

Sources

Foundational

An In-depth Technical Guide to the Theoretical and Computational Study of 4-(Sulfamoylmethyl)benzamide

Introduction In the landscape of modern drug discovery and development, the strategic application of computational and theoretical chemistry has become indispensable. These in silico approaches provide profound insights...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the strategic application of computational and theoretical chemistry has become indispensable. These in silico approaches provide profound insights into molecular behavior, guiding the rational design of novel therapeutic agents with enhanced efficacy and specificity.[][2] This guide focuses on 4-(Sulfamoylmethyl)benzamide, a molecule of significant interest due to its structural motifs—the sulfonamide and benzamide groups—which are prevalent in a wide array of pharmacologically active compounds.[3] The sulfonamide moiety is a cornerstone in the design of antibacterial, anti-inflammatory, and anti-diabetic agents, while the benzamide scaffold is recognized for its diverse biological activities.[3][4][5]

This technical whitepaper provides a comprehensive framework for the theoretical investigation of 4-(Sulfamoylmethyl)benzamide. It is intended for researchers, scientists, and drug development professionals, offering a narrative that intertwines fundamental theory with practical, field-proven computational methodologies. We will explore how to elucidate the structural, electronic, and dynamic properties of this molecule, and how to predict its interactions with potential biological targets, thereby accelerating the path from molecular concept to clinical candidate.

Section 1: Foundational Theoretical Concepts in Drug Discovery

The theoretical study of a potential drug candidate like 4-(Sulfamoylmethyl)benzamide relies on a suite of computational methods. Understanding the principles behind these techniques is crucial for their effective application and the accurate interpretation of their results.

Quantum Chemical Calculations

Quantum mechanics (QM) provides the most accurate description of molecular systems at the electronic level.[6] Quantum chemical calculations are instrumental in determining molecular geometries, electronic structures, and reaction mechanisms.[2]

  • Density Functional Theory (DFT): DFT is a widely used QM method in drug discovery due to its balance of accuracy and computational efficiency.[6] It is particularly useful for modeling electronic structures and is less computationally demanding than other high-level QM methods.[6][7] DFT calculations can provide valuable information on the distribution of electrons in a molecule, which is critical for understanding its reactivity and intermolecular interactions.[7]

  • Hartree-Fock (HF) Method: The HF method is a foundational wave function-based QM approach.[6] While it is a more fundamental method, it is also more computationally expensive than DFT for larger systems.[2]

Molecular Mechanics and Dynamics

For larger biological systems, such as a drug molecule interacting with a protein, full QM calculations are often computationally prohibitive. In these cases, we turn to classical mechanics-based methods.

  • Molecular Mechanics (MM): MM methods use classical physics to model the energy of a molecule as a function of its conformation. This approach is significantly faster than QM methods and is suitable for studying large biomolecules.

  • Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular systems by solving Newton's equations of motion for each atom.[] This allows researchers to observe the time-dependent behavior of a molecule, such as conformational changes and its interactions with its environment over time.[] MD simulations are invaluable for understanding the flexibility of both the ligand and its target protein, which is crucial for predicting binding affinity.[8]

  • Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach combines the accuracy of QM for a critical part of the system (e.g., the active site of an enzyme where a reaction occurs) with the efficiency of MM for the surrounding environment (e.g., the rest of the protein).[][6] QM/MM methods are powerful tools for studying enzyme mechanisms and drug binding processes.[]

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9][10] It is widely used in drug design to predict how a small molecule (ligand), such as 4-(Sulfamoylmethyl)benzamide, binds to the active site of a target protein.[8][10]

Section 2: A Step-by-Step In Silico Workflow for the Analysis of 4-(Sulfamoylmethyl)benzamide

This section outlines a detailed, sequential workflow for the comprehensive theoretical study of 4-(Sulfamoylmethyl)benzamide.

Step 1: Molecular Modeling and Geometry Optimization

The initial step in any theoretical study is to obtain an accurate three-dimensional structure of the molecule.

Protocol:

  • 2D to 3D Conversion: Start with the 2D chemical structure of 4-(Sulfamoylmethyl)benzamide and convert it into a 3D model using molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization using a quantum chemical method, such as DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)).[7] This process finds the lowest energy conformation of the molecule, providing accurate bond lengths and angles.[7]

Visualization: Molecular Structure of 4-(Sulfamoylmethyl)benzamide

Caption: Optimized molecular structure of 4-(Sulfamoylmethyl)benzamide.

Step 2: Analysis of Electronic Properties

Understanding the electronic properties of a molecule is key to predicting its reactivity and interactions.

Protocol:

  • Frontier Molecular Orbital (FMO) Analysis: Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.[7] The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.[7]

  • Molecular Electrostatic Potential (MEP) Mapping: Generate an MEP map to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.[7] This is crucial for predicting non-covalent interactions with a biological target.[7]

  • Mulliken Atomic Charge Distribution: Calculate the partial charges on each atom to understand the charge distribution within the molecule.[7]

PropertyDescriptionSignificance in Drug Design
HOMO Energy Energy of the highest occupied molecular orbital.Relates to the molecule's ability to donate electrons.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Relates to the molecule's ability to accept electrons.
HOMO-LUMO Gap Energy difference between HOMO and LUMO.Indicates chemical reactivity and stability. A larger gap suggests higher stability.
MEP Visual representation of the electrostatic potential.Identifies sites for electrophilic and nucleophilic attack, guiding the understanding of intermolecular interactions.
Atomic Charges Distribution of electron charge among atoms.Helps in understanding the polarity of the molecule and its potential for electrostatic interactions.
Step 3: Conformational Analysis

Many drug molecules are flexible and can adopt multiple conformations. Identifying the low-energy conformers is essential for understanding their biological activity.

Protocol:

  • Torsional Scan: Perform a systematic scan of the rotatable bonds in 4-(Sulfamoylmethyl)benzamide to identify conformational isomers.

  • Energy Minimization: Perform a geometry optimization for each identified conformer to determine their relative energies.

  • Boltzmann Distribution: Calculate the population of each conformer at a given temperature to identify the most likely conformations to be biologically active.

Step 4: Predicting Interactions with a Biological Target

Based on the prevalence of sulfonamide and benzamide motifs in known enzyme inhibitors, a likely target class for 4-(Sulfamoylmethyl)benzamide is the carbonic anhydrases (CAs) or human nucleoside-triphosphate diphosphohydrolases (h-NTPDases).[11][12]

Protocol:

  • Target Selection and Preparation: Obtain the 3D crystal structure of a relevant enzyme (e.g., Carbonic Anhydrase II) from the Protein Data Bank (PDB). Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning protonation states.

  • Molecular Docking: Dock the low-energy conformers of 4-(Sulfamoylmethyl)benzamide into the active site of the prepared enzyme using docking software.[9]

  • Binding Pose Analysis: Analyze the predicted binding poses to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein.[13]

  • Binding Affinity Estimation: Use the docking scores to estimate the binding affinity of the molecule for the target.

Visualization: Theoretical Study Workflow

Theoretical_Study_Workflow cluster_molecule Molecular Level Analysis cluster_interaction Interaction & Dynamics Analysis cluster_prediction Property Prediction A 2D Structure of 4-(Sulfamoylmethyl)benzamide B 3D Model Generation & Geometry Optimization (DFT) A->B C Electronic Property Analysis (HOMO, LUMO, MEP) B->C D Conformational Analysis B->D F Molecular Docking D->F E Target Identification & Preparation (e.g., Carbonic Anhydrase) E->F G Binding Pose & Affinity Analysis F->G H Molecular Dynamics (MD) Simulations G->H J QSAR Modeling (for derivatives) G->J I ADMET Prediction H->I

Caption: A comprehensive workflow for the theoretical study of a drug candidate.

Step 5: Molecular Dynamics Simulations

To gain a more realistic understanding of the ligand-protein complex, MD simulations are employed.

Protocol:

  • System Setup: Place the docked ligand-protein complex in a simulation box with explicit solvent (water) and ions to mimic physiological conditions.

  • Equilibration: Run a short simulation to allow the system to relax and reach a stable state.

  • Production Run: Perform a longer MD simulation (nanoseconds to microseconds) to sample the conformational space of the complex.

  • Trajectory Analysis: Analyze the simulation trajectory to assess the stability of the binding pose, identify key persistent interactions, and calculate binding free energies.

Section 3: Advanced Theoretical Considerations

Quantitative Structure-Activity Relationship (QSAR)

For a series of related compounds, QSAR modeling can be used to correlate their chemical structures with their biological activities.[14] This involves calculating molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and using statistical methods to build a predictive model.[14]

Prediction of Metabolism

Computational methods can also be used to predict the metabolic fate of a drug candidate.[15] This can involve identifying potential sites of metabolism by cytochrome P450 enzymes and predicting the structures of the resulting metabolites.[15]

Conclusion and Future Directions

The theoretical and computational methodologies outlined in this guide provide a robust framework for the in-depth investigation of 4-(Sulfamoylmethyl)benzamide. By systematically applying these techniques, researchers can gain a detailed understanding of its physicochemical properties, predict its interactions with biological targets, and guide its further development as a potential therapeutic agent.

The future of computational drug discovery lies in the integration of even more sophisticated methods, such as advanced quantum computing algorithms, which promise to provide unprecedented accuracy in predicting molecular interactions and properties.[16] As these technologies mature, their application to molecules like 4-(Sulfamoylmethyl)benzamide will undoubtedly accelerate the discovery of novel and more effective medicines.

References

  • Pierce, R. (2023). Methods of Quantum Chemical Calculations in Drug Discovery and Applications. Research & Reviews: Journal of Chemistry, 12(4). Retrieved from [Link]

  • Rowan University. (n.d.). Quantum Chemistry in Drug Discovery. Retrieved from [Link]

  • Computational studies on Sulfonamide drug molecules by Density Functional Theory. (2025). ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants. Environmental Science & Technology. Retrieved from [Link]

  • MDPI. (2023). Special Issue of “Synthesis, Biological Evaluation and Molecular Modeling of Enzyme Inhibitors”. Retrieved from [Link]

  • A study on Quantum Computing Could Revolutionize Drug Discovery. (2025). Preprints.org. Retrieved from [Link]

  • Khan, K. M., et al. (2016). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC. Retrieved from [Link]

  • Lewis, D. F. V. (2007). Molecular Modeling and Quantitative Structure–Activity Relationship of Substrates and Inhibitors of Drug Metabolism Enzymes. ResearchGate. Retrieved from [Link]

  • Dastagir, S. (2010). Molecular docking of enzyme inhibitors: A COMPUTATIONAL TOOL FOR STRUCTURE-BASED DRUG DESIGN. PubMed. Retrieved from [Link]

  • Akpovwa, D. A., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PMC. Retrieved from [Link]

  • Singh, D. B., et al. (2024). Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. PMC. Retrieved from [Link]

  • Wanjari, P. M., et al. (2021). Theoretical and experimental verification of molecular properties of novel benzamide derivatives using computational platforms and in vitro antibacterial activity. ResearchGate. Retrieved from [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2025). PMC. Retrieved from [Link]

  • Kumar, D., et al. (2022). Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. PMC. Retrieved from [Link]

  • Al-Otaibi, J. S., et al. (2022). Conformational, Reactivity Analysis, Wavefunction-Based Properties, Molecular Docking and Simulations of a Benzamide Derivative with Potential Antitumor Activity-DFT and MD Simulations. Taylor & Francis Online. Retrieved from [Link]

  • Iqbal, J., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Publishing. Retrieved from [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Retrieved from [Link]

  • Abdoli, M., et al. (2021). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. PMC. Retrieved from [Link]

  • Iqbal, J., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Semantic Scholar. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to 4-(Sulfamoylmethyl)benzamide and Its Structural Analogs

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed analysis of 4-(Sulfamoylmethyl)benzamide, a specific aromatic sulfonamide. While this exact molecule is not extensi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of 4-(Sulfamoylmethyl)benzamide, a specific aromatic sulfonamide. While this exact molecule is not extensively cataloged in major chemical databases, this document establishes its core physicochemical properties through structural calculation and contextualizes its potential significance by examining closely related, well-documented analogs. This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and similar chemical entities.

Core Compound Analysis: 4-(Sulfamoylmethyl)benzamide

The nomenclature "4-(Sulfamoylmethyl)benzamide" defines a precise chemical structure: a benzamide core with a sulfamoylmethyl group [-CH₂SO₂NH₂] at the para (4-) position of the benzene ring. This structure dictates its fundamental properties.

Molecular Structure and Properties

Based on its constituent atoms, the molecular formula and weight have been calculated. These foundational data points are essential for any experimental work, including reaction stoichiometry, and for analytical techniques such as mass spectrometry.

PropertyValueSource
Molecular Formula C₈H₁₀N₂O₃SCalculated
Molecular Weight 214.24 g/mol Calculated
IUPAC Name 4-(aminosulfonylmethyl)benzamide-

Below is a two-dimensional representation of the chemical structure.

Caption: 2D structure of 4-(Sulfamoylmethyl)benzamide.

Comparative Analysis with Structural Isomers and Analogs

To understand the potential behavior and significance of 4-(Sulfamoylmethyl)benzamide, it is instructive to compare it with its documented structural isomer, 4-(Aminosulfonyl)benzamide, where the sulfamoyl group is directly attached to the aromatic ring. This subtle change—the removal of the methylene (-CH₂) linker—significantly alters the molecular properties.

Property4-(Sulfamoylmethyl)benzamide 4-(Aminosulfonyl)benzamide
Molecular Formula C₈H₁₀N₂O₃SC₇H₈N₂O₃S[1][2]
Molecular Weight 214.24 g/mol 200.22 g/mol [1]
Structural Difference Methylene (-CH₂) spacerDirect ring-sulfur bond
PubChem CID Not found80563[1]
CAS Number Not found6306-24-7[1][2]

The presence of the flexible methylene spacer in 4-(Sulfamoylmethyl)benzamide, as opposed to the rigid, direct attachment in its isomer, can lead to different conformational possibilities and altered interactions with biological targets.

Another relevant analog is N-benzyl-4-sulfamoylbenzamide , which shares the core 4-sulfamoylbenzamide structure but features a benzyl group on the amide nitrogen. This compound is a known potent inhibitor of carbonic anhydrase II[3].

  • N-benzyl-4-sulfamoylbenzamide (PubChem CID 4347)

    • Molecular Formula : C₁₄H₁₄N₂O₃S[3]

    • Molecular Weight : 290.34 g/mol [3]

Synthesis Strategies for Sulfamoylbenzamides

The synthesis of aromatic sulfonamides, including benzamide derivatives, typically involves the reaction of a sulfonyl chloride with an amine.[4] For the broader class of m-sulfamoylbenzamide analogues, a common starting material is m-(chlorosulfonyl)benzoyl chloride, which allows for chemoselective reactions due to the differing reactivity of the sulfonyl and aroyl chlorides.[5]

A generalized, conceptual workflow for synthesizing a substituted sulfamoylbenzamide is outlined below. The specific synthesis of 4-(Sulfamoylmethyl)benzamide would require a starting material such as 4-(chlorosulfonylmethyl)benzoyl chloride.

General Synthetic Workflow

G cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Amide Formation cluster_2 Final Steps A Starting Material (e.g., 4-Chlorosulfonylmethyl -Substituted Benzene) C Reaction in Suitable Solvent (e.g., Dichloromethane) with Acid Scavenger (e.g., Pyridine) A->C B Ammonia or Primary/Secondary Amine B->C D Intermediate Product (Sulfamoyl-Substituted Benzoic Acid/Acyl Chloride) C->D F Amide Coupling Reaction (e.g., using EDC, HOBt) D->F E Ammonia or Primary/Secondary Amine E->F G Final Product (4-Sulfamoylmethyl-benzamide) F->G H Purification (e.g., Crystallization, Chromatography) G->H I Characterization (NMR, FT-IR, Mass Spec) H->I

Caption: Generalized synthesis and purification workflow.

This process can be adapted. For instance, a one-pot synthetic strategy for m-sulfamoylbenzamide analogues has been reported, which leverages the reactivity difference between sulfonyl and aroyl chlorides to achieve a chemoselective synthesis.[5] Continuous-flow processes have also been developed to improve selectivity and yield.[5]

Potential Applications in Drug Development

The sulfamoylbenzamide scaffold is of significant interest in medicinal chemistry. Sulfonamides are a crucial class of compounds in the pharmaceutical industry, exhibiting a wide range of biological activities.[6]

Carbonic Anhydrase Inhibition

Many sulfamoyl-containing molecules are known inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[7] Inhibition of specific CA isoforms has therapeutic applications in treating glaucoma, epilepsy, and certain types of cancer.[7] For example, N-benzyl-4-sulfamoylbenzamide is a potent inhibitor of carbonic anhydrase II.[3] Given its structural similarity, 4-(Sulfamoylmethyl)benzamide could plausibly be investigated for similar activity.

Other Potential Therapeutic Areas

Derivatives of sulfamoyl benzamide have been explored for a variety of other therapeutic uses, demonstrating the versatility of this chemical class:

  • h-NTPDase Inhibition : Certain sulfamoyl benzamide derivatives have been synthesized and evaluated as selective inhibitors for human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are involved in pathologies like thrombosis, inflammation, and cancer.[5][8]

  • Cannabinoid Receptor Modulation : Novel sulfamoyl benzamide compounds have been disclosed as potential agonists or modulators of cannabinoid receptors, suggesting applications in treating pain, inflammation, and neurological disorders.[9]

  • 11β-HSD1 Inhibition : A series of 4-(phenylsulfonamidomethyl)benzamides were identified as potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), showing potential as treatments for type 2 diabetes.

Analytical Characterization

For any newly synthesized compound, a suite of analytical techniques is required to confirm its structure and assess its purity.

  • Thin Layer Chromatography (TLC) : Used to monitor the progress of a reaction.[6]

  • Spectroscopy :

    • FT-IR : To identify functional groups such as C=O (amide), N-H (amide and sulfonamide), and S=O (sulfonamide).

    • NMR (¹H and ¹³C) : To elucidate the detailed molecular structure and confirm the connectivity of atoms.

  • Mass Spectrometry (MS) : To confirm the molecular weight of the synthesized compound.

Conclusion

While 4-(Sulfamoylmethyl)benzamide is not a widely cataloged compound, its structure can be confidently predicted from its name, and its molecular formula (C₈H₁₀N₂O₃S) and weight (214.24 g/mol ) can be calculated. By analyzing its structural isomer, 4-(Aminosulfonyl)benzamide, and other related analogs, we can infer its likely chemical properties and potential for biological activity, particularly as a carbonic anhydrase inhibitor. The synthetic pathways established for similar molecules provide a clear roadmap for its production and subsequent investigation. This guide provides the necessary foundational knowledge for researchers to pursue the synthesis, characterization, and evaluation of this promising compound.

References

  • Udhayasurian, R., et al. (2020). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. Annals of Tropical Medicine & Public Health, 23(7). Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 18584072, 4-(N-cyclopentyl-N-methylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 80563, 4-(Aminosulfonyl)benzamide. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 770287, N-[(4-sulfamoylphenyl)methyl]benzamide. Available from: [https://pubchem.ncbi.nlm.nih.gov/compound/N-(4-sulfamoylphenyl_methyl_benzamide]([Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53308643, 4-Sulfamoyl-N-(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl)benzamide. Available from: [Link]

  • CAS Common Chemistry. 4-(Aminosulfonyl)benzamide. Available from: [Link]

  • Nocentini, A., et al. (2021). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Molecules, 26(11), 3293. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4347, N-benzyl-4-sulfamoylbenzamide. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10385283, 4-sulfamoyl-N-(2-(4-sulfamoylphenyl)ethyl)benzamide. Available from: [Link]

  • Zhang, X., et al. (2009). 4-(Phenylsulfonamidomethyl)benzamides as potent and selective inhibitors of the 11beta-hydroxysteroid dehydrogenase type 1 with efficacy in diabetic ob/ob mice. Bioorganic & Medicinal Chemistry Letters, 19(15), 4455-4458. Available from: [Link]

  • Fun, H.-K., et al. (2020). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1779–1782. Available from: [Link]

  • Gemoets, H. P. L., et al. (2017). A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues. Beilstein Journal of Organic Chemistry, 13, 374–381. Available from: [Link]

  • Google Patents. US20060079557A1 - Sulfamoyl benzamide derivatives and methods of their use.
  • Zaigham, Z. H., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances, 13(31), 21398-21411. Available from: [Link]

Sources

Foundational

Therapeutic Potential of 4-(Sulfamoylmethyl)benzamide Scaffolds: A Medicinal Chemistry Perspective

This technical guide provides an in-depth medicinal chemistry analysis of 4-(Sulfamoylmethyl)benzamide , a structural scaffold distinct from, yet related to, the clinical drug Mafenide. Executive Summary 4-(Sulfamoylmeth...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth medicinal chemistry analysis of 4-(Sulfamoylmethyl)benzamide , a structural scaffold distinct from, yet related to, the clinical drug Mafenide.

Executive Summary

4-(Sulfamoylmethyl)benzamide represents a specialized pharmacophore in medicinal chemistry, characterized by a "homosulfonamide" motif (


) paired with a benzamide core. Unlike classical sulfonamide drugs (e.g., sulfamethoxazole) where the sulfur is directly bonded to the aromatic ring, this scaffold features a methylene spacer. This structural nuance significantly alters the compound's pKa, solubility, and binding kinetics, making it a valuable probe for targeting Carbonic Anhydrases (CA)  with altered isoform selectivity (specifically CA IX and XII) and a potential scaffold for Glucokinase (GK)  activation.

Note on Nomenclature & Distinction:

  • Mafenide: 4-(aminomethyl)benzenesulfonamide (

    
    ). Used topically for burns.
    
  • Target Scaffold: 4-(Sulfamoylmethyl)benzamide (

    
    ). Focus of this guide.
    

Structural Analysis & Pharmacophore Mechanics

The therapeutic utility of 4-(Sulfamoylmethyl)benzamide is dictated by its two distinct functional "warheads":

  • The Homosulfonamide (

    
    ): 
    
    • Mechanism: Acts as a Zinc-Binding Group (ZBG).

    • The "Spacer Effect": The insertion of a methylene group between the phenyl ring and the sulfonyl moiety disrupts the conjugation. This increases the pKa of the sulfonamide group (typically from ~10.0 to ~11.0), making the anion less available at physiological pH compared to classical sulfonamides. However, it imparts greater flexibility, allowing the molecule to adapt to specific hydrophobic pockets in enzymes like Carbonic Anhydrase.

  • The Benzamide (

    
    ): 
    
    • Mechanism: Acts as a hydrogen bond donor/acceptor pair.

    • Utility: A common motif in kinase inhibitors (e.g., Glucokinase) for anchoring the molecule to the protein backbone via the hinge region or allosteric sites.

Visualization: Structural Logic & Synthesis

The following diagram outlines the retrosynthetic logic and the key pharmacophoric features.

G Target 4-(Sulfamoylmethyl)benzamide (Target Scaffold) ZBG Homosulfonamide (Zn2+ Binding / CA Inhibition) Target->ZBG C-4 Position Linker Methylene Spacer (Flexibility / pKa Shift) Target->Linker Spacer Anchor Benzamide (H-Bonding / GK Activation) Target->Anchor C-1 Position Start 4-(Chloromethyl)benzonitrile Inter1 Sulfonate Intermediate Start->Inter1 Na2SO3, Reflux Inter1->Target 1. PCl5 2. NH3 (aq)

Caption: Structural decomposition of the scaffold and a simplified retrosynthetic pathway starting from 4-(chloromethyl)benzonitrile.

Primary Target: Carbonic Anhydrases (CA)

The most validated target for this scaffold is the Carbonic Anhydrase (CA) family of metalloenzymes.

Mechanism of Action

Classical sulfonamides bind to the Zn(II) ion in the CA active site as an anion (


), displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.

The Homosulfonamide Advantage: Homosulfonamides (like 4-(sulfamoylmethyl)benzamide) bind differently due to the methylene spacer.

  • Selectivity: They often show enhanced selectivity for tumor-associated isoforms hCA IX and hCA XII over the ubiquitous and physiologically critical hCA I and hCA II .

  • Binding Mode: Crystallography of related homosulfonamides shows the sulfonamide nitrogen coordinating to Zn(II), but the phenyl ring adopts a different orientation, avoiding steric clashes found with bulkier classical inhibitors.

Comparative Data: Classical vs. Homo-Sulfonamides

The table below illustrates how the methylene spacer affects inhibition constants (


) against human CA isoforms.
Compound ClassStructurepKahCA II

(nM)
hCA IX

(nM)
Selectivity (II/IX)
Classical Benzenesulfonamide~10.115025Low (6x)
Homosulfonamide Phenylmethanesulfonamide~11.08504.5High (~190x)
Target Scaffold 4-(Sulfamoylmethyl)benzamide~10.8Est. 600Est. 10High

Note: Data extrapolated from structure-activity relationships (SAR) of phenylmethanesulfonamides (Supuran et al., 2019).

Secondary Targets: Glucokinase & COX-2

Beyond CA inhibition, the unique combination of a benzamide and a sulfonamide opens pathways to secondary targets.

Glucokinase (GK) Activation

Benzamide derivatives are well-documented allosteric activators of Glucokinase (GK), a key enzyme in glucose homeostasis.

  • Hypothesis: The amide group of 4-(sulfamoylmethyl)benzamide mimics the binding mode of established GK activators (like GKA50), forming hydrogen bonds with Arg63 and Tyr215 in the allosteric site.

  • Modulation: The sulfamoylmethyl group provides a polar extension that can reach solvent-exposed regions, potentially improving solubility compared to purely hydrophobic GK activators.

COX-2 Inhibition

Recent docking studies on "homosulfonamide" fragments suggest they can fit into the P2 pocket of Cyclooxygenase-2 (COX-2).[1]

  • Interaction: The

    
     group participates in H-bonding with Gln192  and Arg513 .
    
  • Relevance: This suggests 4-(sulfamoylmethyl)benzamide could serve as a dual-action anti-inflammatory/CA inhibitor, useful in hypoxic tumor environments where both COX-2 and CA IX are upregulated.

Experimental Protocols

Protocol A: Synthesis of 4-(Sulfamoylmethyl)benzamide

Rationale: Direct chlorosulfonation is difficult due to the deactivating benzamide group. A displacement strategy using a benzyl halide is preferred.

  • Sulfonation:

    • Dissolve 4-(chloromethyl)benzamide (10 mmol) in water/ethanol (1:1).

    • Add Sodium Sulfite (

      
      , 12 mmol).
      
    • Reflux for 4 hours.[2]

    • Cool to precipitate the sodium sulfonate salt. Filter and dry.

  • Chlorination:

    • Suspend the salt in anhydrous toluene.

    • Add Phosphorus Pentachloride (

      
      , 15 mmol) slowly at 
      
      
      
      .
    • Warm to room temperature and stir for 2 hours.

    • Evaporate solvent to obtain the sulfonyl chloride intermediate.

  • Amidation:

    • Dissolve the intermediate in dry THF.

    • Bubble anhydrous Ammonia gas (

      
      ) through the solution at 
      
      
      
      for 30 minutes.
    • Stir overnight. Pour into ice water, filter the precipitate, and recrystallize from ethanol.

Protocol B: CA Inhibition Assay (Stopped-Flow)

Rationale: To measure the catalytic activity of CA in the rapid hydration of


.
  • Reagents: Phenol red indicator (0.2 mM), HEPES buffer (20 mM, pH 7.5),

    
     (20 mM) to maintain ionic strength.
    
  • Enzyme Prep: Recombinant hCA II or hCA IX (10–50 nM).

  • Substrate:

    
    -saturated water.
    
  • Procedure:

    • Incubate enzyme with increasing concentrations of 4-(sulfamoylmethyl)benzamide (0.1 nM – 10

      
      M) for 15 minutes.
      
    • Mix enzyme/inhibitor solution with substrate solution in a Stopped-Flow apparatus (e.g., Applied Photophysics).

    • Monitor the absorbance change of Phenol red at 557 nm (acidification rate).

  • Calculation: Determine

    
     using the Cheng-Prusoff equation adapted for enzyme kinetics.
    

Pathway Visualization: Mechanism of Action

The following diagram illustrates the dual-targeting potential of the scaffold in a cellular context.

MOA Compound 4-(Sulfamoylmethyl)benzamide CAIX Carbonic Anhydrase IX (Extracellular/Hypoxic) Compound->CAIX Inhibition (Ki ~10nM) GK Glucokinase (Cytosolic/Liver) Compound->GK Activation (Allosteric) COX2 COX-2 (Inflammation) Compound->COX2 Inhibition (Weak) pH pH Regulation Disruption (Anti-Tumor) CAIX->pH Glucose Increased Glycolysis (Anti-Diabetic) GK->Glucose Inflam Reduced Prostaglandins (Anti-Inflammatory) COX2->Inflam

Caption: Multi-target pharmacology. Primary pathway is CA IX inhibition (solid line); secondary pathways are GK activation and COX-2 inhibition (dashed).

References

  • Supuran, C. T. (2019).[3] "Structure-based drug discovery of Carbonic Anhydrase Inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Thakral, S., et al. (2020). "Pharmacophoric features and general structure of sulfamoyl benzamide derivatives designed as potential GK activators." ResearchGate / Bioorganic Chemistry. Link

  • El-Azab, A. S., et al. (2025).[3][4] "Remarkable utilization of quinazoline-based homosulfonamide for in vitro cytotoxic effects."[3] RSC Advances. Link

  • Nocentini, A., & Supuran, C. T. (2018). "Carbonic anhydrase inhibitors: The emergence of homosulfonamides." Expert Opinion on Therapeutic Patents. Link

Sources

Exploratory

In Silico Characterization of 4-(Sulfamoylmethyl)benzamide: A Carbonic Anhydrase II Inhibition Model

Executive Summary This technical guide details the computational modeling of 4-(Sulfamoylmethyl)benzamide , a hybrid ligand combining a benzamide scaffold with an aliphatic sulfonamide zinc-binding group (ZBG). Unlike cl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the computational modeling of 4-(Sulfamoylmethyl)benzamide , a hybrid ligand combining a benzamide scaffold with an aliphatic sulfonamide zinc-binding group (ZBG). Unlike classic aromatic sulfonamides (e.g., acetazolamide), the inclusion of a methylene spacer (


) classifies this as an aliphatic sulfonamide , significantly altering its electronic properties (

) and entropic penalty upon binding.

The following protocol utilizes Carbonic Anhydrase II (CA II) as the biological target (PDB: 3KS3 or 2CBA) due to its canonical status in sulfonamide drug discovery. The workflow integrates Quantum Mechanics (QM) for ligand parameterization, rigid-body docking with metal constraints, and Molecular Dynamics (MD) using the MCPB.py bonded-model approach to stabilize the Zinc-Ligand interface.

Phase 1: Structural Preparation & Parameterization

Ligand Chemistry & Correction

The primary challenge with 4-(Sulfamoylmethyl)benzamide is the aliphatic nature of the sulfonamide.

  • Aromatic Sulfonamides:

    
     (Significant fraction deprotonated at pH 7.4).
    
  • Aliphatic Sulfonamides:

    
     (Predominantly neutral at pH 7.4).
    

Critical Protocol: Carbonic Anhydrase binds the anionic (deprotonated) form of the sulfonamide (


), which displaces the zinc-bound water/hydroxide. You must model the deprotonated species for the binding event, but calculate the ionization penalty (

) separately.

Step-by-Step:

  • Structure Build: Generate 3D coordinates for 4-(Sulfamoylmethyl)benzamide.

  • QM Optimization: Optimize geometry using DFT (B3LYP/6-31G*) to handle the hypervalent sulfur correctly.

  • Charge Calculation: Calculate RESP (Restrained Electrostatic Potential) charges for the deprotonated headgroup (

    
    ) and the neutral benzamide tail.
    
    • Tool: Gaussian or GAMESS + Antechamber.

Protein Preparation (The Zinc Center)

The CA II active site contains a Zinc ion (


) coordinated by three Histidines (His94, His96, His119). Standard force fields (e.g., standard AMBER/CHARMM) often fail to maintain the tetrahedral geometry during MD without specific constraints or bonded parameters.

Step-by-Step:

  • Source: Download PDB 2CBA (Native Human CA II).

  • Strip: Remove crystallographic waters except the deep-pocket water network if performing explicit solvent MD. Remove the native ligand.

  • Protonation:

    • His94, His96, His119: Must be treated as neutral (

      
       or 
      
      
      
      tautomers) to allow coordination to Zn.
    • Zn Parameterization: Do not treat Zn as a simple point charge. Use the MCPB.py (Metal Center Parameter Builder) workflow in AmberTools to create a "bonded model" where the Zn-His bonds are explicitly defined in the topology.

Phase 2: Molecular Docking Strategy

Docking algorithms often penalize the close contact required for Zinc coordination (1.9 Å - 2.1 Å) as a steric clash. We must use Pharmacophoric Constraints .

Grid Generation
  • Center: Coordinates of the catalytic Zinc atom.

  • Box Size:

    
     Å (Sufficient to capture the benzamide tail extension).
    
  • Constraint: Define a spherical constraint (Radius 2.0 Å) on the Zinc ion, mandating that the sulfonamide Nitrogen atom must occupy this volume.

Docking Protocol
  • Ligand State: Input the deprotonated (

    
    ) form.
    
  • Sampling: Use a high-precision algorithm (e.g., GOLD with ChemPLP score or Glide XP).

  • H-Bond Filter: Filter poses that do not form a hydrogen bond between the sulfonamide oxygen and Thr199 (the "gatekeeper" residue). This interaction is non-negotiable for CA II specificity.

Data Output: Interaction Table

Interaction TypeProtein ResidueLigand AtomDistance (Å)Function
Coordination

Sulfonamide N1.9 - 2.2Catalytic Inhibition
H-Bond (Donor) Thr199 (Backbone NH)Sulfonamide O2.8 - 3.1Orientation Lock
H-Bond (Acceptor) Thr199 (Sidechain OH)Sulfonamide NH2.8 - 3.2Orientation Lock
Hydrophobic Val121, Leu198Benzene Ring3.5 - 4.0Van der Waals
H-Bond (Water) Solvent NetworkBenzamide

2.5 - 3.0Solvation

Phase 3: Molecular Dynamics (Validation)

Docking provides a static snapshot. MD is required to verify if the "flexible" methylene linker (


) introduces instability compared to rigid aromatic sulfonamides.
Force Field Selection
  • Protein: AMBER ff14SB (Robust for backbone dynamics).

  • Ligand: GAFF2 (General AMBER Force Field 2) with RESP charges.

  • Zinc Site: ZAFF (Zinc AMBER Force Field) or Custom Bonded Model via MCPB.py.

    • Why? Non-bonded models often allow the Zn to drift or change coordination number to 5 or 6 (recruiting waters), which is an artifact.

Simulation Protocol
  • Solvation: TIP3P water box (10 Å buffer).

  • Neutralization: Add

    
     or 
    
    
    
    to neutralize the system.
  • Minimization: 5000 steps steepest descent (restrained protein)

    
     5000 steps conjugate gradient (unrestrained).
    
  • Heating: 0K to 300K over 100ps (NVT ensemble).

  • Production: 100 ns (NPT ensemble, 1 atm, 300K).

Analysis Metrics
  • RMSD: Calculate Ligand RMSD relative to the protein backbone. (Pass:

    
     Å).[1]
    
  • Zn-N Distance: Plot distance over time. (Pass: Stable at

    
     Å).
    
  • Linker Dihedral: Monitor the

    
     dihedral angle to assess the entropic cost of binding.
    

Phase 4: Visualization & Workflows

Computational Pipeline Diagram

The following diagram illustrates the validated workflow for Zinc-metalloenzyme modeling.

CA_Inhibitor_Workflow cluster_Prep Phase 1: Preparation cluster_Dock Phase 2: Docking cluster_MD Phase 3: Dynamics Start 4-(Sulfamoylmethyl)benzamide (SMILES Input) QM QM Optimization (DFT) & RESP Charge Calculation Start->QM Deprot Generate Deprotonated Species (-SO2NH-) QM->Deprot Docking Rigid Receptor Docking (GOLD/Glide) Deprot->Docking Protein Protein Prep (PDB: 2CBA) Strip Waters, Protonate His Grid Grid Gen + Zn Constraint (Radius 2.0 Å) Protein->Grid Grid->Docking Filter Filter: Thr199 H-Bond & Zn Coordination Docking->Filter Param Zinc Parameterization (MCPB.py / ZAFF) Filter->Param Sim 100ns MD Simulation (AMBER/GROMACS) Param->Sim Analysis Analysis: RMSD, MM/GBSA Binding Energy Sim->Analysis

Caption: Integrated workflow for modeling Zinc-binding sulfonamides, emphasizing the critical deprotonation step and metal parameterization.

Binding Mode Logic

The diagram below details the specific atomic interactions stabilizing the ligand.

Binding_Interaction Sulfonamide Sulfonamide (-SO2NH-) Zinc Zinc Ion (Zn2+) Sulfonamide->Zinc Coordination (2.0 Å) Thr199 Thr199 (Gatekeeper) Sulfonamide->Thr199 Dual H-Bond (Essential) Linker Methylene Linker (-CH2-) Linker->Sulfonamide Benzamide Benzamide Tail (Ph-CONH2) Linker->Benzamide HydroPocket Hydrophobic Pocket (Val121, Leu198) Benzamide->HydroPocket Van der Waals Solvent Solvent Network Benzamide->Solvent H-Bonding HisTriad His94, His96, His119 HisTriad->Zinc Coordination

Caption: Interaction map highlighting the Zinc coordination anchor and the hydrophobic stabilization of the benzamide tail.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1][2] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Eriksson, A. E., Jones, T. A., & Liljas, A. (1988). Refined structure of human carbonic anhydrase II at 2.0 A resolution. Proteins: Structure, Function, and Bioinformatics, 4(4), 274-282. Link

  • Peters, M. B., et al. (2010). Structural survey of zinc containing proteins and the development of the zinc AMBER force field (ZAFF). Journal of Chemical Theory and Computation, 6(9), 2935-2947. Link

  • Li, P., & Merz, K. M. (2016). MCPB.py: A Python Based Metal Center Parameter Builder. Journal of Chemical Information and Modeling, 56(4), 599-604. Link

  • Di Fiore, A., et al. (2023). A Combined in Silico and Structural Study Opens New Perspectives on Aliphatic Sulfonamides.[1] International Journal of Molecular Sciences, 24(4), 3694. Link

Sources

Protocols & Analytical Methods

Method

Application Note: 4-(Sulfamoylmethyl)benzamide Carbonic Anhydrase Inhibition Assay

This Application Note is designed for researchers investigating 4-(Sulfamoylmethyl)benzamide , a structural analog belonging to the "homosulfonamide" class of Carbonic Anhydrase (CA) inhibitors. Unlike classical aromatic...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating 4-(Sulfamoylmethyl)benzamide , a structural analog belonging to the "homosulfonamide" class of Carbonic Anhydrase (CA) inhibitors. Unlike classical aromatic sulfonamides (e.g., Acetazolamide) where the sulfonamide is directly attached to the ring, the "sulfamoylmethyl" group introduces a methylene linker (


), altering the pKa and flexibility of the zinc-binding group.

Introduction & Mechanistic Basis

Carbonic Anhydrases (CAs) are zinc-metalloenzymes that catalyze the reversible hydration of carbon dioxide (


).[1][2] Sulfonamides are the primary class of CA inhibitors (CAIs), acting as transition state analogues.
The Specificity of 4-(Sulfamoylmethyl)benzamide

The title compound features a sulfamoylmethyl moiety (


). This structural distinction is critical:
  • Homosulfonamide Effect: The methylene spacer interrupts the conjugation between the aromatic ring and the sulfonamide group. This typically raises the

    
     of the sulfonamide group (approx. 
    
    
    
    10.0–10.6) compared to direct aromatic sulfonamides (
    
    
    7.0–9.0).
  • Binding Mechanism: The deprotonated sulfonamide nitrogen coordinates directly to the

    
     ion in the enzyme active site, displacing the zinc-bound water/hydroxide ion essential for catalysis. Due to the higher 
    
    
    
    , a smaller fraction of the compound exists in the active anionic form at physiological pH, often resulting in different kinetic profiles compared to classical inhibitors like Acetazolamide.
Diagram: Mechanism of Inhibition

The following diagram illustrates the competitive binding mechanism where the inhibitor displaces the catalytic zinc-water molecule.

CA_Inhibition_Mechanism Enzyme Free Enzyme (hCA) [Zn2+ bound] ES_Complex Enzyme-Substrate Transition State Enzyme->ES_Complex + Substrate EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex + Inhibitor (Zn2+ Coordination) Substrate Substrate (CO2 or p-NPA) Inhibitor Inhibitor 4-(Sulfamoylmethyl)benzamide Inhibitor->EI_Complex Competitive Binding ES_Complex->Enzyme Release Product Product (HCO3- or p-Nitrophenol) ES_Complex->Product Catalysis EI_Complex->Enzyme Slow Off-rate

Caption: Competitive inhibition mechanism where the sulfonamide anion coordinates to the active site Zn2+, preventing substrate access.

Experimental Protocols

Two assays are presented:

  • Esterase Assay (p-NPA): Best for routine

    
     screening and SAR (Structure-Activity Relationship) studies.
    
  • Stopped-Flow CO₂ Hydration: The gold standard for determining true kinetic constants (

    
    ) against the physiological substrate.
    
Protocol A: Colorimetric Esterase Assay (High-Throughput)

Principle: CAs possess a secondary esterase activity. They hydrolyze p-nitrophenyl acetate (p-NPA) to p-nitrophenol , which is yellow and absorbs strongly at 405 nm.

Reagents & Preparation
ReagentConcentrationPreparation Notes
Assay Buffer 50 mM Tris-SO₄, pH 7.6Adjust pH carefully. Do not use chloride buffers (Cl⁻ is a weak CA inhibitor).
Substrate (p-NPA) 3 mM StockDissolve p-NPA in Acetonitrile . Prepare fresh daily (spontaneous hydrolysis occurs).
Enzyme (hCA) 0.5–1.0 µM StockRecombinant hCA I, II, IX, or XII. Store at -80°C. Dilute to ~100 nM working solution.
Inhibitor 10 mM StockDissolve 4-(Sulfamoylmethyl)benzamide in DMSO . Serial dilute in buffer (keep DMSO < 5%).
Step-by-Step Procedure
  • Blank Preparation: In a 96-well clear plate, add 10 µL of Inhibitor solution (various concentrations) and 80 µL of Assay Buffer.

  • Enzyme Addition: Add 10 µL of Enzyme working solution (final conc. approx 10–20 nM).

  • Incubation: Incubate at 25°C for 15 minutes . This pre-incubation is crucial for sulfonamides to reach equilibrium with the active site zinc.

  • Reaction Initiation: Add 100 µL of 3 mM p-NPA solution to all wells using a multichannel pipette.

  • Measurement: Immediately place in a microplate reader. Measure Absorbance at 405 nm in kinetic mode for 15–30 minutes (read every 30s).

  • Controls:

    • Positive Control:[1] Enzyme + Substrate + DMSO (no inhibitor).

    • Negative Control:[1] Buffer + Substrate (measures spontaneous hydrolysis).

Data Analysis

Calculate the initial velocity (


) from the linear portion of the absorbance curve.


Protocol B: Stopped-Flow CO₂ Hydration Assay (Gold Standard)

Principle: Direct measurement of the physiological reaction (


) by monitoring the acidification of the medium using a pH indicator (Phenol Red) on a millisecond timescale.
Reagents
  • Buffer: 20 mM HEPES, 20 mM Na₂SO₄, pH 7.5.

  • Indicator: 0.2 mM Phenol Red.

  • Substrate:

    
    -saturated water (bubble pure 
    
    
    
    into water for 30 mins at 25°C; approx. 33 mM).
  • Enzyme: hCA (final conc. 5–10 nM).

Workflow Diagram (DOT)

StoppedFlow_Workflow cluster_SyringeA Syringe A (Enzyme Mix) cluster_SyringeB Syringe B (Substrate) Enzyme hCA Enzyme + Inhibitor + Phenol Red Mixing Rapid Mixing Chamber (Dead time < 10 ms) Enzyme->Mixing CO2 CO2 Saturated Water CO2->Mixing Detection Spectrophotometer (Abs 557 nm) Mixing->Detection Output Kinetic Trace (pH decay curve) Detection->Output

Caption: Stopped-flow workflow mixing enzyme-inhibitor complex with CO2 substrate to measure rapid pH change.

Procedure
  • Syringe A: Load with Enzyme (10 nM) + Inhibitor (varying conc.) + Phenol Red in buffer.[1][3]

  • Syringe B: Load with

    
    -saturated water.
    
  • Shot: Rapidly mix A and B (1:1 ratio).

  • Detection: Monitor absorbance decrease at 557 nm (Phenol Red basic form).

  • Calculation: Fit the curve to a single exponential to obtain the observed rate constant (

    
    ).
    

Results & Interpretation

Calculating the Inhibition Constant ( )

For the Esterase assay, the


 is dependent on substrate concentration. Convert to the intrinsic binding constant 

using the Cheng-Prusoff equation for competitive inhibition:


  • [S]: Concentration of p-NPA used (e.g., 1.5 mM final).

  • 
    :  Michaelis constant of hCA for p-NPA (typically 9–12 mM for hCA II; verify experimentally).
    
    • Note: Since

      
       in most p-NPA assays, 
      
      
      
      .
Expected Values
  • Classical Sulfonamides (e.g., Acetazolamide):

    
     (hCA II).
    
  • 4-(Sulfamoylmethyl)benzamide: Due to the methylene linker (homosulfonamide), expect slightly weaker affinity than direct benzene-sulfonamides.

    • Predicted range:

      
       for hCA II.
      
    • Selectivity: This scaffold often shows interesting selectivity profiles for hCA IX/XII (tumor-associated) over hCA I/II.[4]

Troubleshooting Guide
IssueProbable CauseSolution
High Background Hydrolysis p-NPA is unstable.Prepare p-NPA stock fresh. Keep on ice.
No Inhibition Observed Inhibitor precipitation or insufficient pre-incubation.Check solubility in DMSO. Increase pre-incubation to 30 mins to allow Zn-coordination.
Non-Linear Rates Enzyme concentration too high.Dilute enzyme until the control reaction is linear for >5 minutes.
Yellow Inhibitor Compound absorbs at 405 nm.Run a "Compound Only" blank and subtract absorbance.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., et al. (2018). Benzamide-4-sulfonamides are effective human carbonic anhydrase I, II, VII, and IX inhibitors.[5][6] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Verpoorte, J. A., et al. (1967). Esterase activity of carbonic anhydrase. Journal of Biological Chemistry. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][2][3][7] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link

  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II–4-(sulfamoylmethyl)benzamide complex. (Structural reference for binding mode). Protein Data Bank. Link

Sources

Application

Using 4-(Sulfamoylmethyl)benzamide in cancer cell line studies

Application Note: Pharmacological Evaluation of 4-(Sulfamoylmethyl)benzamide in Cancer Cell Lines Executive Summary & Scientific Rationale 4-(Sulfamoylmethyl)benzamide represents a specific class of sulfonamide-functiona...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Evaluation of 4-(Sulfamoylmethyl)benzamide in Cancer Cell Lines

Executive Summary & Scientific Rationale

4-(Sulfamoylmethyl)benzamide represents a specific class of sulfonamide-functionalized small molecules.[1][2] While aromatic sulfonamides (e.g., Acetazolamide, Mafenide) are classical inhibitors of Carbonic Anhydrases (CAs) , the presence of a sulfamoylmethyl group (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


) introduces unique physicochemical properties regarding pKa and zinc-binding affinity.[2]

In oncology, the primary utility of such compounds lies in targeting Tumor pH Regulation and Hypoxia Adaptation .[1][2] Solid tumors often overexpress membrane-bound Carbonic Anhydrase IX (CAIX) and XII (CAXII) via the HIF-1ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


 pathway to survive hypoxic acidosis.[2]

This guide provides a rigorous framework to evaluate 4-(Sulfamoylmethyl)benzamide as a potential pH-regulatory modulator in cancer cells.[1][2] The protocols focus on determining cytotoxicity, hypoxia selectivity, and functional target engagement.[1][2]

Mechanistic Context: The Hypoxia-pH Axis[1][2]

To validate the activity of 4-(Sulfamoylmethyl)benzamide, one must interrogate the pathway it purportedly modulates.[1][2] The compound is hypothesized to interfere with the catalytic hydration of COngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


 to bicarbonate and protons, a process critical for maintaining intracellular pH (pHi) in hypoxic tumors.[2]

Figure 1: Mechanism of Action.[1][2] The compound targets the CAIX-mediated pH regulation machinery, disrupting the survival advantage of hypoxic tumor cells.[1][2]

Preparation & Handling

Critical Note on Solubility: Benzamide derivatives can exhibit variable solubility. The sulfamoylmethyl group is polar, but the benzamide core is lipophilic.[1][2]

ParameterSpecificationNotes
Solvent DMSO (Dimethyl sulfoxide)Prepare a 10 mM or 50 mM stock solution.[1][2]
Storage -20°C (Aliquot)Avoid freeze-thaw cycles. Stable for ~6 months.
Working Conc. 1 µM – 100 µMTypical range for initial screening.[1][2]
Control Vehicle (DMSO)Final DMSO concentration must be < 0.5% (v/v).[1][2]

Protocol:

  • Weigh 4-(Sulfamoylmethyl)benzamide accurately.[1][2]

  • Dissolve in 100% sterile-filtered DMSO to achieve 50 mM.

  • Vortex for 1 minute. If precipitate remains, sonicate for 5 minutes at room temperature.[1][2]

  • Aliquot into amber microtubes (light sensitive) and store at -20°C.

Experimental Protocols

Protocol A: Hypoxia Selectivity Assay (Cytotoxicity)

Objective: Determine if the compound selectively targets hypoxic cells (where CAIX is expressed) versus normoxic cells.[1][2]

Materials:

  • Cancer Cell Lines: MDA-MB-231 (Breast) or A549 (Lung) – known CAIX expressors.[1][2]

  • Hypoxia Chamber (1% Ongcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) or Chemical Mimetic (CoCl
    
    
    
    , 100 µM).[2]
  • MTT or CellTiter-Glo Reagent.[1][2]

Step-by-Step:

  • Seeding: Plate 3,000–5,000 cells/well in 96-well plates. Allow attachment for 24h.

  • Treatment: Prepare serial dilutions of 4-(Sulfamoylmethyl)benzamide (0, 1, 10, 50, 100, 200 µM) in media.

  • Induction:

    • Set 1 (Normoxia): Incubate at 37°C, 5% CO

      
      , ambient O
      
      
      
      .
    • Set 2 (Hypoxia): Incubate at 37°C, 5% CO

      
      , 1% O
      
      
      
      (or add 100 µM CoCl
      
      
      ).
  • Incubation: Treat for 48–72 hours.

  • Readout: Add MTT reagent (0.5 mg/mL), incubate 4h, solubilize crystals, and read Absorbance at 570 nm.

  • Analysis: Calculate IC

    
     for both conditions.
    
    • Hypoxia Selectivity Index (HSI) = ICngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      (Normoxia) / IC
      
      
      
      (Hypoxia).[2]
    • Interpretation: An HSI > 2 suggests specific targeting of the hypoxic phenotype (CAIX dependent).[1][2]

Protocol B: Intracellular pH (pHi) Measurement

Objective: Verify if the compound disrupts pHi regulation, a hallmark of CA inhibition.[1][2]

Materials:

  • BCECF-AM: A pH-sensitive fluorescent dye.[1][2]

  • Nigericin (Ionophore for calibration).[1][2]

Step-by-Step:

  • Loading: Seed cells on glass coverslips or clear-bottom black plates. Treat with the compound (e.g., ICngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     conc) for 24h under hypoxia.[2]
    
  • Staining: Wash cells with Tyrode’s buffer.[1][2] Incubate with 1 µM BCECF-AM for 30 min at 37°C.

  • Measurement: Wash to remove extracellular dye.[1][2] Measure Fluorescence Ratio (Excitation 490/440 nm; Emission 535 nm).[1][2]

  • Calibration: Perform an in situ calibration using the Nigericin High-K

    
     method to convert fluorescence ratios to pH values.
    
  • Result: Effective CA inhibitors will cause a decrease in pHi (intracellular acidification) in hypoxic cells compared to untreated controls.[1][2]

Data Analysis & Interpretation

Summarize your findings using the following template to ensure rigorous reporting.

MetricFormula/MethodTarget Criteria (Success)
IC

(Hypoxia)
Non-linear regression (Log[inhibitor] vs. Response)< 10 µM (Potent)
Selectivity Index IC

(Normoxia) / IC

(Hypoxia)
> 2.0 (Specific)

pHi
pHi(Control) - pHi(Treated)> 0.2 pH units (Significant acidification)

Troubleshooting:

  • No Activity? The sulfamoylmethyl group (aliphatic sulfonamide) has a higher pKa (~10) compared to aromatic sulfonamides (~7-9).[1][2] This may reduce zinc binding at physiological pH.[1][2] Consider testing at pH 8.0 in cell-free assays to confirm binding, or synthesize the N-hydroxy derivative to lower pKa.

  • Precipitation? Check for crystals in the well.[1][2] If observed, reduce concentration or increase serum percentage (up to 10%).[1][2]

References

  • Supuran, C. T. (2008).[1][2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1][2] Nature Reviews Drug Discovery, 7(2), 168-181.[1][2] Link

  • Neri, D., & Supuran, C. T. (2011).[1][2] Interfering with pH regulation in tumours as a therapeutic strategy.[1][2] Nature Reviews Drug Discovery, 10(10), 767-777.[1][2] Link

  • McDonald, P. C., et al. (2012).[1][2] From the bench to the clinic: targeting the tumor pH regulation system for cancer therapy.[1][2] Journal of Experimental & Clinical Cancer Research, 31(1).[1][2] Link[1][2]

  • PubChem Compound Summary. (2025). N-[(4-sulfamoylphenyl)methyl]benzamide (Related Structure).[1][2] National Center for Biotechnology Information.[1][2] Link

Sources

Method

4-(Sulfamoylmethyl)benzamide for glaucoma research in animal models

Application Note: Preclinical Evaluation of 4-(Sulfamoylmethyl)benzamide as a Carbonic Anhydrase Inhibitor for Glaucoma Executive Summary & Scientific Rationale 4-(Sulfamoylmethyl)benzamide represents a structural subcla...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preclinical Evaluation of 4-(Sulfamoylmethyl)benzamide as a Carbonic Anhydrase Inhibitor for Glaucoma

Executive Summary & Scientific Rationale

4-(Sulfamoylmethyl)benzamide represents a structural subclass of sulfonamide-based Carbonic Anhydrase Inhibitors (CAIs). While classic CAIs (e.g., Acetazolamide, Dorzolamide) typically feature a sulfonamide group directly attached to an aromatic or heteroaromatic ring, the insertion of a methylene spacer (sulfamoylmethyl) alters the pKa and lipophilicity of the zinc-binding pharmacophore.

This Application Note outlines the critical workflow for evaluating this compound's efficacy in treating Glaucoma. The primary mechanism of action targeted is the inhibition of Carbonic Anhydrase Isozyme II (CA-II) and IV (CA-IV) within the non-pigmented ciliary epithelium. Successful inhibition reduces bicarbonate (


) formation, thereby decreasing aqueous humor secretion and lowering Intraocular Pressure (IOP).

Key Experimental Challenges:

  • Solubility: Benzamide derivatives often exhibit poor aqueous solubility at neutral pH, complicating topical formulation.

  • Isozyme Selectivity: Differentiating inhibition of ocular isoforms (CA-II/IV) from ubiquitous cytosolic isoforms (CA-I) to minimize off-target effects.

  • Corneal Permeability: The benzamide moiety must balance hydrophilicity (for stroma transport) and lipophilicity (for epithelial penetration).

Mechanism of Action & Pathway Visualization

The following diagram illustrates the pharmacological intervention point of 4-(Sulfamoylmethyl)benzamide within the ciliary body.

CA_Mechanism Drug 4-(Sulfamoylmethyl)benzamide (Topical Drop) Cornea Corneal Penetration (Lipophilic/Hydrophilic Balance) Drug->Cornea Instillation CiliaryBody Non-Pigmented Ciliary Epithelium Cornea->CiliaryBody Diffusion CA_Enzyme Target: Carbonic Anhydrase II & IV (Zinc Active Site) CiliaryBody->CA_Enzyme Binding Reaction CO2 + H2O <--> HCO3- + H+ CA_Enzyme->Reaction Inhibits Catalysis Transport Inhibition of Na+/HCO3- Co-transport Reaction->Transport Reduced Bicarbonate Availability Fluid Reduced Aqueous Humor Secretion Transport->Fluid Osmotic Gradient Shift IOP Lowered Intraocular Pressure (IOP) Fluid->IOP Therapeutic Outcome

Caption: Pharmacological pathway of sulfonamide-based CAIs reducing IOP via ciliary body modulation.[1]

Protocol 1: Formulation & Physicochemical Profiling

Before in vivo testing, the compound must be formulated to ensure corneal residence time and bioavailability.

Critical Consideration: The sulfamoylmethyl group may have a higher pKa than direct sulfonamides (


 vs. 

). This affects ionization at physiological pH (7.4).

Formulation Strategy:

  • Vehicle: Phosphate Buffered Saline (PBS) pH 7.4 is the baseline.

  • Solubility Enhancers: If the benzamide derivative precipitates, use Hydroxypropyl-

    
    -cyclodextrin (HP
    
    
    
    CD) at 10-20% (w/v). Avoid DMSO for ocular irritation studies; use PEG-400 (up to 10%) if necessary.
  • pH Adjustment: Adjust final formulation to pH 6.0–7.0. Note that CAIs like Dorzolamide are often formulated at slightly acidic pH to maintain solubility, despite the stinging sensation.[2]

Table 1: Recommended Formulation Variants

Variant Composition Purpose
F1 (Control) PBS (pH 7.4) Baseline solubility check.

| F2 (Enhanced) | 15% HP


CD in PBS | Improves solubility of lipophilic benzamides. |
| F3 (Viscous)  | 0.3% HPMC + F2 | Increases corneal residence time (mucoadhesion). |

Protocol 2: In Vivo Evaluation (Normotensive Rabbit Model)

The normotensive rabbit is the gold standard for screening ocular hypotensive agents due to the large eye size and stability of baseline IOP.

Animal Model:

  • Species: New Zealand White (NZW) Rabbits or Dutch Belted (pigmented) Rabbits.

  • Weight: 2.0 – 3.0 kg.

  • Sex: Male or Female (consistent within study).

  • Acclimatization: 7 days. Frequent handling is required to minimize stress-induced IOP spikes during tonometry.

Experimental Workflow:

InVivo_Protocol Acclimatization Acclimatization (7 Days, Handling) Baseline Baseline IOP (-1.0h, -0.5h) (Tonometer) Acclimatization->Baseline Dosing Topical Instillation (50 µL, One Eye) Baseline->Dosing Control Control Eye (Vehicle Only) Dosing->Control Contralateral Measurement IOP Measurement (0.5, 1, 2, 4, 6 hrs) Dosing->Measurement Control->Measurement Analysis Data Analysis (Delta IOP, AUC) Measurement->Analysis

Caption: Step-by-step workflow for single-dose IOP evaluation in rabbits.

Detailed Procedure:

  • Baseline Establishment:

    • Measure IOP using a calibrated pneumatonometer (e.g., Reichert Model 30) or rebound tonometer (TonoVet).

    • Apply 1 drop of local anesthetic (0.4% Oxybuprocaine) only if using contact pneumatonometry. Rebound tonometry often requires no anesthesia.

    • Take 3 readings per eye and average. Reject outliers (>2 mmHg deviation).

    • Repeat at -1 hour and 0 hour to establish a stable baseline.

  • Dosing:

    • Treatment Eye: Instill 50

      
      L of 4-(Sulfamoylmethyl)benzamide formulation (typically 1% or 2% w/v) into the lower conjunctival sac.
      
    • Control Eye: Instill 50

      
      L of the vehicle (matched for pH and viscosity) into the contralateral eye.
      
    • Technique: Gently close the eyelid for 30 seconds to prevent drainage through the nasolacrimal duct (punctal occlusion technique).

  • Time-Course Measurement:

    • Measure IOP at

      
       and 
      
      
      
      hours post-instillation.
    • Observe for signs of irritation (blepharospasm, redness, discharge) using the Draize scale.

  • Data Processing:

    • Calculate

      
       at each time point.[3]
      
    • Calculate Peak Efficacy (

      
      ) and Duration of Action.
      

Protocol 3: Laser-Induced Ocular Hypertension (OHT) Model

If the compound shows promise in normotensive eyes, it must be validated in a hypertensive model (mimicking Glaucoma).

Methodology:

  • Induction: Anesthetize the rabbit (Ketamine/Xylazine).

  • Laser: Use an Argon laser to scar the trabecular meshwork (approx. 50-100 spots, 100

    
    m size, 1.0 W power).
    
  • Validation: Wait 3-4 weeks. IOP should stabilize at >25 mmHg (compared to ~15 mmHg normal).

  • Testing: Proceed with the dosing protocol described in Section 4 using these OHT rabbits.

Safety & Toxicity Assessment

Sulfonamides can cause corneal edema if they inhibit CA in the corneal endothelium (which pumps fluid out of the cornea).

Slit-Lamp Examination Protocol:

  • Frequency: At baseline and 24 hours post-dose.

  • Scoring (Modified McDonald-Shadduck):

    • Conjunctival Congestion: 0 (Normal) to 3 (Diffuse beefy red).

    • Corneal Opacity: 0 (Clear) to 4 (Complete opacity).

    • Iris: 0 (Normal) to 2 (Sluggish reaction).

Go/No-Go Criteria: Any corneal opacity score > 1 indicates potential endothelial toxicity, a common failure mode for novel CAIs.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Mincione, F., et al. (2007). Carbonic anhydrase inhibitors: inhibition of isozymes I, II and IV with N-hydroxysulfonamides—a novel class of intraocular pressure lowering agents. Journal of Medicinal Chemistry, 50(8), 1916-1924. Link

  • Gum, G. G., et al. (1991). Gel formulation of a carbonic anhydrase inhibitor reduces intraocular pressure in rabbits. Investigative Ophthalmology & Visual Science, 32(9). Link

  • Shareef, S. R., et al. (1995). Circadian rhythm of intraocular pressure in the rabbit. Experimental Eye Research, 61(5), 543-548. Link

  • European Medicines Agency (EMA). (2020). Guideline on the non-clinical and clinical investigation of medicinal products for the treatment of Glaucoma. Link

Sources

Application

High-throughput screening with 4-(Sulfamoylmethyl)benzamide

Application Note: High-Throughput Screening with 4-(Sulfamoylmethyl)benzamide Part 1: Executive Summary & Scientific Rationale 4-(Sulfamoylmethyl)benzamide is a specialized benzylic sulfonamide fragment used primarily in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening with 4-(Sulfamoylmethyl)benzamide

Part 1: Executive Summary & Scientific Rationale

4-(Sulfamoylmethyl)benzamide is a specialized benzylic sulfonamide fragment used primarily in Fragment-Based Drug Discovery (FBDD) targeting metalloenzymes, specifically the Carbonic Anhydrase (CA) superfamily.

Unlike classic aromatic sulfonamides (e.g., sulfanilamide, acetazolamide) where the sulfonamide group is directly conjugated to the phenyl ring, this molecule features a methylene (


) spacer. This structural nuance—transforming the moiety into a "sulfamoylmethyl" group—significantly alters the pKa, zinc-binding geometry, and isoform selectivity profiles.

Key Applications:

  • Isoform-Selective Screening: Targeting tumor-associated isoforms (CA IX/XII) over cytosolic isoforms (CA I/II) to reduce systemic side effects.

  • Fragment Elaboration: Serving as a low-molecular-weight "anchor" that binds the catalytic Zinc (

    
    ) ion, allowing for "growing" or "linking" strategies at the benzamide handle.
    
  • Crystallographic Probing: Used in X-ray crystallography soaking experiments to map solvent-accessible pockets in metalloproteases.

Part 2: Mechanism of Action & Structural Biology

To design an effective HTS campaign, one must understand the binding thermodynamics.

The Zinc-Trap Mechanism: The primary mechanism involves the coordination of the deprotonated sulfonamide nitrogen to the catalytic Zinc ion within the enzyme's active site.

  • Classic Aromatic Sulfonamides:

    
    . The electron-withdrawing ring stabilizes the anion.
    
  • Benzylic Sulfonamides (4-(Sulfamoylmethyl)benzamide): The

    
     methylene spacer interrupts conjugation. This results in a slightly higher 
    
    
    
    and a more flexible "warhead," allowing the benzene ring to adopt different orientations within the hydrophobic pocket compared to rigid aromatic sulfonamides.
Diagram 1: Carbonic Anhydrase Inhibition Mechanism

CA_Inhibition Zn Catalytic Zinc (Zn2+) Water H2O / OH- Zn->Water Coordinates Complex_Active Enzyme-Substrate Complex (Catalysis) Water->Complex_Active Nucleophilic Attack Substrate CO2 (Substrate) Substrate->Complex_Active Inhibitor 4-(Sulfamoylmethyl)benzamide Inhibitor->Zn Displaces H2O (Sulfonamide N binds Zn) Complex_Inhibited Enzyme-Inhibitor Complex (Tetrahedral Adduct) Inhibitor->Complex_Inhibited Steric Blockade Complex_Active->Complex_Inhibited Inhibition

Caption: The sulfonamide moiety displaces the zinc-bound water molecule/hydroxide ion, locking the enzyme in an inactive state and preventing


 hydration.

Part 3: Experimental Protocols

Protocol A: Compound Management & Solubility

Critical Step: Benzylic sulfonamides can exhibit lower solubility than their hydrochloride salt counterparts.

  • Stock Preparation: Dissolve 4-(Sulfamoylmethyl)benzamide in 100% DMSO to a concentration of 50 mM .

  • Sonicate: Sonicate for 5 minutes at 25°C to ensure complete dissolution.

  • Storage: Aliquot into amber glass vials (sulfonamides are light stable, but DMSO absorbs water). Store at -20°C.

  • Working Solution: Dilute to 100x final assay concentration in buffer immediately prior to use. Do not store dilute aqueous solutions.

Protocol B: HTS Esterase Activity Assay (Colorimetric)

This assay utilizes the esterase activity of Carbonic Anhydrase to hydrolyze 4-Nitrophenyl Acetate (4-NPA) into 4-nitrophenol (yellow, Abs 405 nm). It is cheaper and more robust for HTS than the


 hydration method.

Reagents:

  • Buffer: 50 mM HEPES, pH 8.0, 10 mM

    
     (sulfate maintains ionic strength without interfering with Zn).
    
  • Substrate: 4-Nitrophenyl acetate (4-NPA) (dissolved in acetonitrile).

  • Enzyme: Recombinant Human CA II (cytosolic control) or CA IX (target).

  • Inhibitor: 4-(Sulfamoylmethyl)benzamide (Test Compound).

Workflow:

  • Plate Setup: Use 384-well clear-bottom microplates.

  • Dispense: Add 10 µL of Enzyme solution (final conc. 10–50 nM depending on isoform specific activity).

  • Pin Transfer: Transfer 50 nL of Test Compound (50 mM stock) to assay wells.

    • Controls: DMSO only (Negative Control), Acetazolamide 10 µM (Positive Control).

  • Incubation: Incubate for 15 minutes at 25°C to allow the inhibitor to reach equilibrium with the Zinc active site. Crucial: Benzylic sulfonamides may have slower on-rates than aromatic ones due to flexibility.

  • Substrate Addition: Add 40 µL of 1 mM 4-NPA substrate solution.

  • Detection: Measure Absorbance at 405 nm immediately (Kinetic Mode) every 30 seconds for 10 minutes.

Data Analysis: Calculate the initial velocity (


) from the linear portion of the curve.


Protocol C: Orthogonal Validation (Thermal Shift Assay)

To confirm the compound binds to the protein (and isn't just a colorimetric interferer), use Differential Scanning Fluorimetry (DSF).

  • Mix: 2 µM Protein + 5x Sypro Orange + 50 µM Compound in qPCR plates.

  • Ramp: 25°C to 95°C at 1°C/min.

  • Result: A positive shift in Melting Temperature (

    
    ) confirms specific binding and stabilization of the protein fold.
    

Part 4: Data Interpretation & Troubleshooting

Expected Results: Benzylic sulfonamides are generally nanomolar to micromolar inhibitors.

  • Strong Hit:

    
    .
    
  • Fragment Hit:

    
     (Acceptable for FBDD starting points).
    

Table 1: Comparative Structure-Activity Relationship (SAR)

Compound ClassStructure FeaturepKa (Sulfonamide)Binding Affinity (

)
Selectivity Potential
Aromatic Sulfonamide

~10.1High (nM)Low (Binds all isoforms)
Benzylic Sulfonamide

~10.5Moderate (

M-nM)
High (Spacer allows specific fit)
Mafenide

~10.4ModerateUsed topically (burns)

Troubleshooting Guide:

  • Issue: High background absorbance at 405 nm.

    • Cause: Compound precipitation or intrinsic color.

    • Fix: Check solubility in buffer; run a "compound only" blank.

  • Issue: No inhibition observed despite high concentration.

    • Cause: The methylene spacer may cause steric clash in "narrow" isoforms (e.g., CA I).

    • Fix: Switch to CA II or CA IX (wider active sites).

Part 5: HTS Workflow Visualization

HTS_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Enzymatic Assay cluster_analysis Phase 3: Analysis Step1 Compound Library (DMSO Stock) Step2 Acoustic Dispensing (Echo 550) Step1->Step2 Step3 Enzyme Pre-Incubation (15 min @ 25°C) Step2->Step3 Step4 Substrate Addition (4-NPA) Step3->Step4 Step5 Kinetic Read (OD 405nm) Step4->Step5 Step6 Hit Identification (>50% Inhibition) Step5->Step6 Step7 Counter Screen (Selectivity vs CA I) Step6->Step7

Caption: Step-by-step workflow for screening 4-(Sulfamoylmethyl)benzamide derivatives against Carbonic Anhydrase.

References

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., & Supuran, C. T. (2018). "Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018)." Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

  • Scott, S. P., et al. (2009). "Thermodynamics of Zinc Binding to Carbonic Anhydrase." Biochemistry, 48(40).

    
     values for sulfonamide-zinc interactions). Link
    
  • PubChem Compound Summary. (2025). "N-benzyl-4-sulfamoylbenzamide (Related Scaffold)." National Center for Biotechnology Information. Link

Method

Analytical Characterization of 4-(Sulfamoylmethyl)benzamide using RP-HPLC

This Application Note is designed for analytical chemists and pharmaceutical researchers requiring a robust, validated protocol for the characterization of 4-(Sulfamoylmethyl)benzamide . This compound, often encountered...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical researchers requiring a robust, validated protocol for the characterization of 4-(Sulfamoylmethyl)benzamide . This compound, often encountered as a synthetic intermediate in the development of Carbonic Anhydrase (CA) inhibitors or as a structural analog in sulfonamide drug discovery, requires specific chromatographic conditions to ensure separation from synthetic precursors and potential degradants.

Introduction & Compound Profile

4-(Sulfamoylmethyl)benzamide is a polar, bifunctional aromatic compound containing a benzamide moiety and a sulfamoylmethyl group (aliphatic sulfonamide). Unlike classical aromatic sulfonamides (e.g., sulfamethoxazole), the sulfonamide group here is attached via a methylene spacer, altering its pKa and solubility profile.

  • IUPAC Name: 4-(Sulfamoylmethyl)benzamide

  • Molecular Formula:

    
    
    
  • Molecular Weight: 226.25 g/mol

  • Key Functionalities: Primary Amide (Neutral/Weakly Basic), Aliphatic Sulfonamide (Weakly Acidic, pKa

    
     10.5-11.0).
    
  • Application: Synthetic intermediate for CA inhibitors; impurity profiling in sulfonamide synthesis.

Physicochemical Considerations for Method Design
  • Polarity: High. The presence of both amide and sulfonamide groups suggests early retention on standard C18 phases.

  • UV Activity: The benzene ring conjugated with the amide carbonyl provides strong UV absorption at 240-254 nm .

  • pH Stability: The amide bond is susceptible to hydrolysis at extreme pH; therefore, a moderately acidic mobile phase (pH 2.5–3.0) is optimal for stability and peak shape.

Method Development Strategy (Expertise & Logic)

Why Reverse Phase (RP-HPLC)?

Given the compound's water solubility and polar functional groups, RP-HPLC is the standard choice. However, "standard" conditions often fail to retain such polar analytes sufficiently.

  • Column Selection: A standard C18 column may result in elution near the void volume (

    
    ). We utilize a C18 column with high carbon load  or a Phenyl-Hexyl  phase. The Phenyl-Hexyl phase offers unique 
    
    
    
    interactions with the benzamide ring, enhancing selectivity against similar impurities like 4-(sulfamoylmethyl)benzoic acid (hydrolysis product).
  • Mobile Phase pH: We select pH 2.5 (Phosphate Buffer).[1][2]

    • Reasoning: At pH 2.5, the sulfonamide group (pKa ~10.8) is fully protonated (neutral), and the amide is neutral. This suppresses ionization, preventing peak tailing and ensuring consistent retention.

  • Wavelength: 210 nm (high sensitivity) or 254 nm (high selectivity). 254 nm is preferred to minimize baseline drift from organic modifiers.

Experimental Protocol

A. Instrumentation & Reagents[1][3][4][5][6]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with PDA/UV detector.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Luna Phenyl-Hexyl.

  • Reagents: HPLC Grade Acetonitrile (ACN), Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (
    
    
    
    ), Milli-Q Water.
B. Preparation of Solutions

1. Buffer Solution (20 mM Phosphate, pH 2.5):

  • Dissolve 2.72 g of

    
     in 900 mL of Milli-Q water.
    
  • Adjust pH to 2.5 ± 0.05 using dilute Phosphoric Acid (85%).

  • Dilute to 1000 mL with water.

  • Filter through a 0.45 µm Nylon membrane filter.

2. Standard Stock Solution (1.0 mg/mL):

  • Weigh 25 mg of 4-(Sulfamoylmethyl)benzamide reference standard.

  • Transfer to a 25 mL volumetric flask.

  • Dissolve in 10 mL of Methanol (sonicate for 5 mins).

  • Make up to volume with Mobile Phase A.

3. Working Standard (50 µg/mL):

  • Pipette 1.25 mL of Stock Solution into a 25 mL volumetric flask.

  • Dilute to volume with Mobile Phase A.

C. Chromatographic Conditions[1][2][4][5][7][8][9][10]
ParameterSetting
Column C18, 4.6 x 150 mm, 3.5 µm (or 5 µm)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp 30°C
Detection UV @ 254 nm (Bandwidth 4 nm)
Run Time 15 Minutes

Gradient Program:

Time (min)Mobile Phase A (Buffer pH 2.5) %Mobile Phase B (ACN) %Comment
0.0955Initial equilibration
8.06040Linear gradient
10.06040Isocratic hold (wash)
10.1955Return to initial
15.0955Re-equilibration

Method Validation & Performance Criteria

This protocol is designed to be a self-validating system . The following acceptance criteria confirm the method's reliability before routine use.

System Suitability Test (SST)

Inject the Working Standard (50 µg/mL) five times.

  • Retention Time (RT): ~4.5 - 5.5 min (Analyte should elute well after void volume).

  • Theoretical Plates (N): > 5,000.

  • Tailing Factor (T): 0.8 < T < 1.5.

  • Precision (RSD): < 2.0% for Peak Area.[1]

Linearity & Range

Prepare 5 concentration levels: 10, 25, 50, 75, and 100 µg/mL.

  • Acceptance:

    
    .[3]
    
Specificity (Degradation Check)

To ensure the method separates the target from its hydrolysis product (4-(Sulfamoylmethyl)benzoic acid):

  • Subject a sample to 0.1 N HCl at 60°C for 1 hour.

  • Inject.[1][2]

  • Criteria: Resolution (

    
    ) between the parent amide and the acid degradant must be > 1.5. (The acid typically elutes earlier than the amide in RP-HPLC at pH 2.5).
    

Visualized Workflow & Logic

The following diagrams illustrate the operational workflow and the troubleshooting logic for method optimization.

Figure 1: Analytical Workflow

HPLC_Workflow Start Start: Sample Received Prep Sample Prep (Dissolve in MeOH/Buffer) Start->Prep System System Setup (Column: C18, pH 2.5) Prep->System Inject Injection (10 µL) System->Inject Separation Gradient Separation (5-40% ACN) Inject->Separation Detect UV Detection (254 nm) Separation->Detect Data Data Analysis (Integration) Detect->Data Report Final Report Data->Report

Caption: Step-by-step analytical workflow for 4-(Sulfamoylmethyl)benzamide characterization.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Issue Problem Detected? Tailing Peak Tailing > 1.5? Issue->Tailing Yes EarlyElution RT < 3 min? Issue->EarlyElution Yes SplitPeak Split Peak? Issue->SplitPeak Yes Action1 Check pH (Ensure 2.5) Replace Column Tailing->Action1 Action2 Reduce Initial Organic % Use C18-Aq Column EarlyElution->Action2 Action3 Check Solvent Strength (Sample Solvent > Mobile Phase) SplitPeak->Action3

Caption: Diagnostic logic for resolving common chromatographic issues.

References

  • United States Pharmacopeia (USP). USP General Chapter <621> Chromatography. Rockville, MD: United States Pharmacopeial Convention. Link

  • PubChem. 4-(Aminosulfonyl)benzamide Compound Summary. National Center for Biotechnology Information. Link

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. (Contextual grounding for sulfonamide inhibitors). Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. 2nd Edition. Wiley-Interscience. (Reference for Gradient/pH selection logic). Link

Sources

Application

Application Note: Structural Elucidation of Sulfamoyl Benzamides using ¹H and ¹³C NMR Spectroscopy

Introduction: The Role of NMR in Characterizing Sulfamoyl Benzamides Sulfamoyl benzamides represent a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents, inclu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of NMR in Characterizing Sulfamoyl Benzamides

Sulfamoyl benzamides represent a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents, including diuretics, anti-diabetics, and carbonic anhydrase inhibitors.[1] The precise molecular structure, substitution pattern, and purity of these compounds are critical determinants of their pharmacological activity and safety profiles. In the rigorous landscape of drug discovery and development, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for unambiguous structural characterization.[2][3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy for the analysis of sulfamoyl benzamides. We move beyond simple data reporting to explain the causality behind experimental choices, offering detailed, field-proven protocols and interpretation strategies to ensure data integrity and confidence in structural assignments. The principles and methods discussed here are foundational for confirming molecular identity, assessing purity, and providing the detailed structural insights necessary to advance promising compounds through the development pipeline.[5][6]

Principles of NMR Analysis for Sulfamoyl Benzamides

The power of NMR lies in its ability to probe the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of each atom within a molecule.[2] For sulfamoyl benzamides, both ¹H and ¹³C NMR offer unique and complementary insights.

¹H NMR Spectroscopy: A Proton's Perspective

A ¹H NMR spectrum provides a quantitative map of all hydrogen atoms in a molecule. Key signals for a sulfamoyl benzamide structure include:

  • Amide Proton (CONH-R): This proton is often observed as a broad singlet in the downfield region of the spectrum, typically between δ 10.0-12.0 ppm .[7] Its chemical shift is highly sensitive to solvent, concentration, and temperature due to hydrogen bonding. In solvents like DMSO-d₆, this peak is generally sharp and well-resolved.

  • Sulfonamide Proton (SO₂NH-R): Similar to the amide proton, the sulfonamide proton appears as a singlet in the downfield region, usually between δ 8.5-10.5 ppm .[8] Its exchangeable nature means it can be confirmed by adding a drop of D₂O to the NMR tube, which results in the disappearance of the signal.[9]

  • Aromatic Protons (Ar-H): Protons on the benzamide ring typically resonate between δ 6.5-8.5 ppm .[8][10] Their precise chemical shifts and splitting patterns (multiplicity) are dictated by the substitution pattern on the ring. Electron-withdrawing groups (like the sulfamoyl group) will shift adjacent protons downfield, while electron-donating groups will shift them upfield. The coupling constants (J-values) between adjacent protons provide critical information about their relative positions (ortho, meta, para).[11][12]

  • Alkyl/Substituent Protons: Protons on any R-groups attached to the amide or sulfonamide nitrogen will appear in the upfield region of the spectrum (δ 0.5-4.5 ppm ), with their exact location depending on the proximity of electronegative atoms like nitrogen or oxygen.[13][14]

¹³C NMR Spectroscopy: The Carbon Skeleton

Proton-decoupled ¹³C NMR spectra reveal one signal for each unique carbon atom, providing a direct count of the non-equivalent carbons and insight into their functional roles.

  • Carbonyl Carbon (C=O): The amide carbonyl carbon is one of the most deshielded carbons and gives a characteristic signal in the δ 165-175 ppm range.[8][15] Its presence is a key indicator of the benzamide core.

  • Aromatic Carbons (Ar-C): Aromatic carbons resonate between δ 110-160 ppm .[8] The carbon directly attached to the sulfamoyl group (ipso-carbon) and the carbonyl group are often shifted further downfield. The substitution pattern significantly influences the number and position of these signals.[16][17]

  • Alkyl/Substituent Carbons: Carbons in aliphatic side chains appear in the upfield region (δ 5-60 ppm ).

Structural Considerations: Rotamers and Steric Effects

A key feature of amides is the restricted rotation around the carbon-nitrogen (C-N) bond due to its partial double-bond character. For ortho-substituted benzamides, this can lead to the presence of two distinct rotamers (rotational isomers) that are slowly interconverting on the NMR timescale. This phenomenon can manifest as peak broadening or even the appearance of two separate sets of signals for the ortho-substituent and nearby protons at room temperature.[18] Variable temperature (VT) NMR experiments can be employed to study this dynamic process.

Experimental Protocols & Methodologies

The quality of NMR data is fundamentally dependent on meticulous sample preparation and appropriate acquisition parameters. The following protocols provide a self-validating system for obtaining high-resolution spectra.

Diagram 1: General Structure of a Sulfamoyl Benzamide

cluster_benzamide Benzamide Moiety cluster_sulfamoyl Sulfamoyl Moiety C1 C C2 C C1->C2 C_amide C C1->C_amide C3 C C2->C3 H2 H C2->H2 C4 C C3->C4 H3 H C3->H3 C5 C C4->C5 H4 H C4->H4 S S C4->S C6 C C5->C6 H5 H C5->H5 C6->C1 H6 H C6->H6 C1_C2 C2_C3 C3_C4 C4_C5 C5_C6 C6_C1 O_amide O C_amide->O_amide N_amide N C_amide->N_amide H_amide H N_amide->H_amide R1 N_amide->R1 O1_S O S->O1_S O2_S O S->O2_S N_S N S->N_S R2 N_S->R2 R3 N_S->R3

Caption: Key structural components of a generic sulfamoyl benzamide molecule.

Protocol 1: Sample Preparation for NMR Analysis

Causality: The goal is a perfectly homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality by distorting the magnetic field.[19] Solvent choice is critical; it must fully dissolve the analyte without its own signals obscuring important regions of the spectrum. DMSO-d₆ is often preferred for this class of compounds due to its high solubilizing power and because it allows for the clear observation of exchangeable -NH protons.[20]

Methodology:

  • Material Weighing: Accurately weigh 5-10 mg of the sulfamoyl benzamide sample for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[21][22] Higher concentrations for ¹³C NMR are necessary to overcome the low natural abundance of the ¹³C isotope.

  • Solvent Selection & Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). This volume is optimal for standard 5 mm NMR tubes to ensure the sample is within the detection region of the NMR coil.[23]

  • Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. Visually inspect the solution against a bright background to confirm there is no suspended particulate matter. If solids remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[22]

  • Transfer to NMR Tube: Carefully transfer the clear solution into a high-quality, clean 5 mm NMR tube. Avoid any solid material entering the tube.

  • Internal Standard (Optional but Recommended): Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), directly to the solvent or use the residual solvent peak for calibration. TMS is defined as δ 0.00 ppm and provides a universal reference point.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with a unique identifier.

Diagram 2: Experimental Workflow for NMR Analysis

G start Start: Purified Sulfamoyl Benzamide Sample prep Protocol 1: Sample Preparation start->prep h1_acq Protocol 2: ¹H NMR Data Acquisition prep->h1_acq c13_acq Protocol 3: ¹³C NMR Data Acquisition prep->c13_acq processing Data Processing (FT, Phasing, Baseline Correction) h1_acq->processing c13_acq->processing h1_analysis ¹H Spectrum Analysis (Shifts, Integration, Multiplicity) processing->h1_analysis c13_analysis ¹³C Spectrum Analysis (Shifts, Carbon Count) processing->c13_analysis structure_confirm Structural Confirmation & Purity Assessment h1_analysis->structure_confirm c13_analysis->structure_confirm end End: Final Report structure_confirm->end

Caption: Standard workflow from sample preparation to structural elucidation.

Protocol 2: ¹H NMR Data Acquisition
  • Insert the prepared NMR tube into the spectrometer.

  • Lock onto the deuterium signal of the solvent. This step is crucial as the spectrometer uses the deuterium frequency to stabilize the magnetic field.

  • Shim the magnetic field to optimize its homogeneity across the sample, aiming for sharp, symmetrical peaks.

  • Set appropriate acquisition parameters (e.g., spectral width, number of scans, relaxation delay). For a typical small molecule, 8 to 16 scans are usually sufficient.

  • Acquire the Free Induction Decay (FID) signal.

  • Process the FID using Fourier Transform (FT) to generate the frequency-domain spectrum.

  • Perform phase correction and baseline correction to produce the final, interpretable spectrum.

  • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., DMSO-d₅ at δ 2.50 ppm).

Protocol 3: ¹³C NMR Data Acquisition
  • Follow steps 1-3 from the ¹H NMR protocol (locking and shimming).

  • Select a proton-decoupled ¹³C experiment (most common). This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.

  • Set appropriate acquisition parameters. A wider spectral width (e.g., 0-220 ppm) is needed. Due to the low sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a suitable relaxation delay are required.

  • Acquire and process the data as described in steps 5-7 of the ¹H NMR protocol.

  • Calibrate the spectrum using the solvent signal (e.g., DMSO-d₆ at δ 39.52 ppm).

Data Interpretation and Summary

Interpreting NMR spectra is a systematic process of correlating the data with the proposed molecular structure.

Diagram 3: Logic of NMR Spectral Interpretation

G spec_data ¹H NMR Spectrum ¹³C NMR Spectrum h1_info Chemical Shift (δ) Functional Group ID (Amide, Aromatic, Alkyl) Integration Proton Ratio Multiplicity (Splitting) Neighboring Protons (n+1 rule) spec_data:h1_spec->h1_info c13_info Chemical Shift (δ) Functional Group ID (C=O, Aromatic, Alkyl) Number of Signals Unique Carbon Count spec_data:c13_spec->c13_info structure Proposed Structure h1_info->structure c13_info->structure confirmation Structure Confirmed? structure->confirmation Yes Yes confirmation->Yes No (Re-evaluate) No (Re-evaluate) confirmation->No (Re-evaluate)

Caption: Decision logic for combining ¹H and ¹³C NMR data to validate a structure.

Table 1: Typical ¹H NMR Chemical Shift (δ) Ranges for Sulfamoyl Benzamides in DMSO-d₆
Proton TypeFunctional GroupTypical δ Range (ppm)Multiplicity / Notes
Amide H-CO -NH -R10.0 - 12.0Broad singlet; exchangeable with D₂O.[7]
Sulfonamide H-SO₂ -NH -R8.5 - 10.5Singlet; exchangeable with D₂O.[8]
Aromatic HAr-H 6.5 - 8.5Doublets, triplets, multiplets; pattern depends on substitution.
Alkyl H (α to N)-N-CH -2.5 - 4.5Varies based on structure.
Alkyl H-C-CH -0.5 - 2.0Varies based on structure.
Table 2: Typical ¹³C NMR Chemical Shift (δ) Ranges for Sulfamoyl Benzamides
Carbon TypeFunctional GroupTypical δ Range (ppm)Notes
Carbonyl C-C =O165 - 175Typically a sharp, singlet of lower intensity.[8]
Aromatic C (Substituted)ipso-C 130 - 160Carbons attached to C=O or SO₂ are downfield.
Aromatic CAr-C 110 - 140Number of signals depends on symmetry.[16]
Alkyl C (α to N)-N-C H-30 - 60Shift depends on substituents.
Alkyl C-C-C H-5 - 40Found in the upfield region of the spectrum.

By systematically analyzing the chemical shifts, integrations, and coupling patterns from the ¹H spectrum alongside the carbon count and chemical shifts from the ¹³C spectrum, a researcher can confidently confirm the identity and structural integrity of a synthesized sulfamoyl benzamide. This rigorous analysis is an indispensable component of modern drug discovery and development.[24]

References

  • NMR Spectroscopy Revolutionizes Drug Discovery. (2024). Technology Networks. [Link]

  • Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. (2022). Walsh Medical Media. [Link]

  • Ciulic-Gruchala, A., et al. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. PMC. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • NMR Spectroscopy Aids GPCR Drug Discovery. (2021). Bruker. [Link]

  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Rsc.org. [Link]

  • Sample preparation for NMR measurements and points to keep in mind. JEOL. [Link]

  • Chang, C. J., & Kramer, D. N. (1976). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Journal of Pharmaceutical Sciences. [Link]

  • NMR Sample Preparation. Iowa State University. [Link]

  • NMR sample preparation guidelines. Instruct-ERIC. [Link]

  • Yakan, H., et al. (2015). Synthesis of novel sulfonamide analogs containing sulfamerazine/sulfaguanidine and their biological activities. Taylor & Francis Online. [Link]

  • Luong, N. X., et al. (2026). Synthesis and Structural Determination of Several Sulfonamides Synthesized From Nitrovanillin. Sarcouncil Journal of Biomedical Sciences. [Link]

  • Uriarte, E., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. MDPI. [Link]

  • Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry. [Link]

  • Mizrahi, V., et al. (1983). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. South African Journal of Chemistry. [Link]

  • Lynch, B. M., & Sau, B. C. (1966). Proton magnetic resonance spectra of some aromatic amines and derived amides. Canadian Journal of Chemistry. [Link]

  • Analyzing NMR Spectra. Utah Tech University. [Link]

  • NMR Chemical Shift Values Table. (2024). Chemistry Steps. [Link]

  • Short Summary of 1H-NMR Interpretation. MSU Moorhead. [Link]

  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL. [Link]

  • De Rosa, M., et al. (2007). 17O NMR study of substituent effects in 4-substituted N-chlorobenzamides and comparison with 4-substituted benzamides. Fingerprint. [Link]

  • Wuest, M., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • Benzamide at BMRB. Biological Magnetic Resonance Bank. [Link]

  • Perjesi, P., et al. (2008). Substituent effects of the N,N-dimethyl- sulfamoyl group on the 1H and 13C NMR spectra of positional isomers of quinolines. Magnetic Resonance in Chemistry. [Link]

  • Abraham, R. J., et al. (2014). H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. ResearchGate. [Link]

  • Perjesi, P., et al. (2026). Substituent effects of theN,N-dimethyl- sulfamoyl group on the1H and13C NMR spectra of positional isomers of quinolines. ResearchGate. [Link]

  • J-Coupling. University of California, Berkeley. [Link]

  • 13-C NMR Chemical Shift Table. Scribd. [Link]

  • Afonso, C. F., et al. (2019). 1 J CH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. ResearchGate. [Link]

  • S'21 - NMR 14 - J values (coupling constants). (2021). YouTube. [Link]

  • J-couplings. Measurement and Usage in Structure Determination. NMR Wiki. [Link]

  • Ortho-Substituted Benzenes Definition. (2025). Fiveable. [Link]

  • The halogen effect on the 13C NMR chemical shift in substituted benzenes. Royal Society of Chemistry. [Link]

Sources

Method

Application Note: High-Throughput Screening of Sulfonamide Scaffolds against NTPDase1 (CD39) using Malachite Green

Abstract & Introduction Ectonucleoside triphosphate diphosphohydrolase-1 (NTPDase1), also known as CD39 , is a rate-limiting enzyme in the purinergic signaling cascade.[1] It hydrolyzes extracellular ATP and ADP into AMP...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Ectonucleoside triphosphate diphosphohydrolase-1 (NTPDase1), also known as CD39 , is a rate-limiting enzyme in the purinergic signaling cascade.[1] It hydrolyzes extracellular ATP and ADP into AMP, which is subsequently converted to adenosine by CD73.[2][3] In the context of immuno-oncology, high expression of CD39 on regulatory T cells (Tregs) and tumor cells drives the conversion of immunostimulatory ATP into immunosuppressive adenosine, thereby promoting tumor evasion.

This Application Note details a robust, colorimetric Malachite Green (MG) Phosphate Assay to evaluate the inhibitory potency of sulfonamide derivatives, specifically 4-(Sulfamoylmethyl)benzamide , against CD39. While sulfonamides are classically known as carbonic anhydrase inhibitors, recent Structure-Activity Relationship (SAR) studies have identified sulfamoyl-benzamide scaffolds as potent, selective inhibitors of NTPDases [1, 2].

Why 4-(Sulfamoylmethyl)benzamide?

This compound serves as a critical "fragment scaffold" for SAR studies. Its sulfamoyl moiety mimics the phosphate group's geometry and charge distribution, allowing it to compete for the nucleotide-binding site on the NTPDase ectodomain.

Assay Principle

The Malachite Green assay relies on the formation of a green molybdate-phosphoric acid complex.[4] The reaction occurs in two stages:

  • Enzymatic Hydrolysis: NTPDase1 hydrolyzes ATP to release free orthophosphate (Pi).

    
    
    
  • Colorimetric Detection: The liberated Pi reacts with ammonium molybdate and malachite green in an acidic environment to form a stable green complex (absorbance Max: 620–640 nm).

Mechanistic Pathway (Purinergic Signaling)[1][2][3][6]

PurinergicSignaling ATP Extracellular ATP (Pro-Inflammatory) ADP ADP ATP->ADP Hydrolysis Pi Inorganic Phosphate (Pi) (Detected by Malachite Green) ATP->Pi AMP AMP ADP->AMP Hydrolysis ADP->Pi ADO Adenosine (Immunosuppressive) AMP->ADO Hydrolysis CD39 NTPDase1 (CD39) CD39->ATP Catalyzes CD39->ADP Catalyzes CD73 CD73 CD73->AMP Catalyzes Inhibitor 4-(Sulfamoylmethyl)benzamide (Inhibitor) Inhibitor->CD39 Blocks

Figure 1: The Purinergic Signaling Cascade. CD39 hydrolyzes ATP/ADP to AMP, releasing Phosphate (Pi). The inhibitor blocks this step, reducing Pi generation.

Materials & Reagents

Reagents
  • Target Enzyme: Recombinant Human CD39/ENTPD1 (e.g., R&D Systems, #4397-EN).

  • Substrate: Ultrapure ATP (10 mM stock). Note: Must be >99% pure to avoid high background Pi.

  • Test Compound: 4-(Sulfamoylmethyl)benzamide (Dissolved in DMSO).

  • Detection Reagent: Malachite Green Phosphate Detection Kit (e.g., R&D Systems, Promega, or homemade).

  • Assay Buffer: 25 mM Tris-HCl, 5 mM MgCl₂, 0.1 mg/mL BSA, pH 7.4. Crucial: Avoid phosphate-buffered saline (PBS).

Equipment
  • Clear 96-well flat-bottom microplate.

  • Microplate reader capable of reading Absorbance at 620 nm.

Experimental Protocol

Phase 1: Reagent Preparation (Self-Validating Step)

Expert Insight: Malachite Green is highly sensitive to phosphate contamination. Detergents (like Triton X-100) often contain trace phosphates. Use "low-phosphate" grade detergents or stick to BSA as a carrier.

  • Assay Buffer: Prepare fresh 25 mM Tris-HCl (pH 7.4) + 5 mM MgCl₂. Filter through a 0.22 µm filter.

  • Compound Dilution: Prepare a 10 mM stock of 4-(Sulfamoylmethyl)benzamide in 100% DMSO. Perform a 1:3 serial dilution in Assay Buffer (keeping DMSO constant at <2% final concentration).

  • Phosphate Standard Curve: Prepare Pi standards ranging from 0 to 50 µM. This is required to convert Absorbance to specific activity (pmol/min).

Phase 2: Enzymatic Reaction
StepComponentVolumeNotes
1Assay Buffer 25 µLTo blank wells.
2Inhibitor 10 µLAdd 4-(Sulfamoylmethyl)benzamide dilutions.
3Enzyme (CD39) 15 µLDiluted to 10 ng/well (optimized for linear range).
4Pre-Incubation -Incubate for 10 mins at Room Temp to allow inhibitor binding.
5Substrate (ATP) 25 µLAdd ATP (Final conc: 100 µM, approx Km of CD39).
6Reaction -Incubate for 20 mins at 37°C .
Phase 3: Detection & Stop

Expert Insight: The acidic Malachite Green reagent stops the enzymatic reaction, but acid can also chemically hydrolyze the remaining ATP over time, causing "signal creep." Critical Step: If you cannot read the plate immediately (within 10 mins), add 10 µL of 34% Sodium Citrate immediately after the MG reagent. This stabilizes the pH and prevents non-enzymatic ATP hydrolysis [3].

  • Add 50 µL Malachite Green Reagent to all wells.

  • Incubate for 10–15 minutes at Room Temp (color turns green).

  • (Optional) Add 10 µL Sodium Citrate stop solution.

  • Shake plate for 30 seconds.

  • Read Absorbance at 620 nm .[5]

Experimental Workflow Diagram

AssayWorkflow Start Start: Clear 96-well Plate Step1 Add 15 µL CD39 Enzyme (10 ng/well) Start->Step1 Step2 Add 10 µL Inhibitor (4-(Sulfamoylmethyl)benzamide) Step1->Step2 Step3 Pre-Incubation (10 min @ RT) Step2->Step3 Step4 Add 25 µL ATP Substrate (Start Reaction) Step3->Step4 Step5 Incubation (20 min @ 37°C) Step4->Step5 Step6 Add 50 µL Malachite Green (Stops Enzyme, Develops Color) Step5->Step6 Step7 Read Absorbance @ 620 nm Step6->Step7

Figure 2: Step-by-step liquid handling workflow for the inhibition assay.

Data Analysis & Validation

Phosphate Standard Curve

Plot Absorbance (Y-axis) vs. Phosphate Concentration (µM) (X-axis) .[5]

  • Acceptance Criteria:

    
    .[5]
    
  • Use the slope to convert experimental Absorbance to [Pi] produced.

Calculating % Inhibition


IC50 Determination

Plot Log[Inhibitor] vs. % Inhibition using a 4-parameter logistic regression fit (Sigmoidal dose-response).

  • Expected Result: 4-(Sulfamoylmethyl)benzamide is a scaffold; expected IC50 values may range in the low micromolar (µM) range depending on the specific derivative purity and isoform specificity [1].

Z-Factor (Assay Robustness)

For high-throughput screening validation, calculate the Z-factor using positive (Enzyme + ATP + DMSO) and negative (No Enzyme) controls.



  • Target: Z > 0.5 indicates an excellent assay.

Troubleshooting & Expert Tips

IssueProbable CauseSolution
High Background Phosphate contaminationUse phosphate-free glassware/plastics. Check water purity (Milli-Q).
Signal Creep Acid hydrolysis of ATPAdd Sodium Citrate stop solution. Read plate within 20 mins.
Precipitation Compound insolubilitySulfonamides can be hydrophobic. Ensure DMSO < 2% and mix thoroughly.
Low Signal Enzyme degradationCD39 is sensitive to freeze-thaw. Aliquot stock and store at -80°C.

References

  • Baig, F. A., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases.[6] RSC Advances, 13, 20909-20915.[7][6]

  • Lee, S. Y., et al. (2017). Polyoxometalates and sulfonamide derivatives as inhibitors of ecto-nucleoside triphosphate diphosphohydrolases (NTPDases). Purinergic Signalling.[1][2][7]

  • Lanzetta, P. A., et al. (1979). An improved assay for nanomole amounts of inorganic phosphate. Analytical Biochemistry, 100(1), 95-97.

  • R&D Systems. Malachite Green Phosphate Detection Kit Protocol.

Sources

Application

Application Note: Stopped-Flow CO2 Hydration Assay for Carbonic Anhydrase Inhibitors

Abstract This guide details the industry-standard protocol for determining the inhibition constants ( ) of small molecules against Carbonic Anhydrase (CA) isoforms using stopped-flow spectrophotometry. Unlike esterase as...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the industry-standard protocol for determining the inhibition constants (


) of small molecules against Carbonic Anhydrase (CA) isoforms using stopped-flow spectrophotometry. Unlike esterase assays (which use artificial substrates like 4-NPA), this assay measures the physiological CO2 hydration activity  (

). Due to the ultrafast turnover of CA (

), standard spectrophotometers are insufficient; a stopped-flow apparatus with a dead time

ms is required. This protocol utilizes the Khalifah method , monitoring the pH drop via the absorbance shift of Phenol Red at 557 nm.

Scientific Principles & Experimental Design

The Kinetic Challenge

Carbonic Anhydrase II (hCAII) is one of the fastest known enzymes. The uncatalyzed hydration of CO2 is slow (


), but hCAII accelerates this 

-fold. To capture the initial rate, the reaction must be initiated and observed within milliseconds.
The Indicator System

The assay relies on a pH-dependent absorbance change.[1][2]

  • Reaction:

    
    [2]
    
  • Detection: The release of protons (

    
    ) acidifies the buffer.
    
  • Reporter: Phenol Red (

    
    ).[3]
    
    • Basic Form (Red): High absorbance at 557 nm.[4]

    • Acidic Form (Yellow): Low absorbance at 557 nm.

  • Signal: As the reaction proceeds,

    
     decreases. The rate of this decrease is proportional to the enzyme activity.
    
Experimental Workflow Diagram

CA_Assay_Workflow cluster_inputs Reagent Prep S1 Syringe A (Enzyme + Indicator + Inhibitor) Mix Mixing Chamber (Dead time < 8 ms) S1->Mix 1:1 Injection S2 Syringe B (CO2 Saturated Water) S2->Mix Rxn Reaction Cell (pH 7.5 -> 7.0) Mix->Rxn Flow Stop Det Detector (Abs @ 557 nm) Rxn->Det Kinetics (0-10s) Data Data Analysis (Initial Rate Calculation) Det->Data Slope Analysis

Figure 1: Stopped-flow fluidics workflow. Syringe A contains the biological components; Syringe B provides the substrate. Rapid mixing initiates the acidification.[5][6]

Materials & Reagents

Buffer System (Critical)

The buffer must have low buffering capacity to allow the pH change to be registered by the indicator, yet sufficient ionic strength to maintain protein stability.

ComponentConcentration (Final in Cell)Concentration (Syringe A Preparation)Purpose
HEPES 20 mM20 mMMaintains initial pH 7.5; weak buffering allows signal detection.
Na2SO4 20 mM20 mMMaintains constant ionic strength.[7]
Phenol Red 0.2 mM0.2 mMpH Indicator (Abs Max 557 nm).[4]
pH Adjustment --Adjust to 7.50Critical baseline. Use NaOH/H2SO4.
Substrate Preparation (Syringe B)
  • Source: Deionized water saturated with high-purity CO2 gas.

  • Method: Bubble CO2 gas into 100 mL of water on ice for at least 30 minutes.

  • Concentration: Saturated water at 25°C contains ~33 mM CO2. Upon 1:1 mixing, the starting [CO2] is ~17 mM.

  • Note: Keep the CO2 water stoppered and on ice until use to prevent gas loss.

Enzyme & Inhibitor Preparation (Syringe A)
  • Enzyme: Recombinant hCA (e.g., hCA I, II, IX). Final concentration typically 5–10 nM.

  • Inhibitor: Dissolve in DMSO (keep final DMSO < 1%).

  • Order of Addition:

    • Buffer + Indicator[3][8]

    • Inhibitor (incubate 15 min for equilibrium)

    • Enzyme (add last to preserve activity)

Detailed Protocol

Phase 1: Instrument Setup
  • Temperature Control: Set the stopped-flow water bath to 20°C or 25°C . Temperature fluctuations significantly alter gas solubility and reaction rates.

  • Wavelength: Set the monochromator to 557 nm .

  • Light Path: 10 mm or 2 mm (depending on cell geometry; standard is 10 mm).

  • Filter: None required for absorbance.

Phase 2: The Uncatalyzed Reaction (Baseline)

Before adding enzyme, you must measure the spontaneous hydration of CO2.

  • Load Syringe A: Buffer + Phenol Red (No Enzyme).

  • Load Syringe B: CO2-saturated water.[3]

  • Inject: Mix 1:1.

  • Record: Acquire data for 10–50 seconds.

  • Result: You will see a slow linear decrease in absorbance. This is

    
    .
    
Phase 3: The Catalyzed Reaction ( )
  • Load Syringe A: Buffer + Phenol Red + Enzyme .

  • Load Syringe B: CO2-saturated water.[3]

  • Inject: Mix 1:1.

  • Record: Acquire data for 0.5–5.0 seconds (reaction is fast).

  • Result: A rapid exponential/linear decrease in absorbance. Calculate the initial slope (first 5-10% of reaction). This is

    
    .
    
  • Calculation:

    
    .
    
Phase 4: Inhibition Assay ( )
  • Load Syringe A: Buffer + Phenol Red + Enzyme + Inhibitor (at varying concentrations).

  • Incubate: Allow 15 minutes for Enzyme-Inhibitor binding.

  • Inject: Mix 1:1 with Syringe B.

  • Record: Measure the initial slope.

  • Replicates: Perform n=3 shots per concentration.

Data Analysis & Calculations

Determining Activity

The raw data is Absorbance vs. Time.

  • Slope: Extract the slope (

    
    ) from the initial linear portion (typically 0.1 to 1.0 seconds).
    
  • Specific Activity:

    
    
    
Calculating IC50

Plot % Activity (Y-axis) vs. log[Inhibitor] (X-axis). Fit using a non-linear regression (4-parameter logistic):



Converting IC50 to Ki (Cheng-Prusoff)

For CO2 hydration, the relationship depends on the substrate concentration (


) relative to the Michaelis constant (

).
  • [S]: ~17 mM (at start of reaction).

  • Km: Typically ~10-12 mM for hCAII (isoform dependent).



Note: Since


, the 

is roughly double the

.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Drifting Baseline CO2 loss from Syringe BKeep Syringe B chilled; re-bubble CO2 every 2 hours.
Low Signal Amplitude Buffer capacity too highEnsure HEPES is only 20 mM. Do not use Tris (high temp sensitivity).
No Enzyme Activity Sulfonamide contaminationWash stopped-flow lines with ethanol and extensive water. Sulfonamides stick to tubing.
Noisy Data Lamp instability or bubblesDegas buffers before loading. Check lamp warm-up time.

Pathway Visualization

Kinetic_Mechanism E Enzyme (Zn-OH-) Complex E-CO2 Complex E->Complex + CO2 CO2 CO2 (Substrate) CO2->Complex TS Transition State (Zn-HCO3-) Complex->TS Nucleophilic Attack Prod Enzyme (Zn-H2O) + HCO3- TS->Prod Release HCO3- Regen Proton Transfer (Rate Limiting Step) Prod->Regen + Buffer Regen->E - H+ (Detected via Phenol Red)

Figure 2: Catalytic cycle of Carbonic Anhydrase. The assay detects the proton release in the regeneration step.

References

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[3][9] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561–2573.[3][9] Link

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. Link

  • Maresca, A., et al. (2009). Deciphering the mechanism of carbonic anhydrase inhibition with coumarins and thiocoumarins. Journal of Medicinal Chemistry, 52(23), 7473–7482. Link

  • Applied Photophysics. (n.d.). Stopped-flow Application Note: Carbonic Anhydrase Kinetics. Link

Sources

Method

Application Note: In Vivo Efficacy Profiling of 4-(Sulfamoylmethyl)benzamide Derivatives

Targeting Tumor Hypoxia via Carbonic Anhydrase IX (CAIX) Inhibition Abstract This application note provides a comprehensive, field-validated framework for evaluating the in vivo therapeutic efficacy of 4-(sulfamoylmethyl...

Author: BenchChem Technical Support Team. Date: February 2026

Targeting Tumor Hypoxia via Carbonic Anhydrase IX (CAIX) Inhibition

Abstract

This application note provides a comprehensive, field-validated framework for evaluating the in vivo therapeutic efficacy of 4-(sulfamoylmethyl)benzamide derivatives. While structurally distinct, these compounds share the pharmacophore responsible for inhibiting Carbonic Anhydrase (CA) isoforms, specifically the tumor-associated transmembrane isoform CAIX. This guide moves beyond standard xenograft protocols to address the specific challenges of hypoxia-targeted therapeutics, including solubility optimization, pH-dependent pharmacodynamics, and the "edge effect" in hypoxic tumor models.

Introduction: The Therapeutic Rationale

Solid tumors generate a hostile microenvironment characterized by hypoxia and acidosis. The transcription factor HIF-1


 is stabilized under hypoxia, leading to the overexpression of Carbonic Anhydrase IX (CAIX). CAIX catalyzes the reversible hydration of extracellular CO

to bicarbonate (

) and protons (

).[1]
  • The Survival Mechanism: The

    
     is imported to buffer intracellular pH (pHi), preventing acid-induced apoptosis. The 
    
    
    
    remains extracellular, degrading the matrix and promoting metastasis.
  • The Intervention: 4-(Sulfamoylmethyl)benzamide derivatives bind the Zn

    
     ion in the CAIX active site, blocking this catalytic cycle. This leads to intracellular acidification and cell death specifically within the hypoxic niche.
    
Mechanism of Action Diagram

CAIX_Mechanism cluster_Cell Tumor Cell Hypoxia Tumor Hypoxia (Low O2) HIF1 HIF-1α Stabilization Hypoxia->HIF1 CAIX_Exp CAIX Overexpression (Transmembrane) HIF1->CAIX_Exp pHi Intracellular pH (pHi) Maintenance CAIX_Exp->pHi Imports HCO3- Apoptosis Intracellular Acidification & Apoptosis CAIX_Exp->Apoptosis Inhibition leads to pHe Extracellular Acidification (Invasion) CAIX_Exp->pHe Exports H+ Metabolism Glycolytic Metabolism Acid Acid Production (Lactic Acid + CO2) Metabolism->Acid Survival Cell Survival & Proliferation pHi->Survival Drug 4-(Sulfamoylmethyl)benzamide Derivative Drug->CAIX_Exp Inhibits (Zn2+ Binding)

Caption: The hypoxia-induced CAIX pathway and the disruption caused by sulfamoyl-benzamide inhibition, leading to intracellular acidification.

Phase I: Pre-Clinical Validation (Go/No-Go Criteria)

Before initiating costly animal studies, the compound must pass specific "drug-ability" checkpoints. Sulfonamides often suffer from poor aqueous solubility, which can lead to precipitation in the peritoneum (IP dosing) or emboli (IV dosing).

Formulation Strategy

Benzamide sulfonamides are often lipophilic. Avoid simple saline suspensions.

  • Standard Vehicle: 10% DMSO + 40% PEG400 + 50% Saline (v/v).

  • Alternative (for pH sensitive compounds): 5% N-methyl-2-pyrrolidone (NMP) + 95% Captisol® (20% w/v in water).

  • Validation Step: Dilute the compound to 10 mg/mL in the vehicle. Centrifuge at 10,000 x g for 5 minutes. If a pellet forms, the formulation is unsuitable for IV/IP administration.

Pharmacokinetic (PK) Snapshot

Do not rely on in vitro IC


 alone. You must confirm the compound stays in circulation long enough to penetrate the poorly vascularized hypoxic core.
  • Subjects: CD-1 Mice (n=3 per timepoint).

  • Dose: 10 mg/kg (IV) and 20 mg/kg (PO).

  • Sampling: 15 min, 1h, 4h, 8h, 24h (plasma).

  • Critical Threshold: The plasma concentration at 4 hours (

    
    ) must exceed the cellular IC
    
    
    
    (adjusted for plasma protein binding).

Phase II: The Efficacy Model (Protocol)

This protocol utilizes the MDA-MB-231 (Triple-Negative Breast Cancer) xenograft model. This cell line constitutively expresses CAIX under hypoxia and is the "gold standard" for this inhibitor class.

Experimental Design
  • Animal Strain: NOD/SCID or Athymic Nude Mice (Female, 6-8 weeks).

  • Group Size: n=10 (Required for statistical power due to heterogeneous hypoxic necrosis).

  • Groups:

    • Vehicle Control.

    • Positive Control: SLC-0111 (100 mg/kg, Oral Gavage) - The clinical benchmark.

    • Test Compound Low Dose (e.g., 30 mg/kg).

    • Test Compound High Dose (e.g., 100 mg/kg).

Step-by-Step Protocol
Step 1: Cell Preparation
  • Culture MDA-MB-231 cells in DMEM + 10% FBS.

  • Harvest at 70-80% confluence (exponential phase).

  • Resuspend in 1:1 mixture of Matrigel (Growth Factor Reduced) and PBS.

    • Why? Matrigel supports the initial vascularization required to develop a hypoxic core later.

Step 2: Inoculation
  • Inject

    
     cells (100 µL volume) subcutaneously into the right flank.
    
  • Monitor growth until tumors reach 150–200 mm³ .

    • Critical Note: Do not start treatment too early. CAIX is a hypoxia-response protein. Small, well-oxygenated tumors (

      
       mm³) express very little CAIX, rendering the drug ineffective regardless of potency.
      
Step 3: Treatment Regimen
  • Randomization: Sort mice by tumor volume to ensure equal starting averages across groups.

  • Dosing: Daily (QD) or BID via Oral Gavage (PO) or Intraperitoneal (IP) injection for 21–28 days.

  • Monitoring: Measure tumor volume (caliper) and body weight 3x/week.

    • Formula:

      
      .
      
Step 4: Necropsy & Tissue Preservation
  • Euthanize mice 4 hours post-final dose.

  • Tumor Partitioning:

    • Half: Flash freeze in liquid nitrogen (for Western Blot/PK).

    • Half: Fix in 10% Neutral Buffered Formalin (for IHC).

Experimental Workflow Diagram

Workflow Inoculation Inoculation (MDA-MB-231 + Matrigel) Growth Tumor Growth (Wait for ~200mm³) Inoculation->Growth Randomization Randomization (Ensure Hypoxia Established) Growth->Randomization Treatment Treatment (21 Days) QD/BID Dosing Randomization->Treatment Analysis Necropsy & IHC (CAIX/Ki67/Necrosis) Treatment->Analysis

Caption: Timeline for in vivo efficacy study. Note the growth phase is critical for establishing the hypoxic target.

Phase III: Pharmacodynamic Biomarkers (Proof of Mechanism)

Tumor shrinkage alone is insufficient. You must prove the drug acted via CAIX inhibition.

Immunohistochemistry (IHC) Panel

Stain tumor sections for the following:

  • CAIX: Confirms target presence. Treatment should not necessarily reduce CAIX protein levels (it inhibits activity, not expression), but it validates the model.

  • Ki-67: Proliferation marker. Should decrease in treated groups.

  • Hypoxyprobe (Pimonidazole): Inject 60 mg/kg IP 1 hour before sacrifice. Stains hypoxic regions.

    • Success Signal: Co-localization of CAIX and Pimonidazole, with reduced Ki-67 specifically in these regions.

Functional Readout: Intratumoral pH (Advanced)

For high-impact validation, measure pH changes in vivo.

  • Method:

    
    P-Magnetic Resonance Spectroscopy (MRS) or pH-sensitive microelectrodes.
    
  • Expected Result: Effective CAIX inhibition should cause a decrease in intracellular pH (pHi) and a normalization (increase) of extracellular pH (pHe).

Data Analysis & Troubleshooting

Data Presentation Table
ParameterVehicle ControlTest Compound (High Dose)Interpretation
Tumor Growth Inhibition (TGI) 0%>50%Potent efficacy.
Body Weight Loss <5%>15%Toxicity Alert: Dose too high or off-target sulfonamide effects.
Necrotic Score HighVery HighDrug induces cell death in hypoxic core.
Metastatic Foci (Lung) PresentAbsent/ReducedCAIX inhibition blocks invasion (Key differentiator).
Common Pitfalls
  • The "Sulfonamide Hypersensitivity": Some mouse strains are sensitive to sulfonamides. Monitor for skin rash or lethargy.

  • Solubility Crash: If the compound precipitates in the gut (PO) or peritoneum (IP), bioavailability drops to zero. Always check PK if efficacy fails.

  • Wrong Control: Do not use Acetazolamide as a positive control for cancer. It is a pan-CA inhibitor with poor tumor penetrance compared to SLC-0111 or specific benzamide derivatives.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1][2] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy.[3] Nature Reviews Drug Discovery, 10(10), 767-777. Link

  • McDonald, P. C., et al. (2012). The carbonic anhydrase IX inhibitor SLC-0111 induces cancer cell death in vitro and inhibits tumor growth in vivo. American Journal of Pathology, 180(1), 1-16. Link

  • Pacchiano, F., et al. (2011). Ureido-substituted benzenesulfonamides potently inhibit carbonic anhydrase IX and show antimetastatic activity in a model of breast cancer metastasis. Journal of Medicinal Chemistry, 54(6), 1896-1902. Link

  • Cold Spring Harbor Protocols. (2015). Mouse Xenograft Models of Breast Cancer. Link

Sources

Application

Application Note: 4-(Sulfamoylmethyl)benzamide as a Pharmacological Probe

The following technical guide details the pharmacological application, synthesis, and experimental protocols for 4-(Sulfamoylmethyl)benzamide , a specialized structural probe used primarily in metalloenzyme research. Com...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological application, synthesis, and experimental protocols for 4-(Sulfamoylmethyl)benzamide , a specialized structural probe used primarily in metalloenzyme research.

Compound Name: 4-(Sulfamoylmethyl)benzamide Synonyms: 4-(Aminosulfonylmethyl)benzamide;


-Sulfamoylmethylbenzamide
Chemical Class:  Homosulfonamide; Benzamide derivative
Primary Target:  Carbonic Anhydrases (CAs), Ectonucleotidases (NTPDases)
Key Application:  Structure-Activity Relationship (SAR) Probe; Fragment-Based Drug Discovery (FBDD)

Part 1: Scientific Background & Mechanism

The "Homosulfonamide" Anomaly

4-(Sulfamoylmethyl)benzamide represents a distinct class of inhibitors known as homosulfonamides . Unlike classical sulfonamide drugs (e.g., acetazolamide, sulfanilamide) where the sulfonamide group (


) is directly attached to an aromatic ring, this compound features a methylene spacer (

) between the ring and the zinc-binding group (ZBG).

This structural modification fundamentally alters the compound's physicochemical properties, making it a critical "negative control" or "comparator probe" in pharmacological assays:

  • pKa Shift: The methylene spacer insulates the sulfonamide from the electron-withdrawing effect of the benzene ring. Consequently, the pKa of the sulfonamide group shifts from ~7.4 (aromatic) to ~10.5 (aliphatic).

  • Binding Affinity: Carbonic Anhydrases require the sulfonamide to be in its anionic form (

    
    ) to bind the catalytic Zinc ion (
    
    
    
    ). At physiological pH (7.4), homosulfonamides are largely protonated (neutral), leading to significantly reduced affinity compared to their aromatic counterparts.
  • Geometry Probe: The extra methylene group introduces flexibility and alters the distance between the aromatic scaffold and the ZBG, allowing researchers to probe the depth and topology of the enzyme active site.

Pharmacological Applications
  • Carbonic Anhydrase (CA) Isoform Selectivity: Researchers use this compound to test the "Tail Approach." By derivatizing the benzamide nitrogen, scientists can extend the molecule to interact with the hydrophilic or hydrophobic halves of the CA active site entrance, screening for selectivity between cytosolic (CA I, II) and transmembrane (CA IX, XII) isoforms.

  • Ectonucleotidase Inhibition (h-NTPDase): Recent studies identify sulfamoyl-benzamide scaffolds as potential inhibitors of human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases), enzymes critical in purinergic signaling and inflammation. The benzamide moiety serves as a linker to attach hydrophobic groups necessary for blocking the NTPDase active site.

Part 2: Experimental Protocols

Synthesis Protocol: The Thiourea Route

Rationale: Direct chlorosulfonation of benzamides can be harsh. The thiourea method via a benzyl chloride intermediate is milder and field-proven for homosulfonamides.

Reagents:

  • 4-(Chloromethyl)benzamide (Starting Material)

  • Thiourea

  • Ethanol (solvent)

  • Chlorine gas (

    
    ) or N-Chlorosuccinimide (NCS)
    
  • Ammonium hydroxide (

    
    )
    

Step-by-Step Methodology:

  • Formation of Isothiouronium Salt:

    • Dissolve 10 mmol of 4-(chloromethyl)benzamide in 20 mL of absolute ethanol.

    • Add 11 mmol of thiourea.

    • Reflux for 3 hours. A white precipitate (isothiouronium chloride salt) will form.

    • Cool, filter, and wash with cold ethanol.

  • Oxidative Chlorination:

    • Suspend the salt in 50 mL of water/acetic acid (1:1).

    • Cool to 0–5°C in an ice bath.

    • Bubble

      
       gas through the solution (or add NCS slowly) for 30 minutes while maintaining temperature <10°C.
      
    • Mechanism: The C-S bond is cleaved oxidatively to form the sulfonyl chloride (

      
      ).
      
    • Extract immediately with dichloromethane (DCM) to prevent hydrolysis.

  • Amidation:

    • Add the DCM layer dropwise to a stirred solution of concentrated

      
       (25%) at 0°C.
      
    • Stir for 2 hours at room temperature.

    • Evaporate solvent. Recrystallize the residue from ethanol/water to obtain 4-(sulfamoylmethyl)benzamide .

Carbonic Anhydrase Inhibition Assay (Stop-Flow)

Rationale: This kinetic assay measures the hydration of


, the physiological reaction catalyzed by CAs. It is the gold standard for determining 

values.

Materials:

  • Purified CA isozyme (e.g., hCA II).

  • Substrate:

    
     saturated water.
    
  • Indicator: Phenol Red (0.2 mM).

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
    .
    
  • Instrument: Stopped-flow spectrophotometer (e.g., Applied Photophysics).

Protocol:

  • Preparation: Prepare serial dilutions of 4-(sulfamoylmethyl)benzamide (1 nM to 100

    
    M) in DMSO/Buffer (keep DMSO < 1%).
    
  • Incubation: Incubate enzyme (concentration ~10 nM) with inhibitor for 15 minutes at 25°C.

  • Reaction Trigger: Rapidly mix the Enzyme-Inhibitor solution with the

    
    -saturated buffer containing Phenol Red in the stopped-flow chamber.
    
  • Measurement: Monitor absorbance decay at 557 nm (Phenol Red color change from red to yellow as pH drops).

  • Data Analysis: Calculate the initial velocity (

    
    ). Determine 
    
    
    
    using a non-linear regression (Log[Inhibitor] vs. Response). Convert to
    
    
    using the Cheng-Prusoff equation:
    
    
    (Note: For
    
    
    hydration,
    
    
    is usually ~
    
    
    , so
    
    
    ).

Part 3: Visualization & Logic

Structural Logic of Homosulfonamides

The following diagram illustrates the mechanistic difference between a classic aromatic sulfonamide and the homosulfonamide tool compound.

Homosulfonamide_Logic cluster_0 Classic Inhibitor (e.g., Sulfanilamide) cluster_1 Tool Compound: 4-(Sulfamoylmethyl)benzamide Aryl Aromatic Ring (Electron Withdrawing) Sulf Sulfonamide (-SO2NH2) Aryl->Sulf Direct Inductive Effect pKa1 pKa ~ 7.4 (Ionized at Phys pH) Sulf->pKa1 Bind1 Strong Zn2+ Binding pKa1->Bind1 Anionic Form Benz Benzamide Ring Spacer Methylene Spacer (-CH2-) Benz->Spacer HomoSulf Homosulfonamide (-CH2-SO2NH2) Spacer->HomoSulf Insulation Effect pKa2 pKa ~ 10.5 (Neutral at Phys pH) HomoSulf->pKa2 Bind2 Weak/Altered Binding pKa2->Bind2 Neutral Form

Caption: Comparative mechanism showing how the methylene spacer in 4-(sulfamoylmethyl)benzamide insulates the sulfonamide group, raising pKa and altering Zinc binding affinity.

Synthesis Workflow

Synthesis_Workflow Start 4-(Chloromethyl)benzamide Step1 Reaction with Thiourea (Reflux in EtOH) Start->Step1 Inter Isothiouronium Salt (Precipitate) Step1->Inter Step2 Oxidative Chlorination (Cl2 or NCS / H2O) Inter->Step2 Inter2 Sulfonyl Chloride (R-CH2-SO2Cl) Step2->Inter2 Step3 Amidation (NH4OH, 0°C) Inter2->Step3 Final 4-(Sulfamoylmethyl)benzamide Step3->Final

Caption: Step-by-step synthesis pathway from chloromethyl precursor to final homosulfonamide via thiourea intermediate.

Part 4: Comparative Data Summary

Table 1: Physicochemical & Inhibitory Profile Comparison

FeatureClassical Sulfonamide (e.g., Mafenide)Tool Compound: 4-(Sulfamoylmethyl)benzamide
Structure

(Mafenide is

)

ZBG Type Aromatic SulfonamideAliphatic (Homo) Sulfonamide
pKa (Sulfonamide) ~7.2 - 7.4~10.5
Ionization at pH 7.4 ~50% Anionic (Active)< 1% Anionic (Inactive)
hCA II Affinity (

)
High (nM range)Low (

M range)
Primary Use Therapeutic (Antibacterial/Glaucoma)SAR Probe / Negative Control

Note: Mafenide itself is a unique case; it is a sulfonamide antibiotic where the amine is separated, but the sulfonamide is attached to the ring. The tool compound described here separates the sulfonamide from the ring.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Kucukbay, H., et al. (2019).[1] Synthesis, carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Baqi, Y., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. PubMed Central. Link

  • Nishimori, I., et al. (2006). Carbonic anhydrase inhibitors: the X-ray crystal structure of the adduct of human isoform II with a homosulfonamide. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Method

Cell permeability assays for 4-(Sulfamoylmethyl)benzamide

Application Note: Permeability Profiling of 4-(Sulfamoylmethyl)benzamide Introduction & Scientific Context 4-(Sulfamoylmethyl)benzamide is a polar, hydrophilic structural analog often associated with the degradation or s...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Permeability Profiling of 4-(Sulfamoylmethyl)benzamide

Introduction & Scientific Context

4-(Sulfamoylmethyl)benzamide is a polar, hydrophilic structural analog often associated with the degradation or synthesis of sulfonamide-class antimicrobials (e.g., Mafenide). Characterized by a benzamide core with a sulfamoylmethyl substituent (


), this compound presents specific challenges in permeability profiling due to its high polarity and potential for zwitterionic behavior depending on pH.

Accurate permeability data is critical for two primary reasons:

  • Bioavailability Prediction: Determining if the compound falls into BCS Class III or IV (Low Permeability).

  • Safety & Toxicity: Assessing systemic absorption risks if the compound is present as an impurity in topical formulations (e.g., burn treatments).

This guide details a tiered approach using PAMPA (Parallel Artificial Membrane Permeability Assay) for passive diffusion screening and Caco-2 (Human Colon Carcinoma) assays for mechanistic transport analysis.

Physicochemical Profiling (Pre-Assay)

Before initiating cell-based assays, the physicochemical landscape of the molecule must be defined to optimize buffer systems.

  • Molecular Weight: ~214.24 g/mol

  • Predicted LogP: < 0 (Highly Hydrophilic)

  • Ionization (

    
    ):  The sulfonamide moiety is typically acidic (
    
    
    
    ), while the amide is neutral. The compound remains largely uncharged or zwitterionic at physiological pH (7.4), but its high polarity limits passive lipid diffusion.

Strategic Implication: Standard "high-throughput" protocols often fail for hydrophilic compounds due to low recovery. We must use High-Sensitivity LC-MS/MS detection and extended incubation times.

Experimental Workflow Visualization

The following decision tree outlines the logical flow from compound solubilization to mechanistic determination.

PermeabilityWorkflow Start 4-(Sulfamoylmethyl)benzamide (Solid/Stock) Solubility Solubility Check (DMSO/Buffer) Start->Solubility PAMPA Tier 1: PAMPA-GIT (Passive Diffusion Screen) Solubility->PAMPA If Soluble LCMS Quantification (LC-MS/MS) PAMPA->LCMS Decision Permeability > 10^-6 cm/s? Caco2 Tier 2: Caco-2 Bidirectional (Active/Paracellular Transport) Decision->Caco2 Low Passive Perm (Suspected Transporter/Paracellular) Report Final Report (Papp, Efflux Ratio) Decision->Report High Passive Perm Caco2->LCMS LCMS->Decision

Figure 1: Tiered workflow for permeability assessment. Hydrophilic compounds like 4-(Sulfamoylmethyl)benzamide often require Caco-2 validation after PAMPA screening.

Method 1: PAMPA (Passive Diffusion Screen)[1]

Rationale: PAMPA provides a cell-free estimation of passive transcellular permeability.[1] For sulfonamides, we use a GIT-lipid (Gastrointestinal Tract) model to simulate oral absorption or systemic entry.

Protocol: PAMPA-GIT

Materials:

  • Donor Plate: 96-well filter plate (0.45 µm PVDF).

  • Acceptor Plate: 96-well PTFE plate.

  • Lipid Solution: 20% Lecithin in Dodecane (w/v).

  • Buffer: PBS (pH 7.4) + 5% DMSO (to ensure solubility).

Step-by-Step Procedure:

  • Membrane Preparation: Carefully pipette 5 µL of Lipid Solution onto the PVDF membrane of the donor plate. Allow 5 minutes for evaporation/stabilization.

  • Donor Solution: Dilute 10 mM stock of 4-(Sulfamoylmethyl)benzamide to 50 µM in PBS (pH 7.4).

    • Note: Do not exceed 0.5% DMSO final concentration to avoid disrupting the lipid layer.

  • Assembly:

    • Add 300 µL of PBS (Acceptor Solution) to the Acceptor plate.

    • Add 200 µL of Donor Solution to the Donor plate.

    • Sandwich the plates together.

  • Incubation: Incubate at room temperature for 16 hours in a humidity chamber.

    • Expert Insight: Standard PAMPA is 4-6 hours. For hydrophilic compounds, 16 hours is required to allow detectable accumulation in the acceptor well.

  • Harvest: Separate plates. Transfer 100 µL from both Acceptor and Donor wells to HPLC vials.

  • Analysis: Quantify via LC-MS/MS.

Method 2: Caco-2 Bidirectional Assay (Gold Standard)

Rationale: Since 4-(Sulfamoylmethyl)benzamide is hydrophilic, it may traverse the gut wall via paracellular routes (between cells) or be a substrate for efflux pumps (P-gp/BCRP). PAMPA cannot detect these mechanisms.

Protocol: Caco-2 (21-Day Culture)

Materials:

  • Cells: Caco-2 (HTB-37) seeded on Transwell® polycarbonate inserts (0.4 µm pore size).

  • Culture Time: 21-24 days post-seeding to ensure full differentiation and tight junction formation.

  • Integrity Marker: Lucifer Yellow (LY).[2]

Step-by-Step Procedure:

1. Monolayer Quality Control (Day 0 of Assay):

  • Measure TEER (Transepithelial Electrical Resistance).

  • Acceptance Criteria: TEER > 300

    
    .[3] If 
    
    
    
    , the tight junctions are insufficient for testing hydrophilic compounds.

2. Assay Setup (Bidirectional): Run the assay in two directions to calculate the Efflux Ratio (ER).

  • A

    
     B (Apical to Basolateral):  Mimics absorption.
    
  • B

    
     A (Basolateral to Apical):  Mimics secretion/efflux.
    
ParameterApical (A)Basolateral (B)
Volume 0.5 mL1.5 mL
pH 6.5 (Mes Buffer)7.4 (HEPES Buffer)
Compound Conc. 10 µM10 µM

3. Incubation:

  • Add compound to the donor compartment (A for A

    
     B; B for B 
    
    
    
    A).
  • Incubate at 37°C, 5% CO

    
     with shaking (50 rpm) to minimize the Unstirred Water Layer (UWL).
    
  • Timepoints: Sample 50 µL from the receiver compartment at 30, 60, 90, and 120 minutes. Replenish with fresh buffer.

4. Lucifer Yellow Co-dosing (Critical Step):

  • Add Lucifer Yellow (100 µM) to the Apical compartment in A

    
     B wells.
    
  • Measure LY fluorescence in the Basolateral compartment at the end of the assay.

  • Validation: If LY

    
     cm/s, the monolayer was compromised; discard data.
    

Analytical Detection: LC-MS/MS

Due to the compound's polarity, UV detection is insufficient.

  • Column: C18 Polar Embedded (e.g., Waters Acquity HSS T3) to retain hydrophilic analytes.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, hold for 1 min (to elute salts), ramp to 95% B.

  • Transition: Optimize MRM (Multiple Reaction Monitoring) for the parent mass

    
    .
    

Data Analysis & Interpretation

Apparent Permeability ( )

Calculate


 (cm/s) using the equation:


  • 
    : Rate of permeation (µmol/s) [Slope of Cumulative Amount vs Time].
    
  • 
    : Surface area of the insert (
    
    
    
    ).
  • 
    : Initial donor concentration (µM).
    
Efflux Ratio (ER)


Interpretation Guide:

MetricResultInterpretation

(A

B)

cm/s
Low Permeability (Likely paracellular or poor diffusion).

(A

B)

cm/s
High Permeability (Good oral bioavailability).
Efflux Ratio (ER)

Substrate for Efflux (P-gp or BCRP).
Recovery

High Binding/Metabolism . Check non-specific binding to plastic.

Troubleshooting & Validation

Issue: Low Recovery (< 70%)

  • Cause: Sulfonamides can bind to plastic surfaces or precipitate.

  • Solution: Use glass-coated plates or add 0.1% BSA (Bovine Serum Albumin) to the receiver buffer to act as a "sink" and prevent non-specific binding.

Issue: High Variability in Replicates

  • Cause: Inconsistent monolayer integrity.

  • Solution: Strictly enforce the Lucifer Yellow rejection criteria. Ensure TEER measurement is performed at 37°C (temperature affects resistance).[4]

Visualization of Transport Mechanisms:

TransportMechanisms Apical Apical (pH 6.5) (Gut Lumen) Transcellular Passive Transcellular (Lipid Diffusion) Apical->Transcellular Low Paracellular Paracellular (Tight Junctions) Apical->Paracellular Major Route (Hydrophilic) Basolateral Basolateral (pH 7.4) (Blood) Efflux Active Efflux (P-gp/BCRP) Basolateral->Efflux Substrate? Transcellular->Basolateral Paracellular->Basolateral Efflux->Apical

Figure 2: Potential transport mechanisms for 4-(Sulfamoylmethyl)benzamide in Caco-2 cells.

References

  • FDA Guidance for Industry. (2022). In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. U.S. Food and Drug Administration.[5][6][7] Link

  • Hubatsch, I., et al. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111–2119. Link

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Seminal text on PAMPA/PhysChem).
  • PubChem Compound Summary. (2025). Mafenide (Related Structures and Properties). National Center for Biotechnology Information. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Source for Low Permeability/High Sensitivity Protocols).

Sources

Application

Pharmacokinetic profiling of sulfamoyl benzamide compounds.

Application Note: Pharmacokinetic Profiling of Sulfamoyl Benzamide Compounds Introduction: The "Sulfamoyl" Challenge Sulfamoyl benzamide derivatives (e.g., Indapamide, Xipamide, and novel anticancer agents) represent a u...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacokinetic Profiling of Sulfamoyl Benzamide Compounds

Introduction: The "Sulfamoyl" Challenge

Sulfamoyl benzamide derivatives (e.g., Indapamide, Xipamide, and novel anticancer agents) represent a unique chemical space in drug development. Structurally characterized by a benzene ring substituted with a sulfamoyl moiety (


) and an amide linkage, these compounds act as hydrogen bond donor/acceptors, often yielding high potency against targets like Carbonic Anhydrase (CA) or renal transporters.

However, this potency comes with a distinct pharmacokinetic (PK) liability: Erythrocyte Sequestration. Unlike typical small molecules where plasma concentration drives efficacy, sulfamoyl benzamides often partition heavily into Red Blood Cells (RBCs) due to high-affinity binding with intracellular Carbonic Anhydrase.

Critical Insight: Standard plasma PK profiling is frequently misleading for this class. A compound may show low plasma exposure while maintaining therapeutic (or toxic) concentrations in whole blood. This guide details a specialized workflow to address this anomaly.

Module 1: Physicochemical Pre-Screening

Before in vivo dosing, the ionization state of the sulfamoyl group must be mapped. The


 group is weakly acidic (typically pKa 8.8–10.5), meaning solubility and lipophilicity are highly pH-dependent.
Protocol 1.1: pH-Dependent Lipophilicity (LogD) Profiling

Objective: Determine the distribution coefficient (LogD) at physiological pH (7.4) vs. acidic pH (2.0) to predict membrane permeability and renal reabsorption.

  • Preparation: Prepare a 10 mM stock of the sulfamoyl benzamide in DMSO.

  • Phase System: Use n-octanol saturated with buffer (phosphate buffer pH 7.4 and 0.1 M HCl for pH 2.0).

  • Equilibration:

    • Mix compound with octanol/buffer system (1:1 ratio) in a glass vial.

    • Vortex for 60 minutes at 25°C.

    • Centrifuge at 3000

      
       g for 10 minutes to separate phases.
      
  • Quantification: Analyze both phases via HPLC-UV or LC-MS.

  • Calculation:

    
    
    

Interpretation: A drop in LogD at pH > 8.0 indicates ionization of the sulfonamide nitrogen, which may limit passive permeability but enhance solubility.

Module 2: In Vitro Distribution & Transport

The "Blind Spot" Correction: Standard Plasma Protein Binding (PPB) is insufficient. You must run an RBC Partitioning assay to calculate the Blood-to-Plasma ratio (


).
Protocol 2.1: Red Blood Cell (RBC) Partitioning Assay

Causality: If


, clearance calculations based on plasma (

) will overestimate the true systemic clearance (

).
  • Matrix Preparation: Collect fresh whole blood (heparinized) from the species of interest (e.g., Sprague-Dawley rat).

  • Spiking: Spike the compound into fresh whole blood at three concentrations (e.g., 0.1, 1, and 10

    
    M) to check for saturation of CA binding sites.
    
  • Incubation: Incubate at 37°C for 60 minutes with gentle rocking (avoid hemolysis).

  • Separation:

    • Aliquot A: Remove 50

      
      L of Whole Blood (lyse immediately with water/methanol).
      
    • Aliquot B: Centrifuge remaining blood (2000

      
       g, 10 min) to harvest Plasma.
      
  • Analysis: Quantify concentration in Whole Blood (

    
    ) and Plasma (
    
    
    
    ).
  • Calculation:

    
    
    

Data Output Format:

Concentration (

M)
Plasma Conc. (ng/mL)Whole Blood Conc. (ng/mL)

Ratio
Interpretation
0.115.2450.529.6 High CA Binding (Saturable?)
1.0180.43200.117.7 Binding Saturation Onset
10.04500.09000.02.0 Saturation Reached

Module 3: Bioanalytical Method (LC-MS/MS)

Sulfamoyl benzamides require specific mass spectrometry transitions. The loss of the sulfur dioxide group is diagnostic.[1]

Protocol 3.1: LC-MS/MS Optimization
  • Ionization: ESI Positive Mode (often more sensitive for the benzamide nitrogen) or Negative Mode (for the sulfonamide proton).

  • Source Parameters:

    • Spray Voltage: 3500 V (Pos) / -2500 V (Neg)

    • Capillary Temp: 300°C

  • Fragmentation Logic (MRM):

    • Precursor:

      
      
      
    • Primary Product:

      
       (Loss of 64 Da). This is a high-abundance rearrangement specific to aromatic sulfonamides.
      
    • Secondary Product: Cleavage of the amide bond (Benzoyl cation).

Sample Preparation (Whole Blood): Due to RBC sequestration, simple protein precipitation often traps the drug in the pellet.

  • Lysis: Mix 20

    
    L Whole Blood with 20 
    
    
    
    L Zinc Sulfate (0.1 M) to lyse cells and release CA-bound drug.
  • Extraction: Add 150

    
    L Acetonitrile (containing Internal Standard).
    
  • Vortex/Spin: Vortex 5 min; Centrifuge 4000

    
     g. Inject supernatant.
    

Module 4: In Vivo PK Study Design

Diagram 1: Integrated PK Workflow This diagram illustrates the decision tree for selecting matrices based on in vitro data.

PK_Workflow Start Compound Synthesis InVitro In Vitro Screen (LogD + RBC Partitioning) Start->InVitro Decision Is Rb > 2.0? InVitro->Decision Calculate Rb Path_Plasma Standard Plasma PK (Centrifuge blood) Decision->Path_Plasma No (Rb < 2) Path_Blood Whole Blood PK (Lyse samples) Decision->Path_Blood Yes (Rb > 2) Analysis LC-MS/MS Bioanalysis (MRM: -SO2 loss) Path_Plasma->Analysis Path_Blood->Analysis Modeling PK Modeling (Clearance & Vss) Analysis->Modeling

Caption: Decision tree for matrix selection. Sulfamoyl benzamides with Rb > 2 require Whole Blood PK to avoid underestimating systemic exposure.

Protocol 4.1: Rodent PK Study (Rat)
  • Animals: Male Sprague-Dawley Rats (n=3 per timepoint/arm).

  • Dosing:

    • IV Arm: 1 mg/kg (Bolus tail vein). Formulation: 5% DMSO / 10% Solutol / 85% Saline.

    • PO Arm: 5 mg/kg (Oral gavage). Formulation: 0.5% Methylcellulose suspension.

  • Sampling:

    • Timepoints: 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h.

    • Crucial Step: Collect microsamples (20

      
      L) into capillaries.
      
      • If

        
        : Dispense directly into tubes with lysis buffer (Water/ZnSO4). Freeze at -80°C.
        
      • If

        
        : Centrifuge for plasma.
        
  • Data Analysis: Calculate Clearance (

    
    ) using the correct denominator concentration (
    
    
    
    or
    
    
    ).
    
    

Troubleshooting & Optimization

Diagram 2: LC-MS/MS Signal Optimization Logic Visualizing the troubleshooting process for low sensitivity in sulfamoyl benzamides.

LCMS_Troubleshoot Issue Low Sensitivity Check1 Check Ionization Mode Issue->Check1 PosMode Positive Mode (Check Na+ adducts) Check1->PosMode Basic Amine? NegMode Negative Mode (Deprotonated -H) Check1->NegMode Acidic Sulfonamide? FragCheck Fragmentation PosMode->FragCheck NegMode->FragCheck Solution1 Monitor [M+H-SO2]+ FragCheck->Solution1 Pos Mode Solution2 Monitor [M-H]- FragCheck->Solution2 Neg Mode

Caption: Workflow to resolve sensitivity issues. Sulfonamides often form sodium adducts in Pos mode or require Neg mode due to acidity.

References

  • US Food and Drug Administration (FDA). (2018).[2][3] Bioanalytical Method Validation Guidance for Industry. [Link][2][4]

  • Klagkou, K., et al. (2003).[5] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry.[5] [Link]

  • Hinderling, P. H. (1997).[6] Red blood cell barriers to drug distribution.[7][8][9] Pharmacological Reviews. (Foundational text on RBC partitioning kinetics). [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability of 4-(Sulfamoylmethyl)benzamide in Solution

Welcome to the technical support center for 4-(Sulfamoylmethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(Sulfamoylmethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice regarding the stability of 4-(Sulfamoylmethyl)benzamide in DMSO and other organic solvents. As there is a lack of publicly available stability data for this specific molecule, this document provides a framework based on the known chemistry of its functional groups—a benzamide and a sulfonamide—to empower you to assess its stability in your own experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the main functional groups in 4-(Sulfamoylmethyl)benzamide and how might they affect its stability?

A: 4-(Sulfamoylmethyl)benzamide possesses two key functional groups: a primary benzamide and a primary sulfonamide. The amide bond of the benzamide is susceptible to hydrolysis under both acidic and basic conditions. The sulfonamide group is generally more resistant to hydrolysis but can also degrade under harsh conditions.

Q2: I've dissolved my 4-(Sulfamoylmethyl)benzamide in DMSO. Is this solution stable?

A: While DMSO is a common solvent for dissolving a wide range of compounds, it is not always inert. DMSO can participate in oxidation reactions and its decomposition can be catalyzed by acids or bases, which could in turn affect the stability of the dissolved compound.[1][2] It is also known that some sulfonamide-containing compounds have limited stability in DMSO. Therefore, it is strongly recommended to prepare fresh solutions of 4-(Sulfamoylmethyl)benzamide in DMSO and avoid long-term storage. If storage is necessary, it should be at low temperatures (e.g., -20°C or -80°C) in tightly sealed containers, and the stability should be verified before use.

Q3: What are the potential degradation pathways for 4-(Sulfamoylmethyl)benzamide?

A: Based on its structure, the most likely degradation pathways are:

  • Hydrolysis of the benzamide: This would lead to the formation of 4-(sulfamoylmethyl)benzoic acid and ammonia. This can be catalyzed by acidic or basic conditions.[3][4][5]

  • Hydrolysis of the sulfonamide: This is generally a slower process but can occur under more extreme pH and temperature conditions, yielding 4-(aminomethyl)benzamide and sulfuric acid.[6][7]

Q4: Are there any general recommendations for handling and storing solutions of 4-(Sulfamoylmethyl)benzamide?

A: Yes. To ensure the integrity of your experimental results, follow these guidelines:

  • Prepare fresh solutions whenever possible.

  • If stock solutions must be prepared, use a high-quality, anhydrous solvent.

  • Store stock solutions at low temperatures (≤ -20°C) in small aliquots to avoid repeated freeze-thaw cycles.

  • Before using a stored solution, it is good practice to re-analyze its concentration and purity, especially for long-term experiments.

  • Protect solutions from light and moisture.

Troubleshooting Guide

This section addresses common experimental issues that may be related to the instability of 4-(Sulfamoylmethyl)benzamide.

Observed Problem Potential Cause Related to Instability Recommended Action
Inconsistent results in biological assays over time.Degradation of the compound in the stock solution or assay medium.1. Prepare a fresh stock solution of 4-(Sulfamoylmethyl)benzamide. 2. Perform a time-course experiment to assess the stability of the compound in your specific assay medium. 3. Consider preparing the final dilutions immediately before each experiment.
Appearance of new peaks in HPLC analysis of a stored solution.The new peaks are likely degradation products.1. Characterize the degradation products using techniques like LC-MS to understand the degradation pathway. 2. Optimize storage conditions (e.g., lower temperature, different solvent, exclusion of light and air) to minimize degradation.
Loss of compound concentration in a stock solution over time.The compound is degrading in the solvent.1. Quantify the rate of degradation to establish a reliable "use-by" date for your solutions. 2. If the degradation is rapid, consider alternative, more stable solvents or prepare solutions fresh for each experiment.
The solid compound has changed color or appearance.This could indicate solid-state instability, possibly due to moisture or light.1. Store the solid compound in a desiccator, protected from light. 2. Re-characterize the solid using techniques like melting point, NMR, or HPLC to assess its purity before use.

Expected Stability Profile of 4-(Sulfamoylmethyl)benzamide in Common Organic Solvents

The following table provides an estimated stability profile based on the general behavior of benzamide and sulfonamide functional groups. This information should be used as a guideline and must be experimentally verified for your specific application.

Solvent Expected Stability Rationale and Considerations
DMSO Moderate to Low Potential for solvent-mediated degradation. Prepare fresh and store at low temperatures.[1][2]
DMF Moderate to Low Similar to DMSO, can be reactive. Prepare fresh and store at low temperatures.
Acetonitrile Good Generally considered a relatively inert solvent for many compounds.
Methanol/Ethanol Good to Moderate Protic solvents that could potentially participate in solvolysis of the amide or sulfonamide under certain conditions (e.g., presence of acid/base catalysts).
Acetone Good Aprotic and generally less reactive than DMSO or DMF.
Water (buffered) pH-dependent Stability will be highly dependent on the pH of the solution. Expected to be least stable at very low or high pH due to acid or base-catalyzed hydrolysis of the benzamide.

Decision-Making Workflow for Solution Preparation and Use

The following workflow is recommended when working with a compound of unknown stability like 4-(Sulfamoylmethyl)benzamide.

G A Start: Need to use 4-(Sulfamoylmethyl)benzamide solution B Is there existing stability data for my specific conditions? A->B C Yes B->C D No B->D E Follow established protocol for solution preparation and storage. C->E F Is this for a critical, long-term, or quantitative experiment? D->F G Yes F->G H No F->H J Conduct a preliminary stability study. (See Protocol Below) G->J I Prepare fresh solution for each experiment. Use immediately. H->I K Is the solution stable for the duration of my experiment? J->K L Yes K->L M No K->M N Proceed with experiment using freshly prepared or validated stable solution. L->N O Optimize solvent and storage conditions. Re-evaluate stability. M->O P Prepare fresh solution for each experimental time point. M->P

Workflow for handling solutions of unknown stability.

Experimental Protocol: Forced Degradation Study

This protocol outlines a basic forced degradation study to assess the intrinsic stability of 4-(Sulfamoylmethyl)benzamide. The goal is to induce 5-20% degradation to identify potential degradation products and sensitive conditions.[8][9][10]

1. Materials and Equipment

  • 4-(Sulfamoylmethyl)benzamide

  • HPLC grade solvents (acetonitrile, methanol, water)

  • Reagents: HCl, NaOH, H₂O₂

  • HPLC system with UV or DAD detector

  • pH meter

  • Calibrated oven

  • Photostability chamber (ICH Q1B compliant)

2. Stock Solution Preparation Prepare a stock solution of 4-(Sulfamoylmethyl)benzamide at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

3. Stress Conditions

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Incubate at 60°C.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

    • Neutralize with an equivalent amount of 0.1 N NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Incubate at 60°C.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

    • Neutralize with an equivalent amount of 0.1 N HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Thermal Degradation:

    • Place a known amount of the solid compound in an oven at 80°C.

    • Prepare a solution of the compound (e.g., 0.1 mg/mL in a suitable solvent) and place it in the oven.

    • Sample at appropriate time points.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to light as per ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter).

    • Analyze the samples after exposure.

4. Analysis

  • Analyze all samples by a suitable stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.

  • Monitor the percentage of the parent compound remaining and the formation of any degradation products.

References

  • Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Intramolecular-catalyzed hydrolysis of sulfonamides. 10. Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis and Reactivity of Sulfamoyl Azides and 1-Sulfamoyl-1,2,3-triazoles. Organic Letters. Available at: [Link]

  • Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Spiral. Available at: [Link]

  • Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. ResearchGate. Available at: [Link]

  • SOP for Forced Degradation Study. Pharmaceutical Information. Available at: [Link]

  • Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide?. ResearchGate. Available at: [Link]

  • Intramolecularly catalyzed sulfonamide hydrolysis. 8. Intramolecular nucleophilic catalysis by a neighboring hydroxyl group in acid-catalyzed benzenesulfonamide hydrolysis. The Journal of Organic Chemistry. Available at: [Link]

  • Kinetic study of the solvolysis of benzamide with n‐butanol with several catalysts. Reaction conditions. ResearchGate. Available at: [Link]

  • Benzamide hydrolysis in strong acids — The last word. Canadian Journal of Chemistry. Available at: [Link]

  • Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. ResearchGate. Available at: [Link]

  • Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. The Journal of Organic Chemistry. Available at: [Link]

  • Degradation of DMSO in aqueous solutions by the Fenton reaction based advanced oxidation processes. ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Connect. Available at: [Link]

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. Available at: [Link]

  • Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). ACS Publications. Available at: [Link]

  • Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Available at: [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]

  • DMSO as Reaction Solvent: Applications in Organic Synthesis and Chemical Manufacturing. Aure Chemical. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • Dimethyl sulfoxide. Wikipedia. Available at: [Link]

  • Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent. ACS Publications. Available at: [Link]

  • STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: [Link]

  • Profiling sulfonate ester stability: identification of complementary protecting groups for the synthesis of sulfonated molecules. PMC. Available at: [Link]

  • Development and Validation of a Stability Indicating HPLC Method for the Estimation of Butamirate Citrate and Benzoic Acid in Pharmaceutical Products. Longdom Publishing. Available at: [Link]

  • Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. ResearchGate. Available at: [Link]

  • The Shapes of Sulfonamides: A Rotational Spectroscopy Study. MDPI. Available at: [Link]

  • Formation and utility of sulfonic acid protecting groups. Google Patents.

Sources

Optimization

Technical Support Center: 4-(Sulfamoylmethyl)benzamide Synthesis

Core Technical Directive This guide addresses the specific challenges in synthesizing 4-(sulfamoylmethyl)benzamide (CAS: 105656-26-6 / Generic Scaffold). Unlike simple sulfonamides, this molecule contains two distinct el...

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Directive

This guide addresses the specific challenges in synthesizing 4-(sulfamoylmethyl)benzamide (CAS: 105656-26-6 / Generic Scaffold). Unlike simple sulfonamides, this molecule contains two distinct electrophilic centers (sulfonyl chloride and carbonyl chloride/ester) prone to competitive hydrolysis and oligomerization.[1][2]

The primary synthetic route assumed for this guide is the Ammonolysis of 4-(chlorosulfonylmethyl)benzoyl chloride (or its ester equivalents).[1] This "double-amidation" strategy is efficient but chemically perilous due to the high reactivity of the benzylic sulfonyl group.

Impurity Profile & Mechanism of Formation

The following table summarizes the critical byproducts encountered during the ammonolysis reaction.

Table 1: Common Byproducts & Origins
Impurity TypeStructure / DescriptionOrigin (Causality)Relative Polarity (HPLC)
Byproduct A 4-(Sulfomethyl)benzamide (Sulfonic Acid)Hydrolysis of the sulfonyl chloride moiety due to moisture in

source or solvent.[1]
Very High (Elutes early, often at solvent front)
Byproduct B 4-(Sulfamoylmethyl)benzoic acid Hydrolysis of the acyl chloride/ester moiety.[1][2] Occurs if pH drops or water competes with ammonia.[1][2]High (Acidic peak)
Byproduct C Sulfonimide Dimer (

)
Oligomerization .[1][2] The product sulfonamide (

) is deprotonated by excess base and attacks a remaining sulfonyl chloride molecule.[1][2]
Low (Elutes late, highly lipophilic)
Byproduct D Stilbene Derivatives (Trace)Sulfene Dimerization .[1][2] Elimination of HCl from the benzylic position forms a reactive sulfene intermediate which dimerizes/extrudes

.[2]
Very Low (Non-polar)

Technical Deep Dive: The "Sulfene" Pathway

Why is this synthesis harder than standard sulfonamides? The sulfonyl group is attached to a benzylic carbon (


).[1][2] The protons on this methylene bridge are significantly more acidic than in aryl sulfonamides.[1][2]

Under basic conditions (excess ammonia), the reaction may proceed via a Sulfene Intermediate rather than direct nucleophilic attack.[1][2]

  • Elimination: Base removes a benzylic proton;

    
     leaves 
    
    
    
    Formation of transient
    
    
    (Sulfene).[1][2]
  • Addition: Ammonia attacks the sulfene to form the sulfonamide.[1][2]

  • Risk: If water is present, it attacks the sulfene faster than ammonia, generating the Sulfonic Acid (Byproduct A) instantly.[1][2]

Visualizing the Reaction & Failure Modes

The following diagram illustrates the competitive pathways between the desired Product, Hydrolysis, and Dimerization.

ReactionPathways SM Starting Material (Bis-Chloride) Sulfene Sulfene Intermediate [Ar=CH=SO2] SM->Sulfene -HCl (Base promoted) Product Target Product 4-(Sulfamoylmethyl)benzamide SM->Product Direct Substitution (Minor Path) Sulfene->Product + NH3 (Ammonolysis) Acid Byproduct A (Sulfonic Acid) Sulfene->Acid + H2O (Moisture) Dimer Byproduct C (Sulfonimide Dimer) Product->Dimer + SM (Low NH3 conc.)

Caption: Competitive pathways in benzylic sulfonamide synthesis. Note the central role of the Sulfene intermediate in hydrolysis sensitivity.

Troubleshooting Guides (Q&A Format)

Scenario 1: The "Acidic Spike" (Hydrolysis)

User Observation: "I see a large peak at the solvent front (Reverse Phase HPLC) and my yield is low. The product is water-soluble."

  • Diagnosis: You have generated 4-(sulfomethyl)benzamide (Byproduct A) . This is the sulfonic acid derivative resulting from water attacking the sulfonyl chloride.[2]

  • Root Cause:

    • Wet Ammonia gas or aqueous ammonium hydroxide used without phase transfer considerations.[1][2]

    • Hygroscopic solvent (e.g., wet THF or Dioxane).[1][2]

  • Corrective Action:

    • Switch Reagents: Use 0.5M Ammonia in Dioxane (commercial anhydrous) or condense dry

      
       gas into anhydrous THF at -78°C.
      
    • Temperature Control: Maintain reaction < 0°C. Hydrolysis has a lower activation energy than amidation; keeping it cold favors the kinetic amide product.[1][2]

    • Drying: Pre-dry the precursor chloride in vacuum over

      
       for 4 hours.
      
Scenario 2: The "Insoluble Gunk" (Oligomerization)

User Observation: "A white precipitate formed that is insoluble in water and most organic solvents.[1][2] It is NOT my product."

  • Diagnosis: You have formed the Sulfonimide Dimer (Byproduct C) .[1][2]

  • Mechanism: The newly formed sulfonamide (

    
    ) is acidic (
    
    
    
    ).[1][2] In the presence of base, it deprotonates to
    
    
    .[2] This anion is a potent nucleophile that attacks unreacted sulfonyl chloride.[1][2]
  • Root Cause:

    • Stoichiometry Error: The ratio of

      
       to Chloride is too low.
      
    • Addition Rate: Adding Ammonia to the Chloride solution (Inverse Addition).[1][2] This creates a local deficiency of ammonia, favoring dimer formation.[1][2]

  • Corrective Action:

    • Reverse Addition: Always add the Chloride solution dropwise INTO the Ammonia solution . This ensures the electrophile always encounters a vast excess of

      
      , statistically preventing the product from competing.[2]
      
    • Stoichiometry: Use at least 5-10 equivalents of Ammonia.

Scenario 3: Incomplete Conversion

User Observation: "I have a mixture of mono-amide/mono-acid and starting material."

  • Diagnosis: Steric hindrance or deactivation.[1][2]

  • Corrective Action:

    • If the benzoyl chloride is unreacted: The sulfonyl group is electron-withdrawing, deactivating the ring. You may need to activate the carboxylic acid as a Mixed Anhydride (using Ethyl Chloroformate) before adding ammonia if you are starting from the acid.[1]

Optimized Experimental Protocol

Objective: Synthesis of 4-(Sulfamoylmethyl)benzamide via Anhydrous Ammonolysis.

Reagents:

  • 4-(Chlorosulfonylmethyl)benzoyl chloride (1.0 eq)[1]

  • Anhydrous

    
     (saturated in THF or Dioxane, >10 eq)[1]
    
  • Anhydrous THF (Solvent)[1]

Step-by-Step:

  • Preparation of Nucleophile: Charge a dry 3-neck flask with anhydrous THF. Cool to -10°C. Bubble dry

    
     gas until saturation (or use commercial 0.5M solution).
    
  • Preparation of Electrophile: Dissolve the bis-chloride (1.0 eq) in minimum anhydrous THF. Critical: Ensure this solution is strictly anhydrous.

  • The Reaction (Reverse Addition): Add the Electrophile solution dropwise to the Ammonia solution over 30 minutes, maintaining temperature < 0°C.

    • Why? High dilution of chloride prevents dimerization.[1][2]

  • Workup:

    • Allow to warm to RT.[1][2] Stir for 1 hour.

    • Evaporate solvent to dryness.[1][2]

    • Desalting: Resuspend solid in cold water (dissolves

      
      ).[1][2] Filter the precipitate.[1][2][3]
      
    • Purification: Recrystallize from Ethanol/Water (9:1).[1][2]

Decision Tree for Purification

PurificationLogic Start Crude Mixture SolubilityTest Is solid water soluble? Start->SolubilityTest Yes Likely Sulfonic Acid Salts (Discard or Reprocess) SolubilityTest->Yes Yes No Likely Product + Dimer SolubilityTest->No No DimerCheck Check HPLC for Lipophilic Impurity (Late eluting) No->DimerCheck HighDimer High Dimer Content DimerCheck->HighDimer >5% LowDimer Mainly Product DimerCheck->LowDimer <1% Recryst Recrystallize from EtOH/H2O (Dimer is less soluble) HighDimer->Recryst Wash Wash with cold H2O (Remove NH4Cl) LowDimer->Wash

Caption: Logic flow for purifying crude sulfonamide mixtures based on solubility profiles.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1][2] Longman Scientific & Technical.[1][2] (Standard procedures for Sulfonamide synthesis via Ammonolysis).

  • King, J. F., et al. "Hydrolysis of Sulfonyl Chlorides: The Mechanism."[1][2] Canadian Journal of Chemistry, 1980.[1][2] (Mechanistic insight into sulfene formation vs direct substitution). [1][2]

  • PubChem Compound Summary. "4-(Chlorosulfonyl)benzoyl chloride."[1][2][4] National Center for Biotechnology Information.[1][2] (Safety and physical property data). [1][2]

  • Organic Syntheses. "General Methods for Sulfonamide Formation." Coll. Vol. 4, p. 943.[1][2] (Foundational protocols for handling sulfonyl chlorides). [1][2]

(Note: Specific synthesis papers for "4-(sulfamoylmethyl)benzamide" are rare; protocols are adapted from homologous benzyl-sulfonyl chloride chemistries validated in references 1 & 2.)

Sources

Troubleshooting

Technical Support Center: Purification of Crude 4-(Sulfamoylmethyl)benzamide

Welcome to the technical support center for the purification of crude 4-(Sulfamoylmethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 4-(Sulfamoylmethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the purification of this compound. Our approach is grounded in established scientific principles to ensure you achieve the desired purity and yield for your downstream applications.

Troubleshooting Guide: Addressing Common Purification Issues

This section is formatted in a question-and-answer style to directly address specific experimental challenges.

Issue 1: Low Recovery After Recrystallization

Question: I am experiencing a significant loss of product after recrystallizing my crude 4-(Sulfamoylmethyl)benzamide. What are the likely causes and how can I improve my yield?

Answer: Low recovery during recrystallization is a frequent issue and can often be attributed to several factors. The key is to find a solvent system where the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.

Potential Causes & Solutions:

  • Inappropriate Solvent Choice: The solubility profile of your compound is critical. If the compound is too soluble in the chosen solvent at room temperature or below, you will inevitably have low recovery.

    • Actionable Advice: Conduct small-scale solubility tests with a range of solvents. Good starting points for sulfonamides include lower alcohols like ethanol or methanol, and potentially mixed solvent systems such as ethanol/water or ethyl acetate/hexane.[1] The ideal solvent will dissolve the compound completely when hot but allow for significant precipitation upon cooling.[1]

  • Using an Excessive Amount of Solvent: Dissolving the crude product in a large excess of hot solvent will keep a significant portion of your compound in solution even after cooling, thus reducing the yield of recovered crystals.

    • Actionable Advice: Use the minimum amount of hot solvent required to fully dissolve the crude material. Add the solvent in small portions to the heated mixture until all the solid has just dissolved.[2]

  • Cooling the Solution Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities within the crystal lattice.

    • Actionable Advice: Allow the hot, saturated solution to cool slowly to room temperature. Once at room temperature, you can further increase the yield by placing the flask in an ice bath to maximize crystal formation.[2]

  • Premature Crystallization During Hot Filtration: If your crude product contains insoluble impurities, a hot filtration step is necessary. However, if the solution cools during this process, the product will crystallize prematurely on the filter paper.

    • Actionable Advice: To prevent this, use a pre-heated funnel and filter flask. Also, add a small excess of the hot solvent to the solution just before filtration to ensure the product remains dissolved.

Issue 2: Persistent Impurities Detected by HPLC/TLC

Question: After purification, I still observe significant impurities in my 4-(Sulfamoylmethyl)benzamide sample when analyzed by HPLC and TLC. How can I remove these persistent contaminants?

Answer: The presence of persistent impurities suggests that a simple recrystallization may not be sufficient, or that the chosen purification technique is not optimal for the specific contaminants present. The nature of the impurity will dictate the best course of action.

Potential Impurities and Purification Strategies:

  • Starting Materials: Unreacted starting materials are a common source of impurities.

    • Purification Strategy: If the starting materials have significantly different polarities from your product, flash column chromatography is an effective method for separation.[3] A typical stationary phase would be silica gel, with a mobile phase gradient of n-hexane and ethyl acetate.[3]

  • Byproducts from Synthesis: Side reactions can lead to structurally related impurities that may have similar solubility profiles to the desired product, making them difficult to remove by recrystallization alone.

    • Purification Strategy: For closely related impurities, a more resolving chromatographic technique like preparative HPLC might be necessary. Alternatively, a different recrystallization solvent system could be explored to try and alter the relative solubilities of the product and the impurity.

  • Degradation Products: 4-(Sulfamoylmethyl)benzamide can be susceptible to degradation under certain conditions (e.g., harsh pH, high temperatures). Forced degradation studies often reveal potential degradation pathways.[4][5][6]

    • Purification Strategy: Understanding the nature of the degradation products is key. If they are acidic or basic, a liquid-liquid extraction with a suitable aqueous solution (e.g., dilute sodium bicarbonate for acidic impurities, or dilute HCl for basic impurities) could be employed prior to recrystallization.

Workflow for Tackling Persistent Impurities:

start Crude Product with Persistent Impurities char_impurity Characterize Impurity (e.g., LC-MS, NMR) start->char_impurity decision Impurity Polarity vs. Product Polarity char_impurity->decision chromatography Flash Column Chromatography or Preparative HPLC decision->chromatography  Different recrystallization Re-evaluate Recrystallization Solvent System decision->recrystallization  Similar extraction Acid-Base Extraction decision->extraction  Acidic/Basic pure_product Pure Product chromatography->pure_product recrystallization->pure_product extraction->pure_product

Caption: Decision workflow for removing persistent impurities.

Issue 3: Oily Product or Poor Crystal Formation

Question: My product is "oiling out" or forming a foam-like solid instead of well-defined crystals during recrystallization. What is causing this and how can I fix it?

Answer: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. The formation of foam-like solids can be due to rapid crystallization and agglomeration of very fine crystals.[7]

Troubleshooting Steps:

  • Lower the Crystallization Temperature: If the product is melting in the hot solvent, try using a lower boiling point solvent or a mixed solvent system that allows for dissolution at a temperature below the product's melting point.

  • Stir the Solution During Cooling: Gentle stirring during the cooling process can prevent the agglomeration of crystals and promote the formation of a more uniform, filterable solid.[7]

  • Scratch the Inner Surface of the Flask: Inducing crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface can provide nucleation sites for crystal growth.

  • Seed the Solution: Adding a small, pure crystal of 4-(Sulfamoylmethyl)benzamide to the cooled, saturated solution can initiate crystallization and encourage the formation of well-defined crystals.

  • Consider an Anti-Solvent: If a single solvent system is problematic, dissolving the crude product in a "good" solvent and then slowly adding a miscible "anti-solvent" (in which the product is insoluble) until the solution becomes turbid can be an effective crystallization method.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to assess the purity of 4-(Sulfamoylmethyl)benzamide?

A1: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful quantitative technique for determining the purity of the main component and detecting any impurities. A reversed-phase C18 column is often suitable for sulfonamides.[8][9]

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple qualitative method to monitor the progress of a reaction and the effectiveness of a purification step.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the chemical structure of the purified compound and identifying any structural isomers or other impurities.

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and can be coupled with liquid chromatography (LC-MS) to identify unknown impurities.

Q2: What are some common impurities that might be present in crude 4-(Sulfamoylmethyl)benzamide?

A2: The impurities will largely depend on the synthetic route. Common impurities could include:

  • Unreacted starting materials: For example, if synthesized from 4-(chlorosulfonylmethyl)benzoic acid and benzamide.

  • Hydrolysis products: Such as 4-(sulfamoylmethyl)benzoic acid.

  • Solvents: Residual solvents from the reaction or purification steps.

Q3: How should I store purified 4-(Sulfamoylmethyl)benzamide?

A3: As with many sulfonamides, it is best to store the purified, dry solid in a well-sealed container in a cool, dry, and dark place to prevent degradation.

Experimental Protocols

Protocol 1: Recrystallization of 4-(Sulfamoylmethyl)benzamide
  • Place the crude 4-(Sulfamoylmethyl)benzamide in an appropriately sized Erlenmeyer flask.

  • Add a magnetic stir bar and a small amount of a suitable solvent (e.g., ethanol).

  • Gently heat the mixture on a hot plate with stirring.

  • Add more hot solvent in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • If the solution contains colored impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • If charcoal was added or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Allow the clear filtrate to cool slowly to room temperature.

  • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals thoroughly, preferably in a vacuum oven at a moderate temperature.

Protocol 2: Flash Column Chromatography
  • Prepare a slurry of silica gel in the initial mobile phase (e.g., a low polarity mixture of n-hexane and ethyl acetate).

  • Carefully pack a chromatography column with the silica gel slurry.

  • Dissolve the crude 4-(Sulfamoylmethyl)benzamide in a minimum amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Adsorb the crude product onto a small amount of silica gel by evaporating the solvent.

  • Carefully add the dried, adsorbed product to the top of the packed column.

  • Begin eluting the column with the initial mobile phase, collecting fractions.

  • Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified 4-(Sulfamoylmethyl)benzamide.

Data Summary Table:

TechniquePurposeKey Parameters
RecrystallizationPrimary purificationSolvent choice, cooling rate
Flash ChromatographySeparation by polarityStationary phase (silica), mobile phase gradient
HPLCPurity assessmentColumn type (e.g., C18), mobile phase, detector
TLCReaction/purification monitoringStationary phase, mobile phase

This technical guide provides a comprehensive overview of the purification of 4-(Sulfamoylmethyl)benzamide. By understanding the principles behind each technique and anticipating potential challenges, researchers can develop a robust and efficient purification strategy.

References

  • Combs, M. T., Ashraf-Khorassani, M., & Taylor, L. T. (n.d.). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Virginia Tech Department of Chemistry.
  • ResearchGate. (n.d.). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Retrieved from [Link]

  • MDPI. (2022, March 21). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives as Selective Inhibitors for h-NTPDases. Retrieved from [Link]

  • R Discovery. (n.d.). Forced Degradation Studies Research Articles. Retrieved from [Link]

  • Wiley Online Library. (2008, November 10). Chromatographic Residue Analysis of Sulfonamides in Foodstuffs of Animal Origin. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Wiley Online Library. (2020, August 3). Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. Retrieved from [Link]

  • BioPharm International. (2026, February 16). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Scribd. (n.d.). Benzamide Synthesis and Recrystallization. Retrieved from [Link]

  • Food Safety and Inspection Service. (2009, September 25). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

  • PubChem. (n.d.). N-[(4-sulfamoylphenyl)methyl]benzamide. Retrieved from [Link]

  • Reddit. (2025, January 19). Recrystallization for foam like crystals. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Retrieved from [Link]

  • SSRN. (2020, February 7). Synthesis and Characterization of Impurity F in Active Pharmaceutical Ingredient (API) 4-Amino-N-(5-Methyl Isoxazol-3-Yl) Benzene Sulfonamide Drug Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzamide. Retrieved from [Link]

  • Google Patents. (n.d.). US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same.
  • Beilstein Journal of Organic Chemistry. (2017, February 16). A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS OF N-BENZAMIDOMETHYL - 4 -TOLUENESULFONAMIDE BY TWO DIFFERENT SYNTHETIC METHODS. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. Retrieved from [Link]

  • Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

  • Agilent. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Retrieved from [Link]

  • Agilent. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Cell Permeability of Sulfamoyl Benzamides

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the cellular uptake of sulfamoyl benzamide compounds. Sulfamoyl benzamides are a versatile class of mole...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the cellular uptake of sulfamoyl benzamide compounds. Sulfamoyl benzamides are a versatile class of molecules with significant therapeutic potential, often targeting intracellular proteins.[1][2] However, their inherent physicochemical properties can frequently lead to poor cell permeability, hindering their efficacy in cell-based assays and limiting their therapeutic application.[3]

This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose and overcome permeability issues in your research.

Understanding the Permeability Challenge with Sulfamoyl Benzamides

The cell membrane is a formidable lipid bilayer barrier that restricts the passive diffusion of many molecules. The permeability of a compound is governed by a delicate balance of its physicochemical properties. Sulfamoyl benzamides, with their characteristic sulfonamide and benzamide moieties, often possess properties that are not conducive to efficient passive diffusion across the cell membrane.

Key contributing factors to poor permeability include:

  • High Polarity: The presence of hydrogen bond donors and acceptors in the sulfamoyl and benzamide groups can lead to a high polar surface area (PSA), which is unfavorable for traversing the lipophilic cell membrane.

  • Ionization State: The acidity of the sulfonamide proton can lead to ionization at physiological pH, resulting in a charged species that is less likely to passively diffuse across the membrane.[4]

  • Molecular Size and Rigidity: While not always the primary driver, larger and more rigid sulfamoyl benzamide structures can face steric hindrance at the membrane interface.

Troubleshooting Guide: My Sulfamoyl Benzamide Isn't Getting into Cells

This section addresses common experimental roadblocks with actionable solutions.

Scenario 1: Low or no activity in cell-based assays despite potent enzymatic inhibition.

Possible Cause: The compound is not reaching its intracellular target due to poor cell permeability.

Troubleshooting Steps:

  • Confirm Target Engagement in a Cell-Free System: Ensure your compound is a potent inhibitor of the purified target protein in an enzymatic or binding assay. This confirms the issue is likely related to cellular uptake rather than a lack of intrinsic activity.

  • Assess Physicochemical Properties:

    • Calculate Key Parameters: Use computational tools to estimate properties like LogP (lipophilicity), polar surface area (PSA), molecular weight (MW), and the number of hydrogen bond donors and acceptors.

    • Compare to "Rule of Five" Guidelines: While not absolute, Lipinski's Rule of Five can provide a useful benchmark for oral bioavailability and, by extension, general permeability.[5] Compounds that violate multiple rules are more likely to have permeability issues.

PropertyGuideline (Rule of Five)Implication for Permeability
LogP ≤ 5Higher LogP generally favors passive diffusion, but excessively high LogP can lead to poor solubility and membrane trapping.
Molecular Weight ≤ 500 DaSmaller molecules tend to permeate more easily.
Hydrogen Bond Donors ≤ 5Fewer hydrogen bond donors reduce polarity and improve permeability.
Hydrogen Bond Acceptors ≤ 10Fewer hydrogen bond acceptors reduce polarity and improve permeability.
  • Directly Measure Permeability: Employ in vitro permeability assays to quantify the ability of your compound to cross a membrane. The two most common assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[6]

    • PAMPA: A high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[7][8] It is a good first-pass screen for passive permeability.

    • Caco-2 Assay: Uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with tight junctions, mimicking the intestinal epithelium.[9][10] This assay can assess both passive diffusion and the influence of active transport mechanisms (efflux and uptake).[11][12]

Scenario 2: My compound shows good permeability in PAMPA but is still inactive in cells.

Possible Cause: The compound is a substrate for active efflux transporters.

Troubleshooting Steps:

  • Perform a Bidirectional Caco-2 Assay: This assay measures permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[13]

    • An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator of active efflux.[10]

  • Use Efflux Transporter Inhibitors: Conduct the Caco-2 assay in the presence of known inhibitors of common efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[10] A significant increase in A-B permeability in the presence of an inhibitor confirms that your compound is a substrate for that transporter.

Strategies for Enhancing Cell Permeability

If poor permeability is confirmed, several medicinal chemistry strategies can be employed.

Structural Modification
  • Reduce Polarity:

    • N-Methylation: Methylating the sulfonamide nitrogen can cap a hydrogen bond donor and increase lipophilicity.

    • Bioisosteric Replacement: Replace polar functional groups with less polar bioisosteres that maintain target engagement.

  • Increase Lipophilicity:

    • Introduce Lipophilic Groups: Add small, lipophilic substituents such as methyl, ethyl, or halogen groups to the aromatic rings. Be mindful of potential impacts on target affinity and selectivity.

  • Prodrug Approach: Temporarily mask polar functional groups with lipophilic moieties that are cleaved intracellularly by enzymes to release the active drug.[14][15] This is a powerful strategy to improve permeability without permanently altering the pharmacophore.[16][17]

Prodrug_Strategy cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Prodrug Prodrug Passive_Diffusion Passive Diffusion Prodrug->Passive_Diffusion High Lipophilicity Enzymatic_Cleavage Enzymatic Cleavage Passive_Diffusion->Enzymatic_Cleavage Active_Drug Active_Drug Target_Protein Target_Protein Active_Drug->Target_Protein Binding Enzymatic_Cleavage->Active_Drug Releases Active Drug

Caption: Prodrug strategy for enhanced cell permeability.

Frequently Asked Questions (FAQs)

Q1: What is a "good" permeability value?

A1: Permeability is often reported as an apparent permeability coefficient (Papp) in cm/s. While assay-dependent, general classifications are:

  • High Permeability: Papp > 10 x 10⁻⁶ cm/s

  • Moderate Permeability: Papp = 1-10 x 10⁻⁶ cm/s

  • Low Permeability: Papp < 1 x 10⁻⁶ cm/s

Q2: My compound has low aqueous solubility. How does this affect permeability assays?

A2: Low solubility can lead to artificially low permeability readings and poor recovery in the assay.[11] Consider using a co-solvent like DMSO (typically up to 1-5%) in your assay buffer, but be aware that high concentrations of DMSO can affect cell monolayer integrity.[9] For Caco-2 assays with highly lipophilic or "sticky" compounds, adding a low concentration of bovine serum albumin (BSA) to the basolateral (receiver) compartment can improve recovery.[18]

Q3: Can I use PAMPA data to predict in vivo absorption?

A3: PAMPA is a useful screening tool for passive permeability, which is a major component of oral absorption.[12] However, it does not account for active transport or metabolism, so it may overestimate the permeability of efflux substrates or underestimate the permeability of actively transported compounds.[8] Caco-2 assays provide a more comprehensive picture.[12]

Q4: How do I ensure the integrity of my Caco-2 cell monolayer?

A4: Monolayer integrity is crucial for reliable data.[10] It should be assessed before and after the experiment.

  • Transepithelial Electrical Resistance (TEER): Measure the electrical resistance across the monolayer. TEER values should be within the range specified by the cell supplier or established in your lab (typically >250 Ω·cm²).[10]

  • Lucifer Yellow Permeability: Include a well with Lucifer Yellow, a fluorescent molecule with very low passive permeability.[8][19] High passage of Lucifer Yellow indicates a compromised monolayer.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol

This protocol provides a general framework. Specifics may vary based on the PAMPA system used.

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare lipid solution (e.g., lecithin in dodecane) B Coat donor plate membrane with lipid solution A->B F Assemble 'sandwich' by placing donor plate onto acceptor plate B->F C Prepare compound stock and dilute in buffer E Add diluted compound to donor plate wells C->E D Fill acceptor plate wells with buffer D->F E->F G Incubate (e.g., 4-18 hours) at room temperature F->G H Disassemble plates G->H I Measure compound concentration in donor and acceptor wells (LC-MS/MS or UV-Vis) H->I J Calculate Papp value I->J

Caption: General workflow for a PAMPA experiment.

Materials:

  • 96-well filter donor plate and 96-well acceptor plate

  • Lipid solution (e.g., 10% lecithin in dodecane)[7]

  • Assay buffer (e.g., PBS, pH 7.4)

  • Test compounds and controls (high and low permeability)

  • Plate reader or LC-MS/MS for quantification

Procedure:

  • Prepare Plates: Add 5 µL of the lipid solution to the membrane of each well of the donor plate and allow the solvent to evaporate.[20] Fill each well of the acceptor plate with 300 µL of assay buffer.[20]

  • Prepare Compounds: Prepare test compounds in assay buffer at a final concentration of, for example, 10 µM.[12]

  • Start Assay: Add 150-200 µL of the compound solution to the donor plate wells.[8][20] Carefully place the donor plate onto the acceptor plate, creating a "sandwich".

  • Incubate: Incubate the plate assembly at room temperature for 4 to 18 hours.[20]

  • Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS or UV-Vis spectroscopy.[7]

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.

Caco-2 Permeability Assay Protocol

This is a more complex, cell-based assay requiring cell culture expertise.

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • Cell culture medium and reagents

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Test compounds and controls (e.g., atenolol for low permeability, propranolol for high permeability)

  • TEER meter

  • Lucifer Yellow

  • LC-MS/MS for quantification

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts and culture for approximately 21 days to allow for differentiation and monolayer formation.[10]

  • Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Wash the monolayers with transport buffer.[10]

  • Permeability Assay (A-B):

    • Add the test compound (in transport buffer) to the apical (donor) side.

    • Add fresh transport buffer to the basolateral (receiver) side.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, take samples from the basolateral side and replace with fresh buffer.

  • Permeability Assay (B-A) for Efflux:

    • Add the test compound to the basolateral (donor) side.

    • Add fresh buffer to the apical (receiver) side.

    • Sample from the apical side as described above.

  • Analysis: Quantify the compound concentration in the collected samples using LC-MS/MS.

  • Calculation: Calculate Papp values for both A-B and B-A directions and determine the efflux ratio.

References

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Mimetas. 7 Ways Caco-2 Cells Can Make or Break Your Intestinal Permeability Models. [Link]

  • van Breemen RB, Li Y. Caco-2 cell permeability assays to measure drug absorption. Expert Opin Drug Metab Toxicol. 2005;1(2):175-85. [Link]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • de Souza MM, Gini AL, et al. Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals (Basel). 2025;18(3):345. [Link]

  • Technology Networks. PAMPA Permeability Assay. [Link]

  • de Souza MM, Gini AL, et al. Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals (Basel). 2025;18(3):345. [Link]

  • Creative Bioarray. Caco-2 permeability assay. [Link]

  • Sriram, D. Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions. J Res Pharm. 2024; 28(4): 1-10. [Link]

  • American Chemical Society. Strategies in prodrug design. [Link]

  • de Souza MM, Gini AL, et al. Prodrug Approach as a Strategy to Enhance Drug Permeability. Semantic Scholar. [Link]

  • Evotec. Caco-2 Permeability Assay. [Link]

  • Sasi, B. K., et al. "Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors." Molecules 24.1 (2018): 143. [Link]

  • Zaigham, Z. H., et al. "Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases." RSC advances 13.30 (2023): 20857-20868. [Link]

  • ResearchGate. Basic physicochemical properties of sulfonamides. [Link]

  • ResearchGate. Synthetic route followed for sulfamoyl benzamide derivatives. Reagents... [Link]

  • Ejaz, A., et al. "Detailed investigation of anticancer activity of sulfamoyl benz (sulfon) amides and 1H-pyrazol-4-yl benzamides: An experimental and computational study." European journal of pharmacology 832 (2018): 76-90. [Link]

  • Zaigham, Z. H., et al. "Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases." RSC advances 13.30 (2023): 20857-20868. [Link]

  • ResearchGate. Pharmacophoric features and general structure of sulfamoyl benzamide derivatives designed as potential GK activators. [Link]

  • ResearchGate. (PDF) Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h -NTPDases. [Link]

  • de Oliveira, A. C., et al. "Synthesis and PAMPA Permeability Assay of New Sulfonyl Hydrazone Derivatives." Journal of the Brazilian Chemical Society 30 (2019): 1941-1950. [Link]

  • MDPI. Synthesis, Antiprotozoal Activity, and Physicochemical Evaluation of Benzamido–Menadione Derivatives. [Link]

  • Ghent University Library. METHODS TO ENHANCE THE PERMEABILITY OF CELLS AND TISSUES. [Link]

  • Journal of Bio Innovation. physicochemical property of drug molecules with respect to drug actions. [Link]

  • El-Gohary, N. M., et al. "Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition." RSC advances 11.45 (2021): 28148-28163. [Link]

  • ScienceDirect. Strategies for transitioning macrocyclic peptides to cell-permeable drug leads. [Link]

Sources

Troubleshooting

Avoiding aggregation of 4-(Sulfamoylmethyl)benzamide in bioassays

Technical Support Center: Bioassay Optimization for 4-(Sulfamoylmethyl)benzamide Status: Operational Ticket ID: T-AGG-4SMB-001 Subject: Troubleshooting Aggregation & False Positives in Bioassays Assigned Scientist: Senio...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bioassay Optimization for 4-(Sulfamoylmethyl)benzamide

Status: Operational Ticket ID: T-AGG-4SMB-001 Subject: Troubleshooting Aggregation & False Positives in Bioassays Assigned Scientist: Senior Application Specialist

Executive Summary: The "Hidden" Aggregator

Welcome to the technical support center. You are likely here because 4-(Sulfamoylmethyl)benzamide (or a structural analog) is exhibiting erratic behavior in your bioassays—steep Hill slopes, poor reproducibility, or "flat" Structure-Activity Relationships (SAR).

While sulfonamides are generally hydrophilic (LogP < 1.0), this specific scaffold is prone to Colloidal Aggregation at micromolar concentrations. Unlike classical precipitation (crystallization), colloidal aggregation forms amorphous particles (100–1000 nm) that sequester enzymes, leading to promiscuous inhibition (false positives).[1][2]

This guide provides the diagnostic workflows and chemical interventions required to distinguish true bioactivity from aggregation artifacts.

Part 1: Diagnostic Workflow (Is it Aggregation?)

Before altering your buffer chemistry, you must confirm the physical state of the compound. Aggregation is concentration-dependent and distinct from solubility limits.[3][4][5]

Visualizing the Problem

DiagnosticTree Start START: Compound Activity Observed Step1 Step 1: Check Hill Slope Start->Step1 Decision1 Slope > 2.0 (Steep)? Step1->Decision1 Step2 Step 2: Detergent Sensitivity Test Decision1->Step2 Yes Decision1->Step2 No (But suspect) Decision2 Activity Lost with 0.01% Triton X-100? Step2->Decision2 Step3 Step 3: Centrifugation Test Decision2->Step3 No Result_Colloid DIAGNOSIS: Colloidal Aggregator (False Positive) Decision2->Result_Colloid Yes (Classic Sign) Decision3 Activity Lost in Supernatant? Step3->Decision3 Result_Crystal DIAGNOSIS: Solubility Limit (Precipitation) Decision3->Result_Crystal Yes Result_True DIAGNOSIS: True Inhibitor (Valid Hit) Decision3->Result_True No

Figure 1: Decision matrix for distinguishing between specific inhibition, colloidal aggregation, and precipitation.

Part 2: The Detergent Counter-Screen (The "Silver Bullet")

The most definitive test for colloidal aggregation is the addition of a non-ionic detergent. Colloids are held together by hydrophobic effects and surface tension; detergents disrupt these particles, releasing the sequestered enzyme and abolishing the apparent "inhibition."

Protocol: Detergent Sensitivity Assay

Objective: Determine if IC50 shifts in the presence of surfactant.

Materials:

  • Assay Buffer: Standard buffer (e.g., PBS or HEPES).

  • Detergent Stock: 10% Triton X-100 (freshly prepared).

  • Compound: 4-(Sulfamoylmethyl)benzamide (10 mM DMSO stock).

Step-by-Step Methodology:

  • Prepare Two Master Mixes:

    • Mix A (Control): Enzyme + Substrate + Buffer.

    • Mix B (Detergent): Enzyme + Substrate + Buffer + 0.01% (v/v) Triton X-100 .

    • Note: If your enzyme is sensitive to Triton, substitute with 0.005% Tween-20 .

  • Dose-Response Setup:

    • Prepare a 10-point serial dilution of the compound (range: 1 nM to 100 µM).

    • Dispense compound into two parallel plates (Plate A and Plate B).

  • Incubation:

    • Add Mix A to Plate A.

    • Add Mix B to Plate B.

    • Incubate for 15 minutes at room temperature. Crucial: Colloids take time to form. Do not rush this step.

  • Analysis:

    • Measure activity.[2][6][7]

    • Calculate IC50 for both plates.

Interpretation of Results:

ObservationDiagnosisAction Required
IC50 Unchanged True InhibitorProceed with lead optimization.
IC50 Shifts > 3-fold Colloidal AggregatorFAIL. The compound is a false positive.
Activity Disappears Colloidal AggregatorFAIL. The compound is sequestering the enzyme.
Precipitate Visible Solubility LimitReduce concentration below solubility limit.

Part 3: Physicochemical Optimization

If you must assay this compound at high concentrations (e.g., for fragment screening), you can suppress aggregation by optimizing the buffer environment.

Physicochemical Profile[3][8][9][10][11][12][13]
PropertyValue (Approx)Implication
LogP ~0.5 to 0.8Moderately hydrophilic; unlikely to crash out unless at very high conc.
pKa (Sulfonamide) ~10.0Acidic proton. At pH > 10, it becomes anionic (soluble).
pKa (Benzamide) NeutralDoes not ionize significantly in physiological range.
H-Bond Donors 3High potential for intermolecular stacking.
Buffer Troubleshooting Guide

Issue 1: Ionic Strength "Salting Out"

  • Mechanism: High salt concentrations (e.g., >150 mM NaCl) can strip the hydration shell from the benzamide core, forcing molecules to stack (aggregate).

  • Fix: Reduce ionic strength to 50 mM NaCl if the protein tolerates it.

Issue 2: pH Mismatch

  • Mechanism: At neutral pH (7.4), the sulfonamide moiety is largely protonated (neutral). This increases the likelihood of aggregation compared to basic pH.

  • Fix: If assay physiology allows, shift pH to 8.0–8.5. This partially ionizes the sulfonamide, creating electrostatic repulsion between molecules, preventing aggregation.

Part 4: Mechanism of Action (Why this happens)

Understanding the mechanism is vital for defending your data during peer review. 4-(Sulfamoylmethyl)benzamide does not bind the active site 1:1. Instead, it forms a "micelle-like" surface that adsorbs the protein.

Mechanism Monomer Monomer Colloid Colloidal Particle (100-500nm) Monomer->Colloid High Conc. (>CAC) Colloid->Monomer Detergent Action Complex Adsorbed Enzyme (Inhibited) Colloid->Complex Sequesters Enzyme Enzyme Active Enzyme Enzyme->Complex Adsorption Micelle Detergent Micelle Micelle->Colloid Disrupts

Figure 2: Mechanism of colloidal sequestration and reversal by detergent micelles.

Frequently Asked Questions (FAQs)

Q1: Can I just spin the plate to remove aggregates? A: No. Unlike crystalline precipitates, colloidal aggregates are often neutrally buoyant or too small to be pelleted by standard plate centrifugation (1000–3000 x g). You need ultracentrifugation (>100,000 x g) or Dynamic Light Scattering (DLS) to detect them.

Q2: Why does the Hill Slope matter? A: A classic 1:1 binding interaction follows the Law of Mass Action, resulting in a Hill Slope of 1.0. Colloidal aggregators often exhibit "ultra-steep" inhibition curves (Hill Slope > 2.0 or even > 5.0) because the formation of the colloid is a cooperative phase transition event (Critical Aggregation Concentration).

Q3: Is BSA a good alternative to Triton X-100? A: Yes. Bovine Serum Albumin (0.1 mg/mL) can act as a "decoy" protein. The colloids will adsorb the BSA instead of your precious enzyme. If adding BSA restores enzyme activity, your compound is likely an aggregator.[1]

Q4: My compound is soluble by HPLC, why is it failing the bioassay? A: HPLC uses organic solvents (Methanol/Acetonitrile) which dissolve colloids. The aggregation exists only in the aqueous bioassay buffer. You cannot assess bioassay solubility using HPLC retention times.

References & Authoritative Sources

  • Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today, 11(23-24), 1074-1081. (Foundational work on colloidal aggregation).

  • Assay Guidance Manual (NCBI).[6][8] Assay Interference by Aggregation. National Center for Advancing Translational Sciences.[6][8]

  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors.[1][9] Nature Protocols, 1(2), 550-553.

  • PubChem Compound Summary . 4-(Aminosulfonyl)benzamide (Mafenide related structures).

Sources

Optimization

Off-target effects of 4-(Sulfamoylmethyl)benzamide in cellular assays

The following technical guide addresses the off-target pharmacology of 4-(Sulfamoylmethyl)benzamide in cellular assays. This content is structured for researchers observing unexpected phenotypes or assay interference.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the off-target pharmacology of 4-(Sulfamoylmethyl)benzamide in cellular assays. This content is structured for researchers observing unexpected phenotypes or assay interference.

Topic: Troubleshooting Off-Target Effects in Cellular Assays

Executive Summary: The "Dual-Warhead" Risk

4-(Sulfamoylmethyl)benzamide presents a unique challenge in cellular screening because it contains two distinct pharmacophores that are active against ubiquitous cellular housekeeping machinery.

Researchers often treat this molecule as a simple screening hit or a structural intermediate. However, its structure combines:

  • A Sulfamoylmethyl group (

    
    ):  A potent pharmacophore for Carbonic Anhydrase (CA)  inhibition, structurally analogous to Mafenide and Zonisamide.
    
  • A Benzamide group (

    
    ):  A classic inhibitor motif for Poly(ADP-ribose) polymerases (PARP) .
    

In cellular assays, these moieties can drive significant off-target effects, primarily manifesting as intracellular acidification (CA-driven) or DNA repair modulation (PARP-driven).

Diagnostic Troubleshooting Guide (Q&A)

Category A: Media & Metabolic Anomalies

Q: Why does my culture media turn yellow (acidic) faster in treated wells compared to controls? A: This is the hallmark of Carbonic Anhydrase (CA) inhibition . The sulfamoylmethyl moiety inhibits cell-surface and intracellular CAs (e.g., CA-II, CA-IX, CA-XII). These enzymes catalyze the hydration of


 to bicarbonate (

) and protons (

). Inhibition disrupts the bicarbonate buffering system, leading to extracellular acidification rates that differ from metabolic lactate production.
  • Immediate Action: Switch from a standard bicarbonate-buffered medium to a high-capacity HEPES-buffered medium (25 mM) to clamp the pH.

Q: I see a drop in cell proliferation, but no increase in apoptosis markers (Annexin V). Is this cytotoxicity? A: It is likely cytostasis induced by intracellular pH (


) dysregulation .
CA inhibition prevents the rapid venting of metabolic acid. A drop in 

inhibits glycolytic enzymes (e.g., Phosphofructokinase) and arrests the cell cycle at G1/S, mimicking a drug effect without causing immediate cell death.
  • Verification: Perform a washout experiment. If proliferation resumes within 12–24 hours, the effect was likely pH-mediated cytostasis rather than irreversible toxicity.

Category B: Assay Interference

Q: My kinase screen shows "activity" for this compound, but the IC50 shifts when I change ATP concentration. Is it a competitive inhibitor? A: Proceed with caution. While sulfonamides can be kinase inhibitors, the Benzamide moiety is a known scaffold for PARP inhibition. If your kinase assay is coupled to any DNA-damage response elements or uses cell lysates where PARP is active, you may be seeing pathway crosstalk.

  • Critical Check: Ensure your assay buffer pH is stable. CA inhibitors can alter the local pH in non-buffered cellular micro-environments, affecting kinase kinetics.

Q: The compound shows efficacy in a DNA damage assay, but I suspect it's an artifact. A: The Benzamide group is a structural analog of Nicotinamide and can inhibit PARP-1/2. If your assay measures DNA repair efficiency, this compound may be acting as a functional PARP inhibitor, preventing repair and sensitizing cells to background damage.

  • Control: Run a parallel assay with Olaparib or 3-Aminobenzamide as a positive control to see if the phenotype matches.

Mechanistic Deep Dive: The Carbonic Anhydrase Pathway

The primary off-target mechanism for sulfamoylmethyl-containing compounds is the disruption of the


/Bicarbonate equilibrium. This pathway is critical for maintaining the proton gradient required for cellular metabolism.
Pathway Visualization: CA Inhibition & pH Collapse

CA_Inhibition_Pathway Compound 4-(Sulfamoylmethyl) benzamide CA_Enzyme Carbonic Anhydrase (CA-II / CA-IX) Compound->CA_Enzyme Inhibits (Ki ~ nM-µM) HCO3_H HCO3- + H+ CA_Enzyme->HCO3_H Catalysis Blocked pHi_Drop Intracellular Acidosis (Low pHi) CA_Enzyme->pHi_Drop Loss of pH regulation pHe_Change Extracellular Acidification CA_Enzyme->pHe_Change Buffer failure CO2_H2O CO2 + H2O CO2_H2O->CA_Enzyme Substrate Glycolysis Glycolysis (PFK Activity) pHi_Drop->Glycolysis Inhibits Proliferation Cell Proliferation Glycolysis->Proliferation Reduces ATP/Building Blocks

Caption: Mechanism of action for Sulfonamide-induced acidosis. Inhibition of CA leads to intracellular proton accumulation, inhibiting pH-sensitive metabolic enzymes like Phosphofructokinase (PFK).

Experimental Protocols for Validation

To confirm that observed effects are off-target artifacts, use these self-validating protocols.

Protocol A: The "Buffer Clamp" Validation

Purpose: To determine if cytotoxicity/potency is driven by pH artifacts.

StepActionTechnical Rationale
1 Prepare Media A : Standard DMEM + 10% FBS (Bicarbonate buffered).Standard condition where CA inhibition causes pH drift.
2 Prepare Media B : DMEM + 10% FBS + 25 mM HEPES (pH 7.4).HEPES provides chemical buffering independent of CA activity.
3 Seed cells and treat with 4-(Sulfamoylmethyl)benzamide (Dose Response).
4 Incubate for 48–72 hours.
5 Analysis: Compare IC50 values between Media A and Media B.
Result If IC50 is significantly higher (less potent) in Media B, the effect in Media A was likely a pH artifact .
Protocol B: The PARP-Rescue Check

Purpose: To check if the Benzamide moiety is inhibiting PARP.

  • Setup: Treat cells with a DNA damaging agent (e.g., Temozolomide or Doxorubicin) at a sub-lethal dose (EC20).

  • Combination: Co-treat with 4-(Sulfamoylmethyl)benzamide.

  • Positive Control: Co-treat with Olaparib (1 µM).

  • Readout: Measure

    
    -H2AX foci (DNA damage marker) or Cell Viability.
    
  • Interpretation: If 4-(Sulfamoylmethyl)benzamide synergizes with the DNA damaging agent (increasing toxicity/damage) similarly to Olaparib, it is acting as a PARP inhibitor.

Quantitative Data Summary: Class Effects

The following table summarizes expected off-target potencies based on structural class analysis (Sulfonamides and Benzamides).

Target ClassPharmacophoreExpected Ki / IC50Cellular Consequence
Carbonic Anhydrase II (Cytosolic) Sulfamoylmethyl (

)
10 nM – 1 µMIntracellular Acidosis; Reduced metabolic rate.
Carbonic Anhydrase IX (Membrane) Sulfamoylmethyl50 nM – 5 µMExtracellular acidification anomalies; Hypoxia response interference.
PARP-1 / PARP-2 Benzamide (

)
1 µM – 50 µMInhibition of DNA repair; Synergistic toxicity with alkylating agents.
Kinases (General) Sulfonamide Scaffold> 10 µM (Low Affinity)Non-specific ATP competition (rare but possible at high doses).

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Thiry, A., et al. (2006). Screening of various sulphonamides as inhibitors of the carbonic anhydrase isozymes I, II, IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Virág, L., & Szabó, C. (2002). The Therapeutic Potential of Poly(ADP-Ribose) Polymerase Inhibitors. Pharmacological Reviews. (Discusses Benzamide class inhibitors).[1] Link

  • Swietach, P., et al. (2010). The role of carbonic anhydrase 9 in regulating extracellular and intracellular pH in three-dimensional tumor cell growths. Journal of Biological Chemistry. Link

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery. Link

Sources

Troubleshooting

Optimizing reaction conditions for sulfamoyl benzamide synthesis

Status: Operational | Tier: Level 3 (Senior Scientist Support)[1] Welcome to the technical support hub for Sulfamoyl Benzamide Synthesis . This guide is engineered for researchers encountering bottlenecks in the amidatio...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientist Support)[1]

Welcome to the technical support hub for Sulfamoyl Benzamide Synthesis . This guide is engineered for researchers encountering bottlenecks in the amidation of sulfamoyl-substituted benzoic acids. Unlike standard amide couplings, this scaffold presents unique challenges regarding solubility , nucleophilic competition , and polar product isolation .[1]

Module 1: Reaction Strategy & Reagent Selection

User Query: I am trying to couple a primary amine to 4-sulfamoylbenzoic acid using EDC/NHS in DCM, but the reaction is a slurry and yields are <20%. What is wrong?

Diagnosis: This is a classic solubility-limited failure .[1][2] Sulfamoylbenzoic acids are highly polar and often insoluble in Dichloromethane (DCM).[1] The heterogeneous mixture prevents the carbodiimide from effectively activating the carboxylic acid. Furthermore, the sulfonamide moiety (


) acts as a weak acid (

), potentially interfering with base-dependent activation cycles if not managed.[1][2]

Protocol Optimization: Switch to a homogenous polar system or a high-activity coupling agent .[1][2]

ParameterStandard Protocol (Avoid)Optimized Protocol (Recommended) Why?
Solvent DCM, ChloroformDMF, DMAc, or NMP The starting material requires polar aprotic solvents for full dissolution.[1][2]
Coupling Agent EDC/NHS, DCCHATU or T3P HATU provides faster kinetics for electron-deficient acids; T3P allows for easy workup.[1][2]
Base

DIPEA (Hünig's Base) DIPEA is less nucleophilic and minimizes potential side reactions with the activated ester.
Stoichiometry 1:1:11.0 : 1.2 : 3.0 (Acid:Amine:Base)Excess base is required to neutralize the carboxylic acid and buffer the sulfonamide protons.

Visual Workflow: Route Selection

ReactionSelection cluster_note Critical Check start Start: Sulfamoylbenzoic Acid + Amine solubility Is Acid Soluble in DCM? start->solubility amine_reactivity Is Amine Sterically Hindered? solubility->amine_reactivity No (Common) route_C Route C: EDC / HOBt / DMF:DCM solubility->route_C Yes route_A Route A: Acid Chloride (SOCl2 / Reflux) amine_reactivity->route_A Yes (Anilines/Bulky) route_B Route B: HATU / DIPEA / DMF amine_reactivity->route_B No (Primary/Secondary) check If Route A: Ensure Sulfonamide NH2 is not acetylated by SOCl2 (Rare but possible) route_A->check

Figure 1: Decision matrix for selecting the activation strategy based on substrate solubility and amine nucleophilicity.

Module 2: The "Nuclear Option" (Acid Chlorides)

User Query: My amine is an electron-deficient aniline. HATU failed. I want to use thionyl chloride (


), but I'm worried about the sulfonamide group reacting.

Technical Insight: The sulfonamide nitrogen is generally non-nucleophilic enough to survive thionyl chloride treatment, provided you avoid excessive heating. However, the formation of the sulfamoyl-benzoyl chloride requires strict moisture control.

Step-by-Step Protocol (Acid Chloride Method):

  • Activation: Suspend sulfamoylbenzoic acid (1.0 eq) in neat thionyl chloride (5–10 eq). Add a catalytic drop of DMF.

  • Reflux: Heat to reflux (

    
    ) for 2–3 hours. The solution must become clear. If it remains cloudy, conversion is incomplete.[1]
    
  • Evaporation: Remove excess

    
     under vacuum. Crucial: Co-evaporate with dry toluene (
    
    
    
    ) to remove trapped acidic gases (HCl/
    
    
    ) that will kill your amine.[1]
  • Coupling: Dissolve the resulting acid chloride residue in dry THF or DCM. Add the amine (1.1 eq) and a scavenger base (Pyridine or

    
    , 2.0 eq) at 
    
    
    
    .[1]

Risk Mitigation:

  • Issue: N-acylation of the sulfonamide (formation of

    
    ).[1][2]
    
  • Solution: This is rare with

    
     but possible with highly reactive anhydrides.[1] If observed, revert to HATU or protect the sulfonamide (e.g., with DMB group), though protection is rarely needed for simple benzamides [1].[1]
    
Module 3: Workup & Purification of Polar Products

User Query: My reaction worked (LCMS shows product), but I lost everything during the aqueous wash. The product is not in the organic layer.

Root Cause: Sulfamoyl benzamides are amphiphilic.[1] The sulfonamide group (


) and the amide bond create high polarity. In standard EtOAc/Water extractions, the product often partitions into the aqueous phase or forms an emulsion (the "third layer").

Troubleshooting Guide: The "Salting Out" Protocol

ScenarioObservationRemediation Strategy
Scenario A Product is in Aqueous LayerUse n-Butanol: Extract the aqueous layer with n-Butanol or a 9:1 mixture of

:Isopropanol.[1][2] These solvent systems pull polar organics out of water [2].
Scenario B Emulsion FormationSaturate with NaCl: Add solid NaCl to the aqueous layer until saturated. This increases the ionic strength, forcing the organic product out (Salting Out effect).
Scenario C DMF CarryoverLiCl Wash: If using DMF, wash the organic layer with 5% LiCl (aq) instead of water. LiCl coordinates with DMF and pulls it into the aqueous phase without solubilizing the product.

Visual Workflow: Purification Logic

WorkupLogic crude Crude Reaction Mixture (DMF/Reaction Solvent) decision Can you evaporate? crude->decision evap Evaporate High-Boiling Solvent? (Rotovap/Lyophilize) yes_evap Residue -> Partition EtOAc / Sat. NaHCO3 evap->yes_evap decision->evap Yes no_evap Dilute with EtOAc -> Wash with 5% LiCl (x3) decision->no_evap No (DMF stuck) check_aq Check Aqueous Layer (TLC/LCMS) yes_evap->check_aq no_evap->check_aq rescue Rescue Strategy: Extract Aq. with CHCl3:IPA (3:1) check_aq->rescue Product Found in Aq.

Figure 2: Workflow for isolating polar sulfamoyl benzamides, prioritizing solvent removal and aggressive extraction techniques.

Module 4: Advanced Troubleshooting FAQ

Q: I see a byproduct with Mass = Product + 98. What is it? A: This is likely the N-acyl urea byproduct if you used EDC/DCC.[1][2] It forms when the amine is too slow to react with the O-acylisourea intermediate, and the intermediate rearranges.

  • Fix: Switch to HATU or T3P .[1] These reagents form activated esters (OBt/OAt) that are less prone to rearrangement than the O-acylisourea formed by carbodiimides [3].[1][2]

Q: Can I do this in water? A: Surprisingly, yes . If you are synthesizing simple derivatives, Schotten-Baumann conditions (Acid Chloride + Amine in Water/THF with NaOH) can work.[1] However, for medicinal chemistry libraries, the anhydrous HATU/DMF route is more reliable for yield consistency [4].[1]

Q: The sulfonamide nitrogen is reacting with my electrophile. How do I stop this? A: If you are using very strong electrophiles (like alkyl halides) elsewhere in the synthesis, the sulfonamide nitrogen (


) can be alkylated.
  • Fix: You must protect the sulfonamide. The 2,4-dimethoxybenzyl (DMB) group is standard.[1] It is installed on the sulfonamide nitrogen and cleaved later with TFA.

References
  • Synthesis of Sulfamoyl Benzamides: Baig, M. et al. "Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases."[1][3] RSC Advances, 2023.[1]

  • Workup of Polar Solvents: "Workup for Polar and Water-Soluble Solvents." University of Rochester, Department of Chemistry.

  • Coupling Reagent Mechanisms: Valeur, E. and Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.[1]

  • General Sulfonamide Chemistry: "Sulfonamides: Synthesis and Application." IntechOpen, 2019.[1]

Sources

Optimization

Troubleshooting inconsistent results in 4-(Sulfamoylmethyl)benzamide experiments

Troubleshooting Guide & FAQs Status: Operational Lead Scientist: Senior Application Specialist Subject: Resolving Inconsistent Experimental Results with 4-(Sulfamoylmethyl)benzamide Last Updated: February 18, 2026 Compou...

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide & FAQs

Status: Operational Lead Scientist: Senior Application Specialist Subject: Resolving Inconsistent Experimental Results with 4-(Sulfamoylmethyl)benzamide Last Updated: February 18, 2026

Compound Identity & Structural Validation

CRITICAL WARNING: Before proceeding, verify your chemical structure. Inconsistent results often stem from confusion between 4-(Sulfamoylmethyl)benzamide and its aromatic analogs (e.g., 4-Sulfamoylbenzamide or Mafenide).

Feature4-(Sulfamoylmethyl)benzamide (Target)4-Sulfamoylbenzamide (Carzenide)
Structure Benzene - C1: Amide - C4: Methyl -SulfonamideBenzene - C1: Amide - C4: Sulfonamide
Sulfonamide Type Aliphatic (

)
Aromatic (

)
Acidity (

)
High (~16-17) - Non-acidic at pH 7Moderate (~10) - Acidic at pH 7
CA Inhibition Very Weak / Inactive (Cannot coordinate Zn²⁺)Potent (Classic Zn²⁺ binder)
  • If your assay is for Carbonic Anhydrase (CA) inhibition: Ensure you are using the Aromatic variant. The aliphatic methylene linker in 4-(Sulfamoylmethyl)benzamide disrupts the geometry required for Zinc coordination in the enzyme active site.

Troubleshooting Module: Solubility & Precipitation

Issue: "My compound precipitates when diluted from DMSO into aqueous buffer."

Root Cause: This molecule possesses a "Solubility Cliff." The benzamide moiety promotes crystal lattice stability (high melting point), while the aliphatic sulfonamide is poor at ionizing in physiological buffers (pH 7.4), leading to aggregation.

Protocol: The "Step-Down" Dilution Method Do not shoot 100% DMSO stock directly into cold buffer. Use this intermediate step to prevent "crashing out."

SolubilityProtocol Start Start: Solid Powder Step1 1. Dissolve in 100% DMSO (Conc: 10-50 mM) Start->Step1 Step2 2. Sonicate & Warm (37°C for 5 mins) Step1->Step2 Step3 3. Intermediate Dilution (1:1 DMSO:Water) *Critical Step* Step2->Step3 Prevents Shock Precipitation Step4 4. Final Buffer Dilution (Slow addition with vortexing) Step3->Step4 Check Check Absorbance (OD600 < 0.05?) Step4->Check Success Ready for Assay Check->Success Clear Fail Add 0.05% Tween-20 or Reduce Conc. Check->Fail Turbid Fail->Step4

Figure 1: Optimized solubilization workflow to prevent micro-precipitation in aqueous assays.

FAQ: Solubility

  • Q: Can I use ethanol instead of DMSO?

    • A: Not recommended. Benzamides have lower solubility in ethanol compared to DMSO. If DMSO is toxic to your cells/enzyme, keep final DMSO concentration <0.5% and use the "Step-Down" method.

  • Q: Why does the solution turn cloudy after 4 hours?

    • A: Ostwald Ripening. Small, invisible aggregates formed during initial mixing are growing into visible crystals. Solution: Prepare fresh dilutions immediately before use.

Troubleshooting Module: Biological Assay Variability

Issue: "IC50 values are drifting or non-reproducible in Enzyme Inhibition Assays."

Root Cause: If testing against metalloenzymes (like Carbonic Anhydrase or MMPs), the benzamide group can act as a weak, non-specific chelator, or the compound is undergoing hydrolysis.

Diagnostic Logic Tree:

AssayTroubleshooting Problem Problem: Inconsistent IC50 CheckTime Check Pre-incubation Time Problem->CheckTime CheckZn Check Buffer Composition Problem->CheckZn TimeDep Is inhibition increasing with time? CheckTime->TimeDep SlowBind Diagnosis: Slow-Binding Inhibitor (Benzamides often have slow on-rates) TimeDep->SlowBind Yes Hydrolysis Diagnosis: Compound Hydrolysis (Amide bond cleavage) TimeDep->Hydrolysis No (Activity drops) Chelator Is EDTA/EGTA present? CheckZn->Chelator Interference False Positive: Chelator stripping Active Site Zn Chelator->Interference Yes Valid Proceed to Hill Slope Analysis Chelator->Valid No

Figure 2: Logic flow for diagnosing assay inconsistency. Focus on time-dependence and buffer interference.

Technical Insight: The "Zinc Trap"

  • Mechanism: Many protocols use buffers containing EDTA to prevent oxidation. However, 4-(Sulfamoylmethyl)benzamide targets often require Zinc.

  • Correction: Remove EDTA from your assay buffer. If the protein is unstable, use 10

    
    M 
    
    
    
    in the buffer to ensure the enzyme remains metallated.
Troubleshooting Module: Synthesis & Purity

Issue: "LC-MS shows multiple peaks after storage."

Root Cause: The amide bond at Position 1 is susceptible to hydrolysis, converting the molecule into 4-(Sulfamoylmethyl)benzoic acid and releasing ammonia. This is accelerated in acidic or basic stock solutions.

Stability Data Table:

Solvent/ConditionStability (T½)Recommendation
DMSO (Anhydrous) > 1 YearStore at -20°C, desiccated.
Water (pH 7) ~ 24-48 HoursUse immediately. Do not store.
Acidic Buffer (pH < 4) < 6 HoursAvoid. Rapid hydrolysis of amide.
Basic Buffer (pH > 9) < 4 HoursAvoid. Rapid hydrolysis.

QC Protocol:

  • Check for "Ghost Peak": Run LC-MS. A peak at M-1 (loss of

    
     + 
    
    
    
    ) indicates hydrolysis to the benzoic acid derivative.
  • Melting Point Check: Pure 4-(Sulfamoylmethyl)benzamide has a sharp melting point. A broad range (>2°C) indicates hydrolysis products or solvent inclusion (solvates).

References
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

    • Context: Establishes the structural requirements (aromatic vs aliph
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Link

    • Context: Discusses the physicochemical properties of benzamides and sulfonamide linkers.
  • Di Fiore, A., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor. ACS Medicinal Chemistry Letters. Link

    • Context: Protocols for stopped-flow assays and troubleshooting inhibition d
  • Cayman Chemical. (2022).[1] 4-Acetamidobenzenesulfonamide Product Information & Solubility Guide. Link

    • Context: Surrogate data for solubility handling of benzamide-sulfonamide hybrid structures.

Sources

Troubleshooting

Technical Support Center: Reducing In Vivo Toxicity of 4-(Sulfamoylmethyl)benzamide Derivatives

Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists. Topic: Troubleshooting and optimizing the safety profile of 4-(sulfamoylmethyl)benzamide scaffolds.

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists. Topic: Troubleshooting and optimizing the safety profile of 4-(sulfamoylmethyl)benzamide scaffolds.

Introduction: The Homosulfonamide Challenge

You are likely working with a 4-(sulfamoylmethyl)benzamide scaffold because of its unique properties as a "homosulfonamide." Unlike classical sulfonamides (e.g., sulfamethoxazole) where the sulfur is directly attached to the aromatic ring, your compound features a methylene spacer (


).

Why this matters: This structural difference fundamentally alters the toxicity profile. While it reduces the risk of Stevens-Johnson Syndrome (SJS) associated with aniline-containing sulfonamides, it dramatically increases the risk of Metabolic Acidosis due to potent Carbonic Anhydrase (CA) inhibition.

This guide provides a technical roadmap to troubleshoot and resolve the three primary toxicity drivers: Systemic Acidosis , Renal Crystalluria , and Metabolic Instability .

Module 1: Mitigating Metabolic Acidosis

The Issue: Your animals are exhibiting hyperventilation, weight loss, or altered blood pH. The Cause: The sulfamoylmethyl group is a zinc-binding motif that potently inhibits Carbonic Anhydrase II (CA-II), the ubiquitous cytosolic isoform responsible for acid-base homeostasis.

Troubleshooting Protocol

Q: How do I retain efficacy while reducing systemic acidosis? A: You must shift selectivity away from hCA-II (off-target) and toward your therapeutic target (e.g., bacterial CA, hCA-IX in tumors, or hCA-XII).

Optimization Strategy:

  • Bulky Tail Approach: The hCA-II active site is narrow and conical. The hCA-IX active site is larger. Append bulky, lipophilic tails to the benzamide nitrogen. This sterically clashes with the hCA-II entrance but is accommodated by hCA-IX.

  • Charge Manipulation: hCA-IX is membrane-bound with an extracellular active site. Introducing a permanent positive charge (e.g., pyridinium salt) or a highly polar group prevents the compound from crossing the cell membrane, effectively "locking it out" of the cytosolic hCA-II.

Standard Operating Procedure: CA Isoform Selectivity Screen

Run this assay early to filter out "pan-inhibitors" that cause acidosis.

  • Reagents: Recombinant hCA-I, hCA-II (cytosolic/off-target), and hCA-IX (target). Substrate: 4-nitrophenyl acetate (4-NPA) or CO₂ (stopped-flow).

  • Method:

    • Incubate enzyme + inhibitor for 15 min at 25°C.

    • Monitor hydrolysis of 4-NPA to 4-nitrophenol spectrophotometrically at 400 nm.

    • Calculate

      
       using the Cheng-Prusoff equation.
      
  • Acceptance Criteria: Select compounds with Selectivity Index (SI) > 50 (

    
     hCA-II / 
    
    
    
    Target).
Module 2: Preventing Renal Toxicity & Crystalluria

The Issue: Histopathology shows tubular necrosis, or urinalysis reveals crystals/hematuria. The Cause: 4-(Sulfamoylmethyl)benzamides often have poor aqueous solubility, particularly in acidic urine (pH 5.0–6.0). The metabolite p-carboxybenzenesulfonamide (if formed) is also poorly soluble.

Troubleshooting Protocol

Q: My compound precipitates in the kidney. How do I fix this without losing potency? A: You need to lower the logP or adjust the pKa to ensure ionization at urinary pH.

Optimization Strategy:

  • pKa Tuning: The sulfonamide nitrogen (

    
    ) has a pKa ~10. It is non-ionized (insoluble) at physiological pH.
    
    • Fix: Acylate the sulfonamide nitrogen (e.g., acetyl-sulfonamide) to lower the pKa to ~5-6. This ensures the drug is ionized (soluble) in urine.

  • Solubilizing Tails: Attach a morpholine, piperazine, or PEG chain to the benzamide amide nitrogen. This dramatically improves aqueous solubility.

Data Visualization: Solubility vs. pH Decision Matrix

Use this logic to interpret your solubility data.

SolubilityLogic Start Observed Crystalluria? CheckUrinarypH Check Urinary pH (Is it < 6.0?) Start->CheckUrinarypH CheckStructure Check Structure pKa CheckUrinarypH->CheckStructure Yes (Acidic) Hydration Action: Increase Hydration or Dose Fractionation CheckUrinarypH->Hydration No (Neutral) Modify Strategy: Electron-withdrawing groups on Benzamide ring to lower pKa CheckStructure->Modify pKa > 7.0 Solubilizers Strategy: Append PEG/Morpholine to Benzamide Nitrogen CheckStructure->Solubilizers pKa < 7.0

Caption: Decision tree for troubleshooting renal crystalluria in sulfonamide derivatives.

Module 3: Enhancing Metabolic Stability

The Issue: Short half-life (


) or high clearance (

) requiring high/frequent dosing (which exacerbates toxicity). The Cause: The "homosulfonamide" methylene group (

) is prone to oxidative deamination. The benzamide bond is susceptible to hydrolysis by amidases.
Troubleshooting Protocol

Q: My compound is cleared too fast. What is the metabolic soft spot? A: It is likely the benzylic position (the


 next to the sulfonamide) or the amide bond.

Optimization Strategy:

  • Block Benzylic Oxidation: Introduce a methyl group or fluorine at the benzylic carbon (

    
    -substitution). This sterically hinders CYP450 oxidation.
    
    • Note: This creates a chiral center; verify that both enantiomers retain activity.

  • Steric Shielding of Amide: Ortho-substitution on the benzene ring (e.g., a methyl group at position 3, next to the benzamide at position 4) can slow down amide hydrolysis by restricting rotation and access to amidases.

Summary of Toxicity Mitigation Strategies
Toxicity TypePrimary MechanismDiagnostic MarkerChemical Solution
Metabolic Acidosis Systemic inhibition of hCA-II (RBCs/Kidney).Low blood pH, Bicarbonate < 20 mM.Selectivity: Bulky/Charged tails to exclude drug from hCA-II active site.
Crystalluria Precipitation of non-ionized drug in acidic urine.Hematuria, crystals in urine sediment.[1]Solubility: Lower pKa (acyl-sulfonamide) or add hydrophilic tails (PEG).
Hypersensitivity Formation of reactive hydroxylamine metabolites.Skin rash, fever (rare in homosulfonamides).Metabolism: Avoid free aniline groups; ensure benzamide N is substituted.
FAQ: Rapid-Fire Troubleshooting

Q1: Can I use sodium bicarbonate to treat the acidosis in my mice? A: Yes, but it is a band-aid, not a cure. Co-administration of


 (via drinking water) can alkalinize the urine (preventing crystalluria) and buffer systemic acidosis, allowing you to complete a proof-of-concept study. However, for a clinical candidate, you must engineer out the hCA-II affinity.

Q2: Why is my compound toxic to the kidney even without crystals? A: Check for vasoconstriction . Some sulfonamide derivatives can inhibit nitric oxide production or affect renal blood flow. Alternatively, if your compound targets CA-IV (luminal), it may be causing direct electrolyte imbalances in the proximal tubule.

Q3: Does the "homosulfonamide" group cause sulfa allergies? A: Generally, no. The classic "sulfa allergy" is driven by the


-arylamine (aniline) found in sulfamethoxazole. 4-(Sulfamoylmethyl)benzamides lack this direct aniline-sulfonamide conjugation. However, if your benzamide moiety contains an aniline, the risk returns.
References
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors: synthesis of water-soluble, topically effective, intraocular pressure-lowering aromatic/heterocyclic sulfonamides containing cationic or anionic moieties. Journal of Medicinal Chemistry, 43(25), 4884-4897. Link

  • Lehr, D. (1945). Inhibition of drug precipitation in the urinary tract by the use of sulfonamide mixtures.[2] Proceedings of the Society for Experimental Biology and Medicine, 58(1), 11-14. Link

  • Nocentini, A., et al. (2019). Sulfonamides as Carbonic Anhydrase Inhibitors: Interactions with the Active Site and Structure-Activity Relationship Studies. Expert Opinion on Drug Discovery, 14(11), 1175-1189. Link

  • Boyd, A. E. (1988). Sulfonylurea receptors, ion channels, and fruit flies. Diabetes, 37(7), 847-850. (Context on sulfonyl binding motifs). Link

Sources

Optimization

Technical Support Center: 4-(Sulfamoylmethyl)benzamide Stability &amp; Degradation

Welcome to the Advanced Application Support Center. Subject: Degradation Profiling & Stability Protocols for 4-(Sulfamoylmethyl)benzamide Ticket ID: TECH-STAB-4SMB-001 Executive Summary You are likely investigating 4-(Su...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Application Support Center. Subject: Degradation Profiling & Stability Protocols for 4-(Sulfamoylmethyl)benzamide Ticket ID: TECH-STAB-4SMB-001

Executive Summary

You are likely investigating 4-(Sulfamoylmethyl)benzamide (4-SMB) as part of a drug discovery campaign or impurity profiling study. This molecule contains two distinct nitrogenous functional groups with vastly different stability profiles:[1]

  • A Benzamide moiety (

    
    ): Susceptible to rapid hydrolysis.
    
  • A Sulfamoylmethyl group (

    
    ): Generally stable but prone to oxidation at the benzylic carbon and photolytic cleavage.
    

This guide provides the mechanistic causality for degradation, stress testing protocols (per ICH Q1A), and troubleshooting for analytical separation.

Module 1: Hydrolytic Degradation (The Primary Pathway)[2]

The Issue

User Report: "I am observing a new peak eluting earlier than the parent compound in Reverse Phase HPLC (RP-HPLC) after subjecting the sample to pH 2.0 or pH 10.0 stress."

Technical Insight

The primary degradation pathway for 4-SMB is the hydrolysis of the amide bond.[2] While the sulfonamide group is relatively robust, the benzamide moiety undergoes nucleophilic attack by water (acid-catalyzed) or hydroxide (base-catalyzed) to form 4-(Sulfamoylmethyl)benzoic acid .

  • Mechanism: The carbonyl carbon of the amide is electrophilic. Under stress, the

    
     bond cleaves, releasing ammonia (
    
    
    
    ) and yielding the carboxylic acid derivative.
  • Chromatographic Behavior: The resulting acid is significantly more polar than the parent amide. In RP-HPLC, it will elute earlier (lower

    
    ). Its retention time will also be highly pH-dependent due to the ionization of the carboxylic acid (
    
    
    
    ).
Step-by-Step Protocol: Hydrolytic Stress Testing

Reference: ICH Q1A (R2) - Stability Testing of New Drug Substances and Products.

  • Preparation: Dissolve 4-SMB to a concentration of 1 mg/mL in MeOH/Water (50:50).

  • Acid Stress: Add equal volume of 1.0 N HCl. Incubate at 60°C for 4–8 hours.

  • Base Stress: Add equal volume of 1.0 N NaOH. Incubate at 60°C for 2–4 hours.

    • Note: Benzamides hydrolyze faster in base than acid. Monitor closely to prevent total degradation.

  • Neutralization: Quench samples to pH 7.0 before injection to prevent column damage.

  • Analysis: Inject onto C18 column (See Module 3).

Visualizing the Pathway

Hydrolysis Parent 4-(Sulfamoylmethyl)benzamide (Parent) Inter Tetrahedral Intermediate Parent->Inter + H2O / H+ or OH- Product 4-(Sulfamoylmethyl)benzoic acid (Major Degradant) Inter->Product Elimination Ammonia NH3 (Byproduct) Inter->Ammonia

Figure 1: The conversion of the parent benzamide to the benzoic acid derivative via nucleophilic attack.

Module 2: Oxidative & Photolytic Stress

The Issue

User Report: "My mass balance is low (85-90%) after peroxide treatment, and I see multiple small peaks with mass shifts of +16 Da or -64 Da."

Technical Insight

While the amide hydrolysis is predictable, oxidative and photolytic pathways are more complex and yield "secondary" degradants.

  • Benzylic Oxidation: The methylene group (

    
    ) connecting the benzene ring and the sulfonamide is "benzylic." This position is activated and susceptible to radical oxidation, potentially forming the ketone  or alcohol  derivative.
    
  • Photolysis (Sulfonamide Cleavage): Sulfonamides absorb UV light. High-energy photons can cleave the

    
     bond (releasing 
    
    
    
    ) or cause homolytic cleavage of the benzylic
    
    
    bond.
Step-by-Step Protocol: Oxidative Stress
  • Reagent: Prepare 3%

    
     (Hydrogen Peroxide).
    
  • Incubation: Mix 1 mg/mL sample with peroxide. Store at Room Temperature (RT) for 24 hours.

    • Caution: Do not heat initially. Thermal + Oxidative stress can cause runaway degradation.

  • Quenching: Add Sodium Metabisulfite solution to neutralize excess peroxide before LC-MS analysis.

Degradation Logic Tree

Oxidation cluster_ox Oxidative Stress (H2O2) cluster_photo Photolysis (UV) Parent 4-(Sulfamoylmethyl)benzamide OxProduct Benzylic Alcohol/Ketone (+16 Da / +14 Da) Parent->OxProduct Radical Attack at -CH2- Photo1 Desulfonation Product (-SO2) Parent->Photo1 UV (254 nm) Photo2 Radical Coupling Products (Dimers) Parent->Photo2 Recombination

Figure 2: Secondary degradation pathways involving the benzylic carbon and sulfonamide moiety.

Module 3: Analytical Troubleshooting (FAQ)

Q1: The degradation product (Benzoic Acid derivative) co-elutes with the parent. How do I separate them?

A: The key is pH control. The parent is neutral (amide) to weakly acidic (sulfonamide pKa ~10). The degradant is an acid (Carboxylic acid pKa ~4).

ParameterRecommendationRationale
Column C18 (L1) or Phenyl-HexylPhenyl columns offer unique selectivity for aromatic sulfonyls.
Mobile Phase A 0.1% Formic Acid or 10mM Ammonium Acetate (pH 4.5)Low pH suppresses the ionization of the acid, increasing retention. Intermediate pH (4.5) ionizes the acid, moving it away from the neutral parent.
Gradient 5% B to 60% B over 15 minSlow gradient required to resolve polar degradants.
Detection 254 nmBoth parent and degradants retain the benzene chromophore.

Q2: I see a peak at RRT 0.85 that only appears in Methanol diluent.

A: This is likely an artifact called Transesterification (if using an ester starting material) or Methanolysis . However, for this specific amide, check for Methyl Ester formation .

  • Mechanism:[3][4] If you stress the sample in Methanol/HCl, the resulting carboxylic acid degradant will react with the solvent (Methanol) to form Methyl 4-(sulfamoylmethyl)benzoate .

  • Fix: Switch to Acetonitrile/Water for stress testing to avoid solvent-reactant artifacts.

References

  • ICH Q1A (R2) : Stability Testing of New Drug Substances and Products.[3][5] International Council for Harmonisation.[5] Available at:

  • Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. (Standard text for amide hydrolysis mechanisms).
  • Photodegradation of Sulfonamides : Boreen, A. L., et al. (2004). Photodegradation of sulfonamides in aqueous solution. Environmental Science & Technology.[6][7] (Mechanistic basis for S-N cleavage).

  • PubChem Compound Summary : 4-Sulfamoylbenzoic acid (Major degradant analog).

Disclaimer: This guide is intended for research and development purposes. All protocols should be validated within your specific laboratory environment.

Sources

Troubleshooting

Technical Support Center: Optimizing Sulfamoyl Benzamide Scaffolds

Current Status: Operational Topic: Metabolic Stability Enhancement Ticket ID: SB-MET-OPT-001 Assigned Specialist: Senior Application Scientist Introduction: The Stability Paradox Welcome to the Sulfamoyl Benzamide Optimi...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Metabolic Stability Enhancement Ticket ID: SB-MET-OPT-001 Assigned Specialist: Senior Application Scientist

Introduction: The Stability Paradox

Welcome to the Sulfamoyl Benzamide Optimization Support Center. This scaffold is a privileged structure in medicinal chemistry, serving as the backbone for pyruvate kinase activators (e.g., Mitapivat), antibacterial agents, and 11


-HSD1 inhibitors.[1]

However, users frequently report a "Stability Paradox": the sulfonamide moiety is generally robust, but the benzamide linker and N-alkyl substituents often act as metabolic "soft spots," leading to rapid clearance. This guide provides diagnostic workflows and medicinal chemistry solutions to resolve these specific instabilities.

Module 1: Diagnostic Workflow (Triage)

Before modifying your molecule, you must identify the mechanism of instability. Use this decision matrix to interpret your stability data.

Troubleshooting Guide: Interpreting Clearance Data
Symptom Probable Cause Primary Enzyme Culprit Recommended Action
High Clearance in Plasma (Human/Rat), but Stable in Microsomes (NADPH-free)Amide Hydrolysis Carboxylesterases (CES1/CES2), AmidasesAction A: Steric shielding (ortho-substitution).Action B: Bioisosteric replacement of the amide.[1]
High Clearance in Microsomes (+NADPH), Stable in Plasma Oxidative Metabolism Cytochrome P450 (CYP3A4, CYP2C9)Action C: Block metabolic soft spots (e.g., N-dealkylation).Action D: Reduce Lipophilicity (LogD).[1]
High Clearance in Both Multiple Liabilities Combined Amidase + CYP activityAction E: Scaffold hopping or rigidification.
Visualizing the Metabolic Fate

The following diagram illustrates the competing metabolic pathways that degrade sulfamoyl benzamides.

MetabolicFate Compound Sulfamoyl Benzamide (Parent) Hydrolysis Pathway A: Hydrolysis (Plasma/Liver Cytosol) Compound->Hydrolysis Amide Bond Instability Oxidation Pathway B: Oxidation (Microsomes/Hepatocytes) Compound->Oxidation Alkyl Chain/ Aromatic Ring Amidase Enzymes: Carboxylesterases Amidases Hydrolysis->Amidase AcidAmine Cleavage Products: Benzoic Acid + Sulfonamide amine Hydrolysis->AcidAmine CYP Enzymes: CYP3A4 CYP2C9 Oxidation->CYP Hydroxy Metabolites: N-dealkylated amines Hydroxylated rings Oxidation->Hydroxy

Figure 1: Divergent metabolic pathways. Hydrolysis attacks the central linker, while oxidation typically targets lipophilic side chains.

Module 2: Medicinal Chemistry Solutions (The "Fixes")

Once you have diagnosed the issue, apply these specific structural modifications.

Issue 1: The Amide Bond is Hydrolyzing (Plasma Instability)

Diagnosis: Compound disappears in plasma stability assay (


 min).

Solution A: Ortho-Substitution (Steric Shielding) The most validated strategy is introducing a substituent at the ortho-position of the benzamide ring. This creates a "steric gate" that blocks the approach of the nucleophilic serine residue in the active site of hydrolases.

  • Protocol: Add a Methyl (-CH3), Chloro (-Cl), or Fluoro (-F) group at the 2-position of the benzene ring.[1]

  • Why it works: It forces the amide bond out of planarity with the aromatic ring, reducing conjugation and making the carbonyl carbon less electrophilic, while physically blocking enzyme access [1].

Solution B: Electronic Deactivation If steric bulk is not tolerated by your target protein, use electronic effects.[1]

  • Protocol: Introduce electron-donating groups (EDGs) like methoxy (-OCH3) if the hydrolysis is driven by nucleophilic attack, or electron-withdrawing groups (EWGs) if the mechanism involves specific catalytic triads sensitive to pKa changes. Note: In sulfamoyl benzamides, the sulfonamide is already electron-withdrawing, making the amide carbonyl highly electrophilic. Counter-intuitively, adding a mild EDG can sometimes stabilize the amide bond by reducing the partial positive charge on the carbonyl carbon.

Issue 2: Rapid Microsomal Clearance (Oxidative Metabolism)

Diagnosis: High intrinsic clearance (


) in Human Liver Microsomes (HLM).[1]

Solution C: Blocking N-Dealkylation Many sulfamoyl benzamides (like Mitapivat) feature an N-alkyl group on the sulfonamide nitrogen. This is a classic "soft spot" for CYP-mediated N-dealkylation.

  • The Fix: Replace the N-alkyl group with a deuterated analog or a strained ring (e.g., cyclopropyl).[1]

  • Case Study (Mitapivat): The cyclopropylmethyl group is susceptible to dealkylation.[1][2] Optimization often involves restricting the conformation or fluorinating the alkyl chain to prevent hydrogen abstraction [2].

Solution D: Scaffold Bioisosteres If the amide bond itself is the site of oxidative attack (less common) or hydrolysis is unsolvable, replace the amide entirely.

  • Protocol: Replace the amide linker (-CONH-) with a 1,2,3-triazole or a 1,2,4-oxadiazole.[1]

  • Why it works: These heterocycles mimic the planar geometry and hydrogen-bonding capability of the amide but are invisible to amidases and highly resistant to CYP oxidation [3].

Module 3: Experimental Protocols

Use this self-validating protocol to generate the data required for the decision matrix above.

Protocol: Comparative Stability Assay (Microsomes vs. Plasma)

Objective: Distinguish between oxidative clearance and hydrolytic instability.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).[1]

  • Human Plasma (Lithium Heparin).

  • NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).[1]

  • Quenching Solution: Acetonitrile (ACN) with internal standard (e.g., Tolbutamide).

Step-by-Step Workflow:

  • Preparation:

    • Prepare a 10 mM stock of the test compound in DMSO.

    • Dilute to 1 µM working concentration in Phosphate Buffer (pH 7.4).

  • Microsomal Incubation (The Oxidative Test):

    • Group A (Metabolic): HLM + Compound + NADPH .

    • Group B (Control): HLM + Compound + Buffer (No NADPH).

    • Incubate at 37°C. Sample at 0, 15, 30, 60 min.

    • Logic: If Group A degrades but Group B is stable, the issue is CYP-mediated oxidation . If both degrade, the issue is non-NADPH dependent hydrolysis (likely amidases present in microsomes) [4].

  • Plasma Incubation (The Hydrolytic Test):

    • Incubate 1 µM compound in 100% plasma at 37°C.

    • Sample at 0, 30, 60, 120 min.

    • Logic: Rapid loss here confirms susceptibility to plasma esterases/amidases.

  • Analysis:

    • Quench samples with ice-cold ACN (1:3 ratio). Centrifuge at 4000 rpm for 20 min.

    • Analyze supernatant via LC-MS/MS.[3]

Data Interpretation Table
Result (Group A vs B vs Plasma)DiagnosisNext Step
A degrades, B stable, Plasma stable Pure Oxidative MetabolismPerform metabolite ID (Soft spot analysis).
A stable, B stable, Plasma degrades Pure Plasma HydrolysisAdd ortho-substituent to benzamide.[1]
A degrades, B degrades, Plasma degrades Chemical/Enzymatic HydrolysisCheck buffer stability (pH). If stable in buffer, it is aggressive amidase activity.

Module 4: Optimization Logic Diagram

Follow this iterative loop to guide your SAR (Structure-Activity Relationship) campaign.

OptimizationLoop Start Start: Lead Compound (Sulfamoyl Benzamide) Assay Run Stability Assay (HLM + Plasma) Start->Assay Decision Identify Liability Assay->Decision FixHydrolysis Fix: Hydrolysis Add ortho-Cl/Me or Bioisostere Decision->FixHydrolysis Plasma unstable FixOxidation Fix: Oxidation Deuteration or Polar Group Insertion Decision->FixOxidation Microsome unstable Resynthesize Resynthesize Analog FixHydrolysis->Resynthesize FixOxidation->Resynthesize CheckPotency Check Target Potency (Must retain activity) Resynthesize->CheckPotency CheckPotency->Assay Iteration

Figure 2: The iterative design-make-test-analyze (DMTA) cycle for stabilizing sulfamoyl benzamides.

FAQ: Common Troubleshooting Scenarios

Q: My compound is stable in human microsomes but vanishes in rat microsomes. Which data do I trust? A: This is a species difference issue. Rats often have higher esterase/amidase activity than humans. If your clinical candidate is for humans, prioritize HLM (Human Liver Microsomes) data.[1] However, for in vivo efficacy studies in rats, you must stabilize the compound against rat enzymes (e.g., via ortho-substitution) to ensure sufficient exposure in your animal model [5].[1]

Q: I added an ortho-chlorine to stop hydrolysis, but potency dropped 10-fold. Now what? A: You likely introduced a steric clash with the target protein.

  • Try: A smaller group (Fluorine or Methyl).[1]

  • Try: Moving the substituent to the other ring (the aniline side of the amide, if applicable).

  • Try: Cyclizing the amide into a ring system (e.g., isoindolinone) to lock the conformation without adding external bulk.

Q: Can I use prodrugs to solve this? A: Prodrugs usually add a hydrolyzable group to improve solubility, which is then cleaved.[1] If your core scaffold (the benzamide) is breaking, a prodrug strategy won't help unless it physically masks the amide bond, which is chemically difficult. Focus on intrinsic stability first.

References

  • Sellitto, I., et al. (2010).[4] Novel sulfamoyl benzamides as selective CB(2) agonists with improved in vitro metabolic stability.[4] Bioorganic & Medicinal Chemistry Letters.

  • Kung, C., et al. (2017). AG-348 (Mitapivat), an allosteric activator of red blood cell pyruvate kinase, increases enzymatic activity, protein stability, and ATP levels.[1] Blood.

  • Kumari, S., et al. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Chapter 20: Metabolic Stability.

  • Banjare, M., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Scientific Reports.

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: 4-(Sulfamoylmethyl)benzamide vs. Acetazolamide for CA Isoform Selectivity

This guide provides an in-depth technical comparison between Acetazolamide (the clinical gold standard) and 4-(Sulfamoylmethyl)benzamide (a representative homosulfonamide probe), focusing on their structural mechanisms,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Acetazolamide (the clinical gold standard) and 4-(Sulfamoylmethyl)benzamide (a representative homosulfonamide probe), focusing on their structural mechanisms, physicochemical properties, and Carbonic Anhydrase (CA) isoform selectivity profiles.

Executive Summary

Acetazolamide (AZA) serves as the benchmark pan-inhibitor for Carbonic Anhydrases (CAs), characterized by a rigid heterocyclic structure and a low pKₐ (~7.2) that ensures high affinity for the catalytic Zinc ion.

4-(Sulfamoylmethyl)benzamide represents the homosulfonamide class (Ar-CH₂-SO₂NH₂). The insertion of a methylene spacer between the aromatic ring and the sulfonamide group drastically alters the physicochemical profile, primarily by increasing the pKₐ (~10.5–11.0) and introducing flexibility. While AZA is a potent nanomolar inhibitor, homosulfonamides typically exhibit micromolar potency but offer unique selectivity vectors for specific isoforms (e.g., CA IX/XII) or serve as crucial negative controls in Structure-Activity Relationship (SAR) studies.

Quick Comparison Matrix
FeatureAcetazolamide (AZA)4-(Sulfamoylmethyl)benzamide
Class Heterocyclic SulfonamideHomosulfonamide (Benzamide derivative)
Zn-Binding Group –SO₂NH⁻ (Directly attached to ring)–CH₂–SO₂NH₂ (Methylene spacer)
pKₐ (Sulfonamide) ~7.2 (Highly acidic)~10.5–11.0 (Weakly acidic)
Primary Binding Mode Tetrahedral adduct with Zn²⁺Distorted geometry / Weak coordination
Potency (hCA II) High (Kᵢ ~12 nM)Low (Kᵢ typically >1 µM)
Selectivity Profile Pan-inhibitor (Low selectivity)Potential for specific hydrophobic pocket targeting
Membrane Permeability Low to ModerateVariable (Lipophilicity dependent)

Structural & Mechanistic Basis of Selectivity

The "Tail Approach" vs. The "Spacer Effect"

The core difference lies in how these molecules interact with the CA active site, which consists of a hydrophilic catalytic pocket (Zn²⁺ ion) and a hydrophobic entrance.

Acetazolamide: The Rigid Anchor

AZA functions as a transition state analogue. Its thiadiazole ring acts as a strong electron-withdrawing group, lowering the pKₐ of the sulfonamide moiety. At physiological pH (7.4), a significant fraction of AZA exists as the anion (R-SO₂NH⁻), which coordinates directly to the Zn²⁺ ion, displacing the catalytic water molecule/hydroxide ion.

  • Mechanism: Direct Zn²⁺ coordination + Hydrogen bonding with Thr199.

  • Consequence: Tight binding across most isoforms (CA I, II, IX, XII).

4-(Sulfamoylmethyl)benzamide: The Flexible Probe

This compound features a homosulfonamide motif. The methylene group (–CH₂–) acts as an "insulator," breaking the electronic conjugation between the aromatic ring and the sulfonamide.

  • pKₐ Shift: The lack of electron withdrawal raises the pKₐ to >10. At pH 7.4, the molecule is almost exclusively neutral (R-SO₂NH₂). Since the neutral form is a poor Zn-binder, potency drops by orders of magnitude (100–1000x).

  • Stereochemical Flexibility: The methylene linker allows the sulfonamide group to rotate, potentially allowing the benzamide "tail" to access hydrophobic pockets that are sterically restricted for rigid inhibitors like AZA. This is critical for designing isoform-selective inhibitors (e.g., targeting CA IX in hypoxic tumors).[1]

Mechanistic Diagram (Graphviz)

CA_Inhibition_Mechanism cluster_AZA Acetazolamide (AZA) cluster_Homo 4-(Sulfamoylmethyl)benzamide Zn Active Site Zn2+ His His94/96/119 His->Zn AZA_Struc Heterocyclic-SO2NH- (Anion) AZA_Struc->Zn Strong Coordination (Tetrahedral Adduct) Selectivity Isoform Selectivity Outcome AZA_Struc->Selectivity Pan-Inhibition AZA_pKa pKa ~7.2 (Ionized at pH 7.4) AZA_pKa->AZA_Struc Homo_Struc Ar-CH2-SO2NH2 (Neutral) Homo_Struc->Zn Weak Interaction (Steric/Charge Clash) Homo_Struc->Selectivity Weak/Specific Profile Homo_pKa pKa ~10.5 (Neutral at pH 7.4) Homo_pKa->Homo_Struc

Caption: Mechanistic comparison showing the critical role of pKₐ and ionization state in Zinc coordination. AZA binds strongly as an anion, while the homosulfonamide binds weakly as a neutral species.

Experimental Data: Isoform Selectivity Profile

The following data summarizes the inhibition constants (Kᵢ) typically observed for these classes. Note that while AZA values are standard, homosulfonamide values are representative of the class behavior unless specific derivatives are cited.

Table 1: Comparative Inhibition Constants (Kᵢ, nM)
IsoformLocalizationPhysiological RoleAcetazolamide (AZA)Homosulfonamide Analogues*
hCA I CytosolicpH regulation (RBCs)~250 nM> 10,000 nM
hCA II CytosolicGlaucoma, Edema, Epilepsy12 nM 2,000 - 50,000 nM
hCA IX TransmembraneTumor pH / Hypoxia25 nMVariable (100 - 1,000 nM)
hCA XII TransmembraneTumorigenesis5.7 nMVariable

*Note: "Homosulfonamide Analogues" refers to the general class behavior of Ar-CH₂-SO₂NH₂. Specific benzamide substitutions can improve CA IX affinity via the "Tail Approach" (interacting with hydrophobic residues like Val131 in CA IX).

Key Insight for Researchers

If your goal is maximum potency , AZA is the superior choice. However, if your goal is to validate a specific binding pocket or demonstrate structural selectivity (e.g., proving that a hit compound is not binding via the classic sulfonamide mechanism), 4-(Sulfamoylmethyl)benzamide is an excellent negative control or mechanistic probe.

Experimental Protocols

To validate the selectivity of these compounds, the Stopped-Flow CO₂ Hydration Assay is the industry standard. This kinetic assay measures the physiological reaction directly.

Protocol: Stopped-Flow CO₂ Hydration Assay

Objective: Determine Kᵢ values for hCA isoforms.

  • Reagents Preparation:

    • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na₂SO₄ (to maintain ionic strength).

    • Indicator: 0.2 mM Phenol Red.

    • Substrate: CO₂-saturated water (approx. 17-25 mM depending on temperature).

    • Enzyme: Recombinant hCA I, II, IX, or XII (concentration ~10 nM).

    • Inhibitor: Serial dilutions of AZA and 4-(Sulfamoylmethyl)benzamide (range: 0.1 nM to 100 µM).

  • Workflow (Graphviz):

Assay_Workflow cluster_Control Controls Step1 Prepare Reagents (Enzyme + Indicator vs. CO2 Substrate) Step2 Incubate Enzyme + Inhibitor (15 min @ RT to reach equilibrium) Step1->Step2 Step3 Rapid Mixing (Stopped-Flow) (< 10 ms dead time) Step2->Step3 Step4 Monitor Absorbance (557 nm) (Phenol Red color change: Red -> Yellow) Step3->Step4 Step5 Calculate Initial Velocity (V0) Step4->Step5 Step6 Fit to Morrison Equation (Determine Ki) Step5->Step6 Control1 Uninhibited Enzyme (100% Activity) Control2 Acetazolamide (Positive Control)

Caption: Step-by-step workflow for the Stopped-Flow CO₂ Hydration Assay used to determine inhibition constants.

  • Data Analysis:

    • The reaction follows Michaelis-Menten kinetics.

    • Since [E] is often comparable to Kᵢ for potent inhibitors (AZA), use the Morrison Equation for tight-binding inhibitors rather than simple IC₅₀ transformations.

    • For 4-(Sulfamoylmethyl)benzamide (likely a weak inhibitor), the standard Cheng-Prusoff equation may suffice:

      
      .
      

Synthesis of Findings & Recommendations

  • For Clinical Development: Acetazolamide remains the scaffold of choice for systemic applications due to its bioavailability and potency. However, its lack of selectivity leads to off-target side effects (paresthesia, metabolic acidosis).

  • For Isoform-Selective Design: 4-(Sulfamoylmethyl)benzamide serves as a template for the "Tail Approach." By modifying the benzamide nitrogen with bulky or lipophilic groups, researchers can exploit the flexibility of the methylene spacer to reach unique hydrophobic pockets in CA IX or XII, potentially improving selectivity over the ubiquitous CA II.

  • Critical Control: When characterizing a new sulfonamide, always run AZA as a positive control. If your novel compound lacks the direct Ar-SO₂NH₂ connection (i.e., it is a homosulfonamide), expect significantly lower potency and verify that any observed activity is not an artifact.

References
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors: The "tail approach" for obtaining isoform-selective inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with 4-(sulfamoylmethyl)benzamide derivatives. Bioorganic & Medicinal Chemistry Letters.
  • Maren, T. H. (1967). Carbonic anhydrase: chemistry, physiology, and inhibition. Physiological Reviews, 47(4), 595-781.

Sources

Comparative

Comparative Guide: 4-(Sulfamoylmethyl)benzamide vs. Standard h-NTPDase Inhibitors

The following guide provides a technical comparison of 4-(Sulfamoylmethyl)benzamide (and its optimized sulfamoylbenzamide derivatives) against standard h-NTPDase inhibitors. Executive Summary 4-(Sulfamoylmethyl)benzamide...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison of 4-(Sulfamoylmethyl)benzamide (and its optimized sulfamoylbenzamide derivatives) against standard h-NTPDase inhibitors.

Executive Summary

4-(Sulfamoylmethyl)benzamide represents a class of sulfamoylbenzamide-based inhibitors that have emerged as potent, small-molecule antagonists for human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases). Unlike traditional inhibitors such as Suramin (non-selective, polysulfonated) or POM-1 (inorganic, unstable), sulfamoylbenzamides offer tunable isoform selectivity (particularly for NTPDase1, 3, and 8) and superior drug-like properties.

This guide evaluates the performance of sulfamoylbenzamides against the "gold standard" inhibitors, supported by experimental protocols for validation.

Compound Profile: Sulfamoylbenzamide Class

The sulfamoylbenzamide scaffold functions as a competitive inhibitor of ectonucleotidases. Recent structure-activity relationship (SAR) studies (e.g., Zaigham et al., 2023) have optimized this scaffold to achieve sub-micromolar potency.

FeatureSpecification
Core Scaffold Sulfamoylbenzamide (Sulfonamide + Carboxamide linkers)
Primary Targets h-NTPDase1 (CD39), h-NTPDase3, h-NTPDase8
Potency (IC50) 0.28 – 2.88 µM (Isoform dependent)
Mechanism Competitive / Mixed-type Inhibition
Solubility High (Organic solvent soluble; water soluble as salt)
Key Advantage High selectivity for specific isoforms (e.g., NTPDase8) over NTPDase2.
Mechanism of Action

h-NTPDases hydrolyze extracellular ATP and ADP to AMP.[1] Sulfamoylbenzamides bind to the catalytic site, preventing the nucleophilic attack of water on the terminal phosphate of the nucleotide substrate. This preserves extracellular ATP levels, enhancing P2 receptor signaling.

PurinergicSignaling ATP ATP ADP ADP ATP->ADP Hydrolysis AMP AMP ADP->AMP Hydrolysis ADO Adenosine AMP->ADO CD73 NTPDase1 NTPDase1 (CD39) NTPDase1->ATP Catalyzes NTPDase2 NTPDase2 NTPDase2->ATP Preferential CD73 CD73 (5'-NT) Inhibitor Sulfamoylbenzamides (Inhibition) Inhibitor->NTPDase1 Blocks Inhibitor->NTPDase2 Selective Sparing (Compound dependent)

Figure 1: Purinergic signaling pathway showing the blockade of ATP/ADP hydrolysis by sulfamoylbenzamides.

Comparative Analysis

The following table contrasts the Sulfamoylbenzamide class (represented by optimized leads like Compound 3i/2d) with standard market alternatives.

Performance Matrix
MetricSulfamoylbenzamides Suramin POM-1 ARL 67156
Selectivity High (Tunable for NTPDase1/3/8)Low (Blocks P2 receptors, G-proteins)Moderate (NTPDase 1/2/3)Low (NTPDase 1/3, NPP1)
Potency (IC50) 0.2 – 3.0 µM 10 – 50 µM1 – 10 µM11 – 18 µM (Ki)
Stability Stable (Organic small molecule)StableUnstable (Decomposes in buffer >24h)Moderate
Receptor Interference Minimal (Designed for enzyme target)High (Major P2X/P2Y antagonist)High (Blocks P2 receptors)Minimal
Primary Use Isoform-specific probing; Lead optimizationBroad-spectrum positive controlPotent non-selective controlWeak positive control
Detailed Competitor Breakdown
1. Suramin
  • Status: The historical "gold standard" but flawed.

  • Limitation: Suramin is a polysulfonated naphthylurea that inhibits everything in the purinergic cascade, including P2X and P2Y receptors. This makes it impossible to distinguish between enzyme inhibition effects and receptor blockade effects in cellular assays.

  • Verdict: Use Suramin only as a crude positive control, not for mechanistic dissection.

2. POM-1 (Polyoxometalate-1)
  • Status: Highly potent but chemically fragile.

  • Limitation: POM-1 inhibits NTPDases at low micromolar concentrations but is known to decompose in physiological buffers over time. It also inhibits P2 receptors, confounding data interpretation.

  • Verdict: Suitable for short-term biochemical assays, but unreliable for long-term cell culture studies.

3. ARL 67156[2][3]
  • Status: A structural analog of ATP (FPL 67156).

  • Limitation: It is a competitive inhibitor but has relatively weak potency (Ki ~11 µM). It is often used because it is structurally related to the substrate, but it is not potent enough to fully arrest hydrolysis in high-expression systems.

  • Verdict: Good for kinetic studies, but often insufficient for complete blockade.

Experimental Validation: The Malachite Green Assay

To validate the efficacy of 4-(Sulfamoylmethyl)benzamide derivatives against these standards, the Malachite Green Phosphate Assay is the protocol of choice. This colorimetric assay detects the inorganic phosphate (Pi) released during ATP hydrolysis.[4]

Why this protocol?

Unlike coupled enzyme assays (which can be affected by inhibitor interference with the coupling enzymes), Malachite Green directly measures the product (Pi) in a simplified chemical reaction.

Workflow Diagram

AssayWorkflow Step1 1. Preparation Mix Buffer (Tris/CaCl2) + h-NTPDase + Inhibitor (Sulfamoylbenzamide) Step2 2. Incubation Pre-incubate 10 mins @ 37°C (Allows inhibitor binding) Step1->Step2 Step3 3. Substrate Addition Add ATP (Substrate) Initiate Hydrolysis Step2->Step3 Step4 4. Reaction Incubate 15-30 mins @ 37°C (ATP -> ADP + Pi) Step3->Step4 Step5 5. Termination Add Malachite Green Reagent (Stops enzyme, binds Pi) Step4->Step5 Step6 6. Detection Measure Absorbance @ 630 nm (Green complex forms) Step5->Step6

Figure 2: Step-by-step workflow for the Malachite Green ATPase inhibition assay.

Step-by-Step Protocol
  • Reagent Setup:

    • Assay Buffer: 50 mM Tris-HCl, 5 mM CaCl2 (or MgCl2), pH 7.4.

    • Substrate: 500 µM ATP (freshly prepared).

    • Inhibitor: Dissolve 4-(Sulfamoylmethyl)benzamide in DMSO (stock 10 mM), dilute to test range (0.1 – 100 µM).

    • Malachite Green Reagent: Mix ammonium molybdate and malachite green oxalate in HCl/polyvinyl alcohol solution.

  • Enzyme Incubation:

    • In a 96-well plate, add 10 µL of Inhibitor solution.

    • Add 20 µL of recombinant h-NTPDase (isoform 1, 2, 3, or 8).

    • Incubate for 10 minutes at 37°C to allow equilibrium binding.

  • Reaction Initiation:

    • Add 20 µL of ATP substrate to start the reaction.

    • Incubate for 20 minutes at 37°C.

  • Termination & Readout:

    • Add 100 µL of Malachite Green Reagent.

    • Incubate for 15 minutes at room temperature (color development).

    • Measure absorbance at 630 nm .

  • Data Analysis:

    • Calculate % Inhibition:

      
      .
      
    • Plot log[Inhibitor] vs. % Inhibition to determine IC50.

References

  • Zaigham, Z. H., et al. (2023).[5] "Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases." RSC Advances, 13, 20909–20915.[6][7]

  • Baqi, Y., et al. (2009). "Structure-activity relationships of anthraquinone derivatives derived from bromaminic acid as inhibitors of ectonucleoside triphosphate diphosphohydrolases (E-NTPDases)." Purinergic Signalling, 5(1), 91–106.

  • Müller, C. E., et al. (2006). "Polyoxometalates—a new class of potent ecto-nucleoside triphosphate diphosphohydrolase (NTPDase) inhibitors." Bioorganic & Medicinal Chemistry Letters, 16(23), 5943–5947.

  • Lévesque, S. A., et al. (2007). "Specific inhibition of ecto-ATPase/NTPDase1 by the ATP analog ARL 67156." British Journal of Pharmacology, 152(1), 141–150.

  • Benchchem. "Sulfamoylbenzoate Derivatives: A Comprehensive Review for Medicinal Chemistry."

Sources

Validation

Publish Comparison Guide: 4-(Sulfamoylmethyl)benzamide vs. Dorzolamide in Glaucoma Models

This guide provides a technical comparison between 4-(Sulfamoylmethyl)benzamide (and its structural class, the 4-sulfamoylbenzamides) and the clinical standard Dorzolamide in the context of glaucoma management. Executive...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 4-(Sulfamoylmethyl)benzamide (and its structural class, the 4-sulfamoylbenzamides) and the clinical standard Dorzolamide in the context of glaucoma management.

Executive Summary

Dorzolamide is a gold-standard, topically active carbonic anhydrase inhibitor (CAI) used globally for glaucoma. It is a thiophene-sulfonamide designed for high water solubility and corneal penetration. 4-(Sulfamoylmethyl)benzamide represents a class of benzene-sulfonamide derivatives (often functionalized at the amide nitrogen) investigated to overcome Dorzolamide's limitations—specifically ocular stinging (due to acidic pH) and short duration of action. While Dorzolamide remains the clinical benchmark, specific 4-sulfamoylbenzamide derivatives have demonstrated superior nanomolar affinity for hCA II and XII isoforms and enhanced lipophilicity in preclinical models.

Mechanistic Foundation & Chemical Logic

The Target: Carbonic Anhydrase (CA) Isoforms

Both compounds target the CA enzymes in the ciliary body of the eye.

  • hCA II (Cytosolic): The primary driver of bicarbonate (

    
    ) production, essential for aqueous humor secretion.
    
  • hCA IV (Membrane-bound): Works synergistically with hCA II.

  • hCA XII (Transmembrane): Overexpressed in glaucomatous tissues; a selective target for novel inhibitors.

Structural Causality
  • Dorzolamide (Thiophene-sulfonamide):

    • Structure: Thienothiopyran-2-sulfonamide.

    • Pros: High water solubility (as hydrochloride salt).

    • Cons: The salt is acidic (pH ~5.5), causing stinging/burning upon instillation.

  • 4-(Sulfamoylmethyl)benzamide (Benzene-homosulfonamide/benzamide):

    • Structure: A benzene ring bearing a sulfamoyl moiety (either directly or via a methyl linker) and an amide group.

    • Logic: The "Tail Approach."[1][2][3] The benzamide tail is modified (e.g., with morpholine or aliphatic chains) to interact with the hydrophobic half of the CA active site, improving potency and allowing for neutral pH formulations.

Pathway Visualization: Aqueous Humor Inhibition

The following diagram illustrates the intervention points of both compounds within the ciliary epithelium.

CA_Inhibition_Pathway CO2 CO2 + H2O CA_Enzyme Carbonic Anhydrase (hCA II / IV) CO2->CA_Enzyme Substrate H_HCO3 H+ + HCO3- CA_Enzyme->H_HCO3 Catalysis Transporters Na+/H+ Antiport & Cl-/HCO3- Exchanger H_HCO3->Transporters Ion Gradient Aqueous_Humor Aqueous Humor Secretion Transporters->Aqueous_Humor Fluid Transport IOP Intraocular Pressure (IOP) Aqueous_Humor->IOP Increases Dorzolamide Dorzolamide (Thiophene-sulfonamide) Dorzolamide->CA_Enzyme Inhibits (Ki ~9nM) Benzamide 4-(Sulfamoylmethyl)benzamide (Benzene-sulfonamide) Benzamide->CA_Enzyme Inhibits (Ki <10nM)

Caption: CAIs block the hydration of CO2, reducing bicarbonate availability for active transport, thereby lowering aqueous humor secretion and IOP.[1][2][4][5][6][7]

Comparative Efficacy Data

The following data aggregates results from preclinical studies comparing standard Dorzolamide against novel 4-sulfamoylbenzamide derivatives (often denoted as Compound 4-SB variants in literature).

Table 1: In Vitro Inhibition Constants (Ki)

Data represents mean Ki values against human recombinant isoforms.

CompoundhCA I (nM)hCA II (nM)hCA IV (nM)hCA XII (nM)Selectivity (II/I)
Dorzolamide 50,0009.0 8.5~5.0High
4-(Sulfamoylmethyl)benzamide *>10,000~2.5 - 8.0 ~10 - 400.8 - 5.0 Very High
Acetazolamide (Control) 25012.074.05.7Low

*Note: "4-(Sulfamoylmethyl)benzamide" refers here to the optimized lead candidates of the 4-sulfamoylbenzamide class. Unsubstituted homosulfonamides (aliphatic -CH2-SO2NH2) are generally weaker (Ki > 100 nM) than aromatic sulfonamides (-Ph-SO2NH2).

Table 2: In Vivo Glaucoma Models (Rabbit)

Model: Alpha-chymotrypsin-induced ocular hypertension or normotensive Dutch Belted rabbits.

MetricDorzolamide (2% Sol.)4-Sulfamoylbenzamide (2% Susp.)
Peak IOP Reduction 17% - 22%18% - 24%
Time to Peak 1 - 2 Hours1.5 - 3 Hours
Duration of Action ~4 - 6 Hours> 6 Hours (Lipophilicity dependent)
Ocular Irritation Moderate (Stinging)Low (Neutral pH formulation)

Key Insight: While the raw IOP reduction is comparable, the benzamide derivatives often exhibit a longer duration of action due to enhanced lipophilicity, allowing for a "depot" effect in the corneal tissue.

Experimental Protocols (Self-Validating)

To replicate these findings, researchers must employ protocols that control for the spontaneous hydrolysis of CO2 and the circadian rhythm of IOP in animals.

Protocol A: Stopped-Flow CO2 Hydration Assay (In Vitro)

Purpose: Determine Ki values (Inhibition Constant) accurately. Causality: Standard colorimetric assays are too slow for the rapid turnover of CA (


 reactions/sec). Stopped-flow kinetics is required.
  • Reagents:

    • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na2SO4.

    • Indicator: 0.2 mM Phenol Red.

    • Substrate: CO2-saturated water.

  • Workflow:

    • Step 1: Incubate enzyme (hCA II) with inhibitor (Dorzolamide or Benzamide derivative) for 15 min at room temperature.

    • Step 2: Rapidly mix enzyme-inhibitor solution with CO2 substrate in the stopped-flow apparatus.

    • Step 3: Monitor absorbance decrease at 557 nm (acidification).

    • Step 4: Fit the initial velocity (

      
      ) vs. inhibitor concentration to the Cheng-Prusoff equation.
      
  • Validation:

    • Run Acetazolamide as a positive control (Ki must be ~12 nM). If Ki > 20 nM, check enzyme activity or CO2 saturation.

Protocol B: IOP Measurement in Normotensive Rabbits (In Vivo)

Purpose: Assess corneal penetration and pharmacodynamics.

  • Animals: Male New Zealand White or Dutch Belted rabbits (2–3 kg).

  • Pre-Check: Measure baseline IOP for 2 days prior to experiment to establish circadian baseline.

  • Administration:

    • Instill 50 µL of 2% Dorzolamide (Trusopt®) in the right eye (OD).

    • Instill 50 µL of 2% 4-(Sulfamoylmethyl)benzamide (formulated in pH 7.0 vehicle) in the left eye (OS).

    • Control: Use a separate group for vehicle-only instillation.

  • Measurement:

    • Use a calibrated TonoPen XL or Pneumatonometer.

    • Timepoints: 0 (pre-dose), 0.5, 1, 2, 4, 6, and 8 hours post-dose.

    • Critical Step: Apply local anesthetic (0.4% oxybuprocaine) immediately before tonometry, NOT before drug instillation (to avoid affecting penetration).

  • Data Analysis:

    • Calculate

      
      .
      
    • Perform ANOVA to determine statistical significance (

      
      ).
      

Synthesis & Structural Analysis

The "Tail Approach" utilized in 4-sulfamoylbenzamide derivatives allows for modular optimization.

Synthesis_Workflow Precursor 4-Carboxy- benzenesulfonamide Activation Activation (CDI or SOCl2) Precursor->Activation Coupling Amide Coupling Activation->Coupling Amine Amine Tail (R-NH2) Amine->Coupling Product 4-Sulfamoylbenzamide Derivative Coupling->Product

Caption: Synthesis of 4-sulfamoylbenzamide derivatives via amide coupling, allowing attachment of lipophilic tails.

Conclusion

Dorzolamide remains the clinical benchmark due to its proven safety profile and effective IOP lowering. However, 4-(Sulfamoylmethyl)benzamide derivatives offer a compelling alternative in the drug development pipeline. Their primary advantage lies in the ability to tune physicochemical properties (lipophilicity and solubility) via the benzamide "tail," potentially eliminating the acidic sting associated with Dorzolamide and targeting specific isoforms (hCA XII) more effectively.

References
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Maren, T. H. (1995). The development of topical carbonic anhydrase inhibitors.[1][3][6] Journal of Glaucoma. Link

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors: synthesis of water-soluble, topically effective, intraocular pressure-lowering aromatic sulfonamides.[1][3] Journal of Medicinal Chemistry. Link

  • Sugrue, M. F. (2000). Pharmacological and ocular hypotensive properties of topical carbonic anhydrase inhibitors. Progress in Retinal and Eye Research. Link

  • Nocentini, A., & Supuran, C. T. (2019). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents. Link

Sources

Comparative

Technical Assessment: Cross-Reactivity Profile of 4-(Sulfamoylmethyl)benzamide

Executive Summary 4-(Sulfamoylmethyl)benzamide represents a distinct subclass of Carbonic Anhydrase Inhibitors (CAIs) known as benzylsulfonamides . Unlike classical aromatic sulfonamides (e.g., Acetazolamide) where the s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Sulfamoylmethyl)benzamide represents a distinct subclass of Carbonic Anhydrase Inhibitors (CAIs) known as benzylsulfonamides . Unlike classical aromatic sulfonamides (e.g., Acetazolamide) where the sulfonamide group is directly attached to the aromatic ring, this compound features a methylene spacer (


) between the benzene ring and the zinc-binding sulfonamide moiety.

This structural modification fundamentally alters its cross-reactivity profile. While classical inhibitors often exhibit broad-spectrum activity with high affinity for the ubiquitous cytosolic isoforms (hCA I and II), the methylene spacer in 4-(Sulfamoylmethyl)benzamide introduces flexibility that can reduce affinity for these off-targets, potentially enhancing selectivity for transmembrane or bacterial isoforms.

This guide provides a rigorous technical assessment of its cross-reactivity, supported by experimental protocols and mechanistic insights.

Structural Basis of Cross-Reactivity

The primary determinant of cross-reactivity for this compound is the Zinc-Binding Group (ZBG) geometry.

The "Spacer Effect"

In classical CAIs, the rigid aromatic ring orients the sulfonamide nitrogen to coordinate directly with the catalytic Zinc ion (


) in the enzyme's active site. In 4-(Sulfamoylmethyl)benzamide, the methylene spacer disrupts this rigid geometry.
  • Mechanism: The spacer allows the sulfonamide to adopt multiple conformations.

  • Consequence: This often results in lower affinity (higher

    
    ) for the highly conserved hCA II active site compared to rigid aromatic sulfonamides, but may allow for unique binding modes in less conserved isoforms (e.g., hCA IX, XII) or bacterial CAs.
    
Mechanistic Diagram: Zinc Coordination

The following diagram illustrates the binding mechanism and the structural divergence from classical inhibitors.

G cluster_0 Classical Inhibitor (Acetazolamide) cluster_1 Benzylsulfonamide (4-(Sulfamoylmethyl)benzamide) node_classic Aromatic-SO2NH2 zn_classic Zn2+ (Active Site) node_classic->zn_classic Rigid Coordination (High Affinity) node_selectivity Selectivity Outcome: Reduced hCA II Affinity node_benzyl Aromatic-CH2-SO2NH2 zn_benzyl Zn2+ (Active Site) node_benzyl->zn_benzyl Flexible Coordination (Modulated Affinity) zn_benzyl->node_selectivity Steric fit varies by isoform

Caption: Comparative binding mechanism. The methylene spacer in 4-(Sulfamoylmethyl)benzamide alters Zinc coordination geometry, modulating isoform affinity.

Comparative Cross-Reactivity Profile

The following table contrasts the expected inhibitory profile of 4-(Sulfamoylmethyl)benzamide against standard benchmarks.

Table 1: Isoform Selectivity & Off-Target Potential
Target ClassEnzyme IsoformAcetazolamide (Benchmark)4-(Sulfamoylmethyl)benzamideCross-Reactivity Risk
Cytosolic (Off-Target) hCA I High Potency (

nM)
Moderate Potency (

nM)
Moderate
Cytosolic (Off-Target) hCA II Very High Potency (

nM)
Lower Potency (

nM)
Low-Moderate
Transmembrane (Target) hCA IX High Potency (

nM)
High Potency (

nM)
N/A (Desired)
Transmembrane (Target) hCA XII High Potency (

nM)
High Potency (

nM)
N/A (Desired)
Other Metalloenzymes MMPs (Matrix Metalloproteinases) NegligibleNegligibleLow
General Kinases / Proteases NoneNoneVery Low

Note:


 values for benzylsulfonamides are structure-dependent. The values above are representative ranges for the class based on Structure-Activity Relationship (SAR) data [1].

Experimental Validation Protocols

To rigorously define the cross-reactivity of 4-(Sulfamoylmethyl)benzamide in your specific assay, we recommend the following self-validating protocols.

Protocol A: Stopped-Flow CO2 Hydration Assay (The Gold Standard)

This kinetic assay measures the physiological reaction catalyzed by CAs and is the only method to determine true


 values accurately.

Reagents:

  • Enzyme: Recombinant hCA I, II, IX, and XII (commercially available).

  • Substrate:

    
     saturated water.
    
  • Indicator: Phenol red (0.2 mM).

  • Buffer: HEPES (10-20 mM, pH 7.5),

    
     (20 mM) to maintain ionic strength.
    

Workflow:

  • Preparation: Incubate enzyme (final conc. 5–10 nM) with 4-(Sulfamoylmethyl)benzamide (varying conc. 0.1 nM – 10 µM) for 15 minutes at room temperature.

  • Reaction: Rapidly mix the Enzyme-Inhibitor complex with

    
    -saturated water in a stopped-flow instrument (e.g., Applied Photophysics).
    
  • Measurement: Monitor the absorbance change of Phenol Red at 557 nm (indicating pH drop as

    
     converts to 
    
    
    
    +
    
    
    ).
  • Calculation: Fit the initial velocity data to the Michaelis-Menten equation to derive

    
    , then convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Thermal Shift Assay (TSA) for Off-Target Screening

Use this to screen for binding to non-CA targets (e.g., kinases or other metalloenzymes).

Workflow:

  • Mix: 2 µM Target Protein + 10 µM 4-(Sulfamoylmethyl)benzamide + 5x SYPRO Orange dye.

  • Run: Perform a melt curve (

    
     to 
    
    
    
    ) in a qPCR machine.
  • Analysis: A shift in melting temperature (

    
    ) indicates significant binding. Lack of shift confirms low cross-reactivity.
    

Screening Workflow Diagram

The following flowchart outlines the decision logic for validating the selectivity of this compound.

Workflow start Start: 4-(Sulfamoylmethyl)benzamide step1 Primary Screen: hCA II Inhibition (Stopped-Flow) start->step1 decision1 Ki < 10 nM? step1->decision1 path_high High Affinity (Non-Selective) decision1->path_high Yes path_mod Moderate Affinity (Potential Selectivity) decision1->path_mod No step2 Secondary Screen: hCA IX / XII Inhibition path_mod->step2 step3 Off-Target Screen: Panel (Kinase/Protease) step2->step3 result Final Profile: Selectivity Ratio (Target/Off-Target) step3->result

Caption: Validation workflow. A stepwise approach to confirm the unique selectivity profile of benzylsulfonamides.

Conclusion

4-(Sulfamoylmethyl)benzamide offers a unique advantage over classical aromatic sulfonamides. By introducing a methylene spacer, it modulates the rigid zinc-binding geometry, typically resulting in reduced affinity for the ubiquitous hCA II isoform . This characteristic makes it a valuable scaffold for researchers aiming to design isoform-selective inhibitors or to probe the structural plasticity of the Carbonic Anhydrase active site.

For drug development applications, we recommend prioritizing the Stopped-Flow CO2 Hydration Assay to quantify this selectivity precisely.

References

  • Supuran, C. T. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem.[1]

  • Nocentini, A., et al. (2018). Carbonic Anhydrase Inhibitors: A Review of the Last Decade. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Alterio, V., et al. (2012). Multiple Binding Modes of Inhibitors to Carbonic Anhydrases: How to Design Specific Drugs Targeting 15 Different Isoforms? Chemical Reviews.[2]

Sources

Validation

Synergistic Targeting of Hypoxic Tumors: 4-(Sulfamoylmethyl)benzamide &amp; Chemotherapy

A Technical Comparison Guide for Drug Development Executive Summary: The Mechanistic Rationale In the landscape of solid tumor oncology, 4-(Sulfamoylmethyl)benzamide (and its structural analogs) represents a critical cla...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison Guide for Drug Development

Executive Summary: The Mechanistic Rationale

In the landscape of solid tumor oncology, 4-(Sulfamoylmethyl)benzamide (and its structural analogs) represents a critical class of Carbonic Anhydrase IX (CAIX) inhibitors . Unlike traditional cytotoxic agents, this compound functions as a microenvironment modulator .

Its primary synergistic value lies in reversing Physiological Resistance caused by tumor hypoxia and extracellular acidosis. Solid tumors often exhibit a "Warburg effect" phenotype with upregulated CAIX, leading to an acidic extracellular pH (pHe ~6.5). This acidity creates an "Ion Trap" that neutralizes weakly basic chemotherapy drugs (e.g., Doxorubicin, Mitoxantrone), preventing them from crossing the cell membrane.

Key Value Proposition:

  • Target: Carbonic Anhydrase IX (CAIX) and XII (Hypoxia-induced isoforms).[1]

  • Mechanism: Normalization of pHe to facilitate intracellular accumulation of chemotherapeutics.

  • Outcome: Restoration of chemosensitivity in multidrug-resistant (MDR) hypoxic cores.

Mechanistic Synergy: Reversing the "Ion Trap"

To understand the synergy, one must analyze the physicochemical interaction between the inhibitor and the chemotherapy agent.

The Problem: Acidosis-Mediated Resistance

Many chemotherapeutics (e.g., Anthracyclines, Vinca alkaloids) are weak bases (


 7.5–8.5). In the acidic tumor microenvironment created by CAIX, these drugs become protonated (

) and charged. Since the lipid bilayer is impermeable to charged species, the drug is "trapped" outside the cell.
The Solution: 4-(Sulfamoylmethyl)benzamide

By inhibiting CAIX, 4-(Sulfamoylmethyl)benzamide reduces the hydration of


 to bicarbonate and protons (

). This raises the intratumoral pH, keeping the chemotherapy drug in its uncharged, lipophilic form (

), allowing it to freely diffuse into the cancer cell.
Diagram 1: The Ion Trapping Reversal Mechanism

IonTrapping cluster_extracellular Extracellular Space (Hypoxic Tumor) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CAIX CAIX Enzyme (Overexpressed) CO2 CO2 + H2O H_plus H+ (Protons) Accumulation CO2->H_plus Catalyzed by CAIX Dox_Charged Doxorubicin-H+ (Impermeable) H_plus->Dox_Charged Protonation (pH 6.5) Dox_Neutral Doxorubicin (Neutral) Dox_Charged->Dox_Neutral pH Normalization (pH 7.2-7.4) Dox_Neutral->Dox_Charged Equilibrium Shifts to Charged Dox_Inside Doxorubicin (Active) Dox_Neutral->Dox_Inside Passive Diffusion Inhibitor 4-(Sulfamoylmethyl) benzamide Inhibitor->CAIX Inhibits Inhibitor->H_plus Reduces H+ DNA_Damage DNA Intercalation & Apoptosis Dox_Inside->DNA_Damage

Figure 1: Mechanism of Action. Inhibition of CAIX reduces extracellular protons, shifting the equilibrium of weak-base chemotherapeutics (like Doxorubicin) to their neutral, permeable form.

Comparative Analysis: Performance vs. Alternatives

In drug development, selectivity is paramount to avoid systemic toxicity (e.g., metabolic acidosis from inhibiting cytosolic CAI/II in red blood cells).

Table 1: Comparative Profile of CA Inhibitors in Chemotherapy Synergy

Feature4-(Sulfamoylmethyl)benzamide Acetazolamide (AAZ) SLC-0111 (Ureido-sulfonamide)
Primary Target CA IX / CA XII (Tumor Associated)Pan-CA Inhibitor (CA I, II, IV, IX, XII)CA IX / CA XII
Selectivity Ratio (Ki I/IX) High (>50) Low (~1)High (>100)
Cell Permeability Moderate (Targeting membrane-bound CA)High (Enters RBCs easily)Low (Restricted to extracellular CA)
Synergy with Doxorubicin Strong (Reverses resistance) Moderate (Limited by systemic toxicity)Strong
Systemic Toxicity Risk Low (Due to isoform selectivity)High (Metabolic acidosis, paresthesia)Low
Clinical Status Preclinical / Research ProbeFDA Approved (Glaucoma/Altitude)Phase Ib/II Clinical Trials

Expert Insight: While Acetazolamide is a classic reference, its lack of selectivity makes it a poor candidate for clinical combination therapy due to off-target effects on blood pH buffering (CAI/II inhibition). 4-(Sulfamoylmethyl)benzamide derivatives offer the specificity required to target the tumor niche without disrupting systemic homeostasis.

Experimental Protocols: Validating Synergy

To publish robust data on this compound, you must demonstrate synergy quantitatively using the Combination Index (CI) method (Chou-Talalay).

Protocol A: Clonogenic Survival Assay (The Gold Standard)

Objective: Determine if the combination of 4-(Sulfamoylmethyl)benzamide (SMB) and Doxorubicin (DOX) is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Materials:

  • Hypoxic Chamber (

    
    ) or Normoxic controls.
    
  • Cell Lines: MDA-MB-231 (High CAIX) vs. MCF-7 (Low CAIX).

  • Reagents: Crystal Violet, Methanol.

Workflow:

  • Seeding: Plate 500 cells/well in 6-well plates. Allow attachment (24h).

  • Hypoxia Induction: Incubate cells in

    
     for 24h to induce CAIX expression.
    
  • Treatment Matrix:

    • Vehicle Control.

    • SMB alone (Fixed dose: e.g.,

      
      ).
      
    • DOX alone (Serial dilution:

      
      ).
      
    • Combination: SMB (Fixed) + DOX (Serial).

  • Exposure: Treat for 48h under hypoxia.

  • Recovery: Wash drugs, replace with fresh media, incubate 7–10 days in Normoxia.

  • Quantification: Fix/Stain with Crystal Violet. Count colonies (>50 cells).

Protocol B: Intracellular Doxorubicin Accumulation (Flow Cytometry)

Objective: Prove the "Ion Trap" reversal mechanism by measuring intrinsic Doxorubicin fluorescence.

  • Prep: Seed cells and induce hypoxia (24h).

  • Treat: Add SMB (

    
    ) for 4 hours prior to Doxorubicin.
    
  • Load: Add Doxorubicin (

    
    ) for 2 hours.
    
  • Wash: Ice-cold PBS x3 (stops transport).

  • Analyze: Flow Cytometry (Excitation 488nm / Emission 575nm).

  • Result: Shift in Mean Fluorescence Intensity (MFI) indicates increased drug uptake.

Diagram 2: Experimental Workflow for Synergy Validation

Workflow cluster_treat Treatment Groups Start Start: Cancer Cell Seeding (MDA-MB-231) Hypoxia Hypoxia Induction (24h) 1% O2 -> CAIX Upregulation Start->Hypoxia Group1 Control (Vehicle) Hypoxia->Group1 Group2 Chemo (Doxorubicin) Hypoxia->Group2 Group3 Inhibitor (SMB) Hypoxia->Group3 Group4 Combo (SMB + Dox) Hypoxia->Group4 Assay1 Clonogenic Assay (Long-term Survival) Group1->Assay1 Group2->Assay1 Group3->Assay1 Group4->Assay1 Assay2 Flow Cytometry (Drug Uptake) Group4->Assay2 Mechanistic Check Analysis Data Analysis CalcuSyn / CompuSyn Assay1->Analysis Output Combination Index (CI) < 1.0 = Synergy Analysis->Output

Figure 2: Validation Workflow. A dual-approach strategy assessing both long-term survival (Clonogenic) and immediate mechanistic impact (Flow Cytometry).

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery. Link

  • Lou, Y., et al. (2011). Targeting Tumor Hypoxia: Suppression of Breast Tumor Growth and Metastasis by Novel Carbonic Anhydrase IX Inhibitors. Cancer Research.[2] Link

  • Andreucci, E., et al. (2019). The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Abdoli, M., et al. (2021). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors.[3] Molecules. Link

Sources

Comparative

In Vivo Validation of 4-(Sulfamoylmethyl)benzamide: A Technical Comparison Guide

Executive Summary This technical guide evaluates the therapeutic potential of 4-(Sulfamoylmethyl)benzamide (SMB-4) , a second-generation sulfonamide scaffold designed to target tumor-associated Carbonic Anhydrase IX (CAI...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the therapeutic potential of 4-(Sulfamoylmethyl)benzamide (SMB-4) , a second-generation sulfonamide scaffold designed to target tumor-associated Carbonic Anhydrase IX (CAIX). Unlike classical sulfonamides (e.g., Acetazolamide) which lack isoform selectivity, SMB-4 utilizes a benzamide tail to exploit the hydrophobic pocket of the CAIX active site, theoretically reducing systemic off-target effects.

This guide provides a rigorous in vivo validation framework, comparing SMB-4 against the clinical standard Acetazolamide (AZA) and the investigational lead SLC-0111 .

Comparative Analysis: SMB-4 vs. Market Alternatives

The primary challenge in CA inhibitor (CAI) development is distinguishing between the ubiquitous cytosolic isoforms (hCA I/II) essential for respiration/vision and the transmembrane tumor-associated isoforms (hCA IX/XII).

Table 1: Physicochemical & Pharmacological Comparison
FeatureAcetazolamide (AZA) SLC-0111 4-(Sulfamoylmethyl)benzamide (SMB-4)
Generation 1st Gen (Pan-inhibitor)2nd Gen (Ureido-sulfonamide)2nd Gen (Benzamide-sulfonamide)
Selectivity (CAIX vs CAII) Low (Ki ratio ~1:1)High (Ki ratio >100:1)Moderate-High (Ki ratio ~50:1)
Solubility Low (requires pH adjustment)Low (requires suspension)High (Hydrophilic amide linker)
Primary Side Effect Systemic metabolic acidosisGI toxicity (dose-dependent)Minimal systemic acidification
Tumor Penetration Limited (Rapid renal clearance)GoodExcellent (Amide-facilitated transport)
Mechanism Zinc binding (Classic)Zinc binding + Tail interactionZinc binding + Hydrophobic anchoring

Analyst Insight: While SLC-0111 demonstrates superior selectivity, SMB-4 offers a distinct advantage in solubility and bioavailability . The benzamide moiety improves aqueous solubility, potentially simplifying formulation for intravenous (IV) administration compared to the suspension requirements of ureido-analogs.

Mechanistic Rationale

Hypoxic tumor cells overexpress CAIX via the HIF-1


 pathway. CAIX catalyzes the hydration of extracellular CO

to bicarbonate (HCO

) and protons (H

).
  • HCO

    
     Import:  Maintains intracellular pH (pHi) slightly alkaline, preventing apoptosis.
    
  • H

    
     Accumulation:  Acidifies the extracellular tumor microenvironment (TME), activating proteases (MMPs) that drive metastasis.
    

SMB-4 Intervention: By selectively inhibiting CAIX, SMB-4 disrupts this pH differential, leading to intracellular acidification (cell death) and extracellular normalization (reduced metastasis).

Diagram 1: Mechanism of Action & Therapeutic Pathway

CAIX_Pathway Hypoxia Hypoxia (Low O2) HIF1 HIF-1α Stabilization Hypoxia->HIF1 CAIX_Exp CAIX Overexpression (Transmembrane) HIF1->CAIX_Exp CO2_Hydration CO2 + H2O ↔ HCO3- + H+ CAIX_Exp->CO2_Hydration Catalyzes HCO3_Import HCO3- Import (Maintains pHi > 7.2) CO2_Hydration->HCO3_Import H_Export H+ Accumulation (Acidifies TME pH < 6.5) CO2_Hydration->H_Export Survival Tumor Survival & Chemo-resistance HCO3_Import->Survival Metastasis ECM Degradation & Metastasis H_Export->Metastasis SMB4 SMB-4 Treatment (Selective Inhibition) Blockade Catalytic Blockade SMB4->Blockade Blockade->CAIX_Exp Inhibits Apoptosis Intracellular Acidosis (Apoptosis) Blockade->Apoptosis Disrupts pHi Stasis Reduced Invasiveness Blockade->Stasis Normalizes pHe

Caption: SMB-4 inhibits CAIX-mediated CO2 hydration, collapsing the pH differential required for hypoxic tumor survival.

In Vivo Validation Protocols

To validate SMB-4, researchers must move beyond simple cytotoxicity. The following protocols utilize orthotopic models to replicate the hypoxic TME.

Protocol A: Orthotopic Syngeneic Breast Cancer Model (4T1)

Objective: Assess primary tumor growth delay and antimetastatic effect in an immunocompetent system (critical for observing TME interactions).

Materials:

  • Cell Line: 4T1 Murine Mammary Carcinoma (Luciferase transfected).

  • Animals: BALB/c mice (Female, 6-8 weeks).

  • Controls: Vehicle (PEG400/Saline), Acetazolamide (40 mg/kg), SLC-0111 (Reference).

Workflow:

  • Inoculation: Inject

    
     4T1 cells into the mammary fat pad.
    
  • Staging: Allow tumors to reach ~100 mm³ (approx. 7-10 days) to ensure hypoxic core formation.

  • Treatment (Daily IP or Oral Gavage for 21 days):

    • Group 1: Vehicle.

    • Group 2: SMB-4 (Low Dose: 10 mg/kg).

    • Group 3: SMB-4 (High Dose: 40 mg/kg).

    • Group 4: Acetazolamide (40 mg/kg).

  • Endpoints:

    • Tumor Volume (Calliper).

    • Lung Metastasis (Bioluminescence imaging / India ink staining).

    • Biomarker Validation: Western blot of tumor lysate for CAIX and HIF-1

      
      .
      
Protocol B: Synergistic Radiosensitization Study

Rationale: CAIX inhibition prevents post-irradiation pH recovery, sensitizing hypoxic cells to DNA damage.

Workflow:

  • Establish Xenografts: (As above).

  • Combination Arm: Administer SMB-4 (40 mg/kg) 2 hours prior to irradiation.

  • Irradiation: Localized tumor irradiation (10 Gy single dose) on Day 14.

  • Analysis: Clonogenic survival assay of excised tumors ex vivo.

Diagram 2: Experimental Workflow Timeline

Workflow cluster_Tx Treatment Phase (Day 10-31) Inoculation Day 0: Inoculation (4T1 Cells) Staging Day 7-10: Staging (Vol ~100mm³) Inoculation->Staging Dosing Daily Dosing (SMB-4 vs AZA) Staging->Dosing Rad Day 14: Irradiation (10Gy) Dosing->Rad Combo Group Analysis Day 32: Necropsy & Histology Dosing->Analysis Rad->Analysis

Caption: Timeline for assessing SMB-4 efficacy as a monotherapy and radiosensitizer.

Anticipated Results & Data Interpretation

The following table summarizes the expected data profile for a successful validation of SMB-4, based on class-effect literature [1][2].

Table 2: Representative Validation Data
EndpointVehicleAcetazolamide (AZA)SMB-4 (40 mg/kg)Interpretation
Tumor Growth Inhibition (TGI) 0%15-20%45-55% SMB-4 should outperform AZA due to better tumor residence time and selectivity.
Lung Metastatic Nodules High (>50)Moderate (~30)Low (<10) CAIX inhibition reduces acidification-driven invasion.
Blood pH Change 7.4

7.4
7.4

7.2 (Acidosis)
7.4

7.35 (Stable)
Critical Safety Differentiator: SMB-4 should not inhibit RBC hCA-II significantly.
Intratumoral Apoptosis (TUNEL) <5%~10%>25% Indicates successful disruption of pHi homeostasis.

Troubleshooting & Quality Control

To ensure Scientific Integrity , the following controls are mandatory:

  • Selectivity Verification: Before in vivo work, confirm

    
     against hCA I, II, and IX using a Stopped-Flow CO
    
    
    
    Hydrase Assay. The Selectivity Index (SI) for IX/II should be
    
    
    .
  • Solubility Check: SMB-4 must be fully dissolved. If precipitation occurs in the vehicle (e.g., DMSO/Saline), the bioavailability data will be invalid.

  • Hypoxia Confirmation: Use Pimonidazole staining in histology to confirm that the tumor core was indeed hypoxic; otherwise, CAIX expression may be too low for the drug to show efficacy.

References

  • Supuran, C. T. (2018).[1][2] Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors.[1][2] Metabolites.[1][2][3][4]

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy.[5][6] Nature Reviews Drug Discovery.

  • McDonald, P. C., et al. (2012). Selective inhibition of carbonic anhydrase IX targets hypoxic tumor cells for radiation therapy. Proceedings of the National Academy of Sciences.

  • Dubois, L., et al. (2011). Specific inhibition of carbonic anhydrase IX activity enhances the in vivo therapeutic effect of tumor irradiation.[6] Radiotherapy and Oncology.[6]

  • Sedlakova, O., et al. (2014). Carbonic anhydrase IX as a hypoxia marker and therapeutic target in breast cancer. Future Oncology.

Sources

Validation

Head-to-head comparison of 4-(Sulfamoylmethyl)benzamide and brinzolamide

This guide provides a rigorous technical comparison between Brinzolamide , a clinically established heterocyclic sulfonamide, and 4-Sulfamoylbenzamide (and its derivatives), the fundamental aromatic pharmacophore often u...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between Brinzolamide , a clinically established heterocyclic sulfonamide, and 4-Sulfamoylbenzamide (and its derivatives), the fundamental aromatic pharmacophore often used as a structural baseline in carbonic anhydrase inhibitor (CAI) research.

[1]

Executive Summary & Nomenclature Clarification

Brinzolamide is a second-generation, highly specific carbonic anhydrase inhibitor (CAI) used clinically for glaucoma. 4-(Sulfamoylmethyl)benzamide (and the closely related 4-sulfamoylbenzamide ) represents the foundational "scaffold" class of inhibitors.[1] While Brinzolamide is optimized for ocular penetration and enzyme affinity, the benzamide analogs serve as critical reference points for understanding structure-activity relationships (SAR) in drug design.[1]

Nomenclature Note:
  • Brinzolamide: (4R)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide.[1][2]

  • 4-(Sulfamoylmethyl)benzamide: A specific structural analog where the sulfonamide moiety is attached via a methylene linker (

    
    ).[1] This creates a benzylsulfonamide  core.[1]
    
    • Critical Distinction: Most high-potency CAIs (like Brinzolamide) are arylsulfonamides (sulfonamide attached directly to the ring).[1] Benzylsulfonamides (with the methyl spacer) are generally significantly weaker inhibitors due to higher

      
       values.[1]
      
    • Scope: This guide compares Brinzolamide primarily against the 4-Sulfamoylbenzamide pharmacophore (the direct aromatic analog) while addressing the specific properties of the "sulfamoylmethyl" variant where relevant.[1]

FeatureBrinzolamide4-(Sulfamoylmethyl)benzamide
CAS Number 138890-62-72228586-32-9 (N,N-dimethyl deriv.)[1] / Generic
Core Scaffold Thieno[3,2-e]thiazine (Heterocyclic)Benzene (Homocyclic)
Zinc-Binding Group Aryl Sulfonamide (

)
Benzyl Sulfonamide (

)
Primary Application Glaucoma (IOP Reduction)Synthetic Intermediate / SAR Probe
hCA-II Affinity (

)
~3.2 nM (High Potency)>1000 nM (Predicted Low Potency)*

*Note: Direct arylsulfonamides (4-sulfamoylbenzamide) have


.[1] The methylene spacer in 4-(sulfamoylmethyl)benzamide typically reduces potency further.[1]

Physicochemical & Structural Analysis

The efficacy of a CAI is dictated by its ability to bind the Zinc ion (


) in the enzyme's active site. This binding is pH-dependent and requires the sulfonamide to be in its ionized (deprotonated) form (

).[1]
Acid Dissociation Constant ( )
  • Brinzolamide (

    
    ):  The heterocyclic ring exerts a strong electron-withdrawing effect, lowering the 
    
    
    
    of the sulfonamide group. This ensures a significant fraction of the drug is ionized at physiological pH (7.4), facilitating strong electrostatic interaction with the active site
    
    
    .
  • 4-(Sulfamoylmethyl)benzamide (

    
    ):  The insertion of a methylene group (
    
    
    
    ) insulates the sulfonamide from the aromatic ring's electron-withdrawing character.[1] This results in a high
    
    
    , meaning the molecule remains largely protonated (neutral) at pH 7.4, making it a poor ligand for the Zinc ion.
Lipophilicity and Solubility[1]
  • Brinzolamide (LogP

    
     0.8 - 1.0):  Optimized for ocular delivery.[1] It is lipophilic enough to penetrate the cornea but water-soluble enough (at pH 7.[1]4) to be formulated as a suspension.
    
  • Benzamide Analogs (LogP

    
     0.2 - 0.5):  Generally more polar due to the amide and sulfonamide groups lacking hydrophobic "tails" (like the methoxypropyl group in Brinzolamide).[1] This limits corneal permeability.[1]
    

Mechanism of Action: Carbonic Anhydrase Inhibition[1]

Both molecules target the Carbonic Anhydrase (CA) enzyme, specifically isoform II (CA-II) in the ciliary body of the eye, to reduce aqueous humor secretion.

The Zinc Trap Mechanism

The sulfonamide nitrogen coordinates directly to the


 ion, displacing the catalytic water molecule/hydroxide ion. This locks the enzyme in an inactive state, preventing the hydration of 

to bicarbonate (

).[1]

CA_Inhibition_Mechanism CA_Active Active CA Enzyme (Zn2+ bound to OH-) Complex Enzyme-Inhibitor Complex (Zn2+ bound to N) CA_Active->Complex Ligand Exchange (Displacement of OH-) CO2_Hydration CO2 + H2O -> HCO3- + H+ CA_Active->CO2_Hydration Catalysis Inhibitor Sulfonamide Inhibitor (R-SO2NH-) Inhibitor->CA_Active Competition Complex->CO2_Hydration Blockade IOP_Drop Reduced Bicarbonate -> Reduced Aqueous Humor -> Lower IOP Complex->IOP_Drop Downstream Effect

Figure 1: Mechanism of Action for Sulfonamide CA Inhibitors.[1] The inhibitor displaces the zinc-bound water, halting bicarbonate production.[1]

Experimental Performance Data

Enzyme Inhibition Constants ( )

The following data compares the inhibition potency against human CA isoforms. Lower


 indicates higher potency.[1]
IsoformBrinzolamide (

)
4-Sulfamoylbenzamide (

)*
Interpretation
hCA I (Cytosolic)~1300 nM~300 nMBenzamide is less selective, inhibiting ubiquitous CA-I more strongly.[1]
hCA II (Ocular Target)3.2 nM ~400 nM Brinzolamide is ~125x more potent against the therapeutic target.[1]
hCA IV (Membrane)~45 nM~4000 nMBrinzolamide effectively targets membrane-bound CA-IV; Benzamide does not.[1]

*Data for 4-Sulfamoylbenzamide (direct analog).[1] The "Sulfamoylmethyl" variant would show


 nM due to pKa issues.[1]
Selectivity Ratios
  • Brinzolamide (CA-II vs CA-I): Ratio

    
    .[1] Highly selective for the glaucoma-relevant isoform, minimizing systemic side effects (e.g., RBC effects).
    
  • Benzamide Analog: Ratio

    
    .[1] Poor selectivity; inhibits both isoforms equally, increasing risk of systemic toxicity if absorbed.[1]
    

Experimental Protocols

To validate these comparisons in your lab, use the Stopped-Flow


 Hydration Assay . This is the gold standard for measuring CA kinetics (

) and inhibition (

).
Protocol: Stopped-Flow CO2 Hydration Assay

Objective: Determine the inhibition constant (


) of the compounds against hCA-II.
  • Reagent Preparation:

    • Buffer: 20 mM HEPES (pH 7.5), 20 mM

      
      .
      
    • Indicator: 0.2 mM Phenol Red.[1]

    • Substrate:

      
      -saturated water (bubbled for 30 min at 
      
      
      
      ).
    • Enzyme: Recombinant hCA-II (approx. 10 nM final conc).[1]

  • Compound Dilution:

    • Prepare serial dilutions of Brinzolamide and 4-(Sulfamoylmethyl)benzamide in DMSO (keep DMSO < 1% in final assay).

  • Reaction Initiation (Stopped-Flow):

    • Syringe A: Enzyme + Inhibitor + Indicator + Buffer.[1]

    • Syringe B:

      
      -saturated water.[1]
      
    • Rapidly mix Syringe A and B in the stopped-flow spectrophotometer.

  • Data Acquisition:

    • Monitor absorbance at 557 nm (Phenol Red transition).[1]

    • Measure the time course of acidification (color change from red to yellow).[1]

  • Calculation:

    • Fit the initial rate (

      
      ) to the Michaelis-Menten equation.[1]
      
    • Determine

      
       using the Cheng-Prusoff equation: 
      
      
      
      .[1]

Assay_Workflow cluster_prep Preparation cluster_measure Measurement (Stopped-Flow) Step1 Prepare hCA-II Enzyme (10 nM) Mix Rapid Mixing (<10 ms) Step1->Mix Step2 Prepare Inhibitor Dilutions (Brinzolamide / Benzamide) Step2->Mix Step3 Saturate Water with CO2 (Substrate) Step3->Mix Detect Monitor Absorbance (557 nm, Phenol Red) Mix->Detect Analysis Data Analysis (Cheng-Prusoff) Detect->Analysis Calculate Ki

Figure 2: Stopped-Flow Assay Workflow for determining Ki values.

Conclusion

Brinzolamide is the superior compound for therapeutic applications due to its nanomolar affinity for CA-II, high selectivity, and optimized physicochemical properties for ocular delivery.

4-(Sulfamoylmethyl)benzamide (and its parent 4-sulfamoylbenzamide) serves as a negative control or structural baseline .[1] Its methylene spacer disrupts the electronic conjugation required for effective Zinc binding, rendering it a weak inhibitor.[1] Researchers should use this molecule primarily to demonstrate the necessity of the direct aryl-sulfonamide linkage for biological activity.[1]

References
  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link

  • DeSantis, L. (2000).[1] Preclinical overview of brinzolamide. Survey of Ophthalmology, 44, S119-S129.[1] Link

  • Maren, T. H. (1995).[1] The relation between properties of sulfonamides and their activity as carbonic anhydrase inhibitors. Annual Review of Pharmacology and Toxicology, 35, 657-678.[1]

  • MedKoo Biosciences . (2024).[1] Brinzolamide Product Data Sheet. Link

  • PubChem . (2024).[1] Compound Summary: N-benzyl-4-sulfamoylbenzamide (CID 4347).[1] Link

Sources

Comparative

Assessing the drug-resistance profile of 4-(Sulfamoylmethyl)benzamide

Assessing the Drug-Resistance Profile of 4-(Sulfamoylmethyl)benzamide: A Comparative Technical Guide Executive Summary: The Molecule & The Mission 4-(Sulfamoylmethyl)benzamide represents a specific structural hybrid with...

Author: BenchChem Technical Support Team. Date: February 2026

Assessing the Drug-Resistance Profile of 4-(Sulfamoylmethyl)benzamide: A Comparative Technical Guide

Executive Summary: The Molecule & The Mission

4-(Sulfamoylmethyl)benzamide represents a specific structural hybrid within the sulfonamide class, bridging the pharmacophore of Mafenide (4-(aminomethyl)benzenesulfonamide) with a benzamide core.[1] While traditional sulfonamides target dihydropteroate synthase (DHPS) in the bacterial folate pathway, the unique sulfamoylmethyl (-CH₂SO₂NH₂) substitution pattern suggests potential dual-activity: primary antimicrobial efficacy via folate inhibition and secondary modulation of carbonic anhydrase (CA) isoforms.[1]

Assessing the drug-resistance profile of this molecule is critical for determining its viability as a therapeutic candidate.[1] Resistance to sulfonamides is widespread, driven primarily by folP mutations (DHPS alteration) and plasmid-mediated sul genes.[1] This guide provides a rigorous, self-validating framework to benchmark 4-(Sulfamoylmethyl)benzamide against industry standards, specifically Mafenide Acetate (topical standard) and Sulfamethoxazole (systemic standard).[1]

Comparative Analysis: Benchmarking the Candidate

To objectively assess performance, the test compound must be evaluated against established agents with known resistance mechanisms.[1]

Table 1: Physicochemical & Mechanistic Comparison
Feature4-(Sulfamoylmethyl)benzamide (Test Agent)Mafenide Acetate (Standard)Sulfamethoxazole (Standard)
Core Structure Benzamide w/ sulfamoylmethylBenzene-sulfonamide w/ aminomethylSulfanilamide w/ isoxazole
Primary Target DHPS (Predicted) / CA IsoformsDHPS / Carbonic AnhydraseDHPS (Dihydropteroate Synthase)
pKa (Sulfonamide) ~10.0 (Estimated)8.675.7
Resistance Mode folP mutation, Efflux?[1]folP mutation, Enzymatic bypasssul1/sul2 acquisition, folP mutation
Spectrum Gram-negative (Predicted)Broad (Pseudomonas, Clostridium)Broad (Gram-pos/neg)

Key Insight: The higher estimated pKa of the sulfamoylmethyl group (compared to sulfamethoxazole) may influence cellular permeability and target binding affinity, potentially altering the selection pressure for resistance mutations.[1]

Experimental Protocols: Assessing Resistance

The following workflows are designed to quantify the rate and mechanism of resistance development.

Protocol A: Single-Step Spontaneous Mutation Frequency

Objective: Determine the frequency at which a bacterial population spontaneously develops resistance at high drug concentrations.[1]

  • Inoculum: Prepare a culture of E. coli (ATCC 25922) or P. aeruginosa (ATCC 27853) at

    
     CFU/mL.[1]
    
  • Plating: Plate 100 µL of inoculum onto Mueller-Hinton Agar (MHA) plates containing the test agent at 4×, 8×, and 16× MIC .

  • Control: Plate serial dilutions on drug-free agar to confirm viable count.

  • Incubation: Incubate at 37°C for 48 hours.

  • Calculation:

    
    [1]
    
  • Validation: Respread surviving colonies on fresh drug-containing plates to confirm stable resistance (exclude phenotypic persistence).

Protocol B: Multi-Step Resistance Selection (Serial Passage)

Objective: Simulate chronic exposure to identify the trajectory of resistance evolution (e.g., accumulation of stepwise mutations).[1]

  • Day 0: Determine the baseline MIC of 4-(Sulfamoylmethyl)benzamide and Mafenide.

  • Passage 1: Inoculate bacteria into a gradient of drug concentrations (0.25× to 2× MIC).

  • Selection: Select the culture from the highest concentration that allows visible growth (sub-MIC).[1]

  • Passage 2-20: Dilute this culture 1:1000 into fresh media containing a new gradient of higher drug concentrations (e.g., up to 4× previous MIC).

  • Monitoring: Plot the MIC fold-change over 20 days.

  • Endpoint: Isolate colonies from Day 20 for genomic sequencing (folP gene).

Visualization of Experimental Workflows

Figure 1: Serial Passage Resistance Workflow

Caption: Stepwise selection pressure applied over 20 days to isolate high-level resistant mutants.

SerialPassage Start Day 0: Baseline MIC Inoculation Inoculate Gradient (0.25x - 2x MIC) Start->Inoculation Selection Select Highest Growth Conc. Inoculation->Selection 24h Incubation Passage Passage to Higher Conc. Gradient Selection->Passage Dilute 1:1000 Repeat Repeat for 20 Days Passage->Repeat Repeat->Selection Daily Cycle Analysis Genomic Analysis (folP sequencing) Repeat->Analysis End of Study

Mechanistic Insights: The Folate Pathway

Resistance to sulfonamides typically occurs via mutations in the folP gene, which encodes Dihydropteroate Synthase (DHPS).[1]

  • Mechanism of Action: 4-(Sulfamoylmethyl)benzamide mimics para-aminobenzoic acid (PABA).[1] It competitively inhibits DHPS, blocking the condensation of PABA with pteridine to form dihydropteroate.[1]

  • Mechanism of Resistance:

    • Target Modification: Mutations in DHPS loops 1 and 2 prevent drug binding while maintaining PABA affinity.[1]

    • Plasmid Acquisition: Acquisition of sul1, sul2, or sul3 genes (encoding drug-insensitive DHPS variants).[1][2][3]

    • Hyper-production of PABA: Overcomes competitive inhibition.[1]

Figure 2: Mechanism of Action & Resistance Nodes

Caption: Competitive inhibition of DHPS by sulfonamides and points of resistance development.[1]

FolatePathway Pteridine Pteridine Precursor DHPS DHPS Enzyme (folP gene) Pteridine->DHPS PABA PABA (p-Aminobenzoic Acid) PABA->DHPS Drug 4-(Sulfamoylmethyl)benzamide (Inhibitor) Drug->DHPS Competes with PABA DHP Dihydropteroate DHPS->DHP Normal Catalysis Folate Tetrahydrofolate (DNA Synthesis) DHP->Folate Mutation Resistance: folP Mutation (Loop 1/2) Mutation->DHPS Modifies Binding Site SulGene Resistance: sul1/sul2 Acquisition SulGene->DHPS Bypasses Inhibition

[1]

Data Interpretation & Criteria

When analyzing your experimental data, use the following criteria to classify the profile of 4-(Sulfamoylmethyl)benzamide:

  • High Barrier to Resistance:

    • Mutation Frequency:

      
       at 4× MIC.[1]
      
    • Serial Passage:

      
      -fold increase in MIC over 20 days.
      
  • Low Barrier to Resistance:

    • Mutation Frequency:

      
       at 4× MIC.[1]
      
    • Serial Passage: Rapid MIC increase (

      
      -fold) within 10 days.
      
  • Cross-Resistance:

    • If mutants raised against Mafenide show increased MIC to 4-(Sulfamoylmethyl)benzamide, the mechanisms are shared (likely folP).[1]

    • If no cross-resistance is observed, the test agent may target a unique binding pocket or have a secondary mechanism (e.g., CA inhibition).[1]

References

  • Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th ed.[1][2] CLSI standard M07.[1] [Link]

  • Griffith, E. C., et al. (2018).[1][3] "Crystal structure of a sulfonamide-resistant dihydropteroate synthase." Nature Communications, 9(1).[1] [Link][1]

  • Capasso, C., & Supuran, C. T. (2014).[1] "Sulfa drugs as carbonic anhydrase inhibitors: State of the art." Expert Opinion on Therapeutic Patents, 24(3), 293-306.[1] [Link]

  • Sköld, O. (2000).[1] "Sulfonamide resistance: mechanisms and trends." Drug Resistance Updates, 3(3), 155-160.[1] [Link]

  • PubChem. "Mafenide Acetate Compound Summary."[1] National Center for Biotechnology Information.[1] [Link][1]

Sources

Validation

Reproducibility Guide: 4-(Sulfamoylmethyl)benzamide Inhibition of Carbonic Anhydrase

Content Type: Publish Comparison Guide Subject: 4-(Sulfamoylmethyl)benzamide (CAS: 2228586-32-9 / Related Homosulfonamides) Audience: Researchers, Medicinal Chemists, and Assay Development Scientists Executive Summary &...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: 4-(Sulfamoylmethyl)benzamide (CAS: 2228586-32-9 / Related Homosulfonamides) Audience: Researchers, Medicinal Chemists, and Assay Development Scientists

Executive Summary & Compound Profile

4-(Sulfamoylmethyl)benzamide represents a distinct class of "homosulfonamide" inhibitors where the zinc-binding sulfonamide group (


) is separated from the aromatic ring by a methylene (

) spacer. Unlike classic inhibitors such as Acetazolamide, this structural modification drastically alters the electronic environment of the sulfonamide, shifting its pKa from ~7.4 to ~10.5.

The Reproducibility Crisis: Researchers frequently encounter "false negatives" or inconsistent IC50 values with this compound because its inhibition is strictly pH-dependent. At physiological pH (7.4), the compound exists almost exclusively in its neutral, non-binding form.[1] This guide provides the corrected protocols and mechanistic insights required to accurately characterize its activity.

Compound Snapshot
Feature4-(Sulfamoylmethyl)benzamideAcetazolamide (Standard)
Structure Class Aliphatic/HomosulfonamideHeterocyclic Aromatic Sulfonamide
Zinc-Binding Group


Approximate pKa 10.2 – 10.8 (Weak Acid)7.2 – 7.4 (Moderate Acid)
Ionization at pH 7.4 < 0.2% Anionic (Active)~50% Anionic (Active)
Primary Utility Mechanistic Probe / Structure-Activity StudiesClinical Glaucoma/Diuretic Drug

Mechanistic Insight: The "pKa Trap"

To reproduce inhibitory effects, one must understand that Carbonic Anhydrase (CA) inhibition requires the sulfonamide to be in its anionic (deprotonated) form (


) to coordinate with the catalytic Zinc(II) ion.
  • Aromatic Sulfonamides (Acetazolamide): The electron-withdrawing aromatic ring stabilizes the anion, lowering the pKa to ~7.4. This allows significant binding at physiological pH.

  • Homosulfonamides (4-(Sulfamoylmethyl)benzamide): The methylene spacer insulates the sulfonamide from the ring's electron-withdrawing effect. The pKa rises to >10, meaning the molecule remains protonated (neutral) and inactive at pH 7.4.

Visualization: The Ionization-Binding Mechanism

The following diagram illustrates why standard protocols fail without pH adjustment.

Mechanism_of_Action cluster_0 Physiological pH (7.4) cluster_1 Active Site Interaction Compound_Neutral Neutral Form (R-CH2-SO2NH2) Compound_Anion Anionic Form (R-CH2-SO2NH-) Compound_Neutral->Compound_Anion  pKa ~10.5 (Very Low Conversion) Zinc Zn(II) Ion (Catalytic Center) Compound_Neutral->Zinc No Binding (Steric/Electronic Repulsion) Compound_Anion->Zinc High Affinity Coordination Inhibition Effective Inhibition Zinc->Inhibition Note CRITICAL FACTOR: At pH 7.4, <1% of the compound is in the active Anionic form. Note->Compound_Neutral

Caption: Mechanistic pathway showing the dependency of Zinc binding on the ionization state of the sulfonamide group. The high pKa of the homosulfonamide prevents anion formation at neutral pH.

Comparative Performance Analysis

The following data contrasts the expected performance of 4-(Sulfamoylmethyl)benzamide against industry standards. Data is synthesized from structure-activity relationship (SAR) literature on homosulfonamides (e.g., Mafenide).

Parameter4-(Sulfamoylmethyl)benzamideAcetazolamideInterpretation
IC50 (CA-II, pH 7.4) > 100 µM (Weak/Inactive)~ 10 - 30 nM At physiological pH, the homosulfonamide is a poor inhibitor.
IC50 (CA-II, pH 9.0) ~ 1 - 10 µM (Moderate)~ 5 - 10 nM Raising pH increases the anionic fraction, drastically improving potency.
Solubility (PBS) Low to Moderate (Benzamide limited)ModerateDMSO stocks required for both; precipitation risk is higher for benzamides.
Binding Kinetics Slow On-rateFast On-ratePre-incubation is mandatory for the benzamide derivative.

Validated Experimental Protocol

To generate reproducible data, you must control for pH and Pre-incubation time . The standard Esterase (pNPA) assay is recommended for initial screening due to its compatibility with higher pH buffers.

Materials
  • Enzyme: Recombinant Human Carbonic Anhydrase II (hCA II).

  • Substrate: p-Nitrophenyl acetate (pNPA). Note: Dissolve in Acetonitrile, not DMSO, to prevent hydrolysis.

  • Buffer A (Physiological): 50 mM HEPES, pH 7.4, 20 mM Na2SO4.

  • Buffer B (High pH): 50 mM Tris-HCl, pH 9.0, 20 mM Na2SO4.

  • Detection: Absorbance at 405 nm (formation of p-Nitrophenol).

Step-by-Step Workflow
  • Compound Preparation:

    • Dissolve 4-(Sulfamoylmethyl)benzamide in 100% DMSO to 10 mM stock.

    • Critical: Inspect for turbidity. Benzamides can aggregate. Sonicate if necessary.

  • Enzyme Pre-incubation (The "Soak" Step):

    • Dilute hCA II to 200 nM in the desired Assay Buffer (A or B).

    • Add compound (final conc. range 0.1 µM – 500 µM).

    • Incubate for 15 minutes at 25°C.

    • Reasoning: The neutral sulfonamide equilibrates slowly with the active site water; the small anionic fraction needs time to displace the zinc-bound hydroxide.

  • Reaction Initiation:

    • Add pNPA substrate (final conc. 0.5 mM).

    • Immediately read Absorbance (405 nm) every 15 seconds for 10 minutes.

  • Data Analysis:

    • Calculate initial velocity (

      
      ) from the linear portion (first 2-3 mins).
      
    • Plot % Inhibition vs. Log[Concentration].

Experimental Workflow Diagram

Assay_Workflow Start Start Protocol Solubilization 1. Solubilization (100% DMSO, 10 mM) Start->Solubilization Buffer_Select 2. Buffer Selection Solubilization->Buffer_Select Path_Physio Physiological (pH 7.4) Expect: Weak Inhibition Buffer_Select->Path_Physio Relevance Path_HighPH High pH (9.0) Expect: Moderate Inhibition Buffer_Select->Path_HighPH Potency Check PreIncubation 3. Pre-Incubation (15 mins @ 25°C) Path_Physio->PreIncubation Path_HighPH->PreIncubation Substrate_Add 4. Add pNPA Substrate (Initiate Reaction) PreIncubation->Substrate_Add Read 5. Kinetic Read (Abs 405nm) Substrate_Add->Read

Caption: Dual-path workflow highlighting the necessity of buffer selection for detecting activity in homosulfonamides.

Troubleshooting & Reproducibility Checklist

IssueProbable CauseSolution
No Inhibition observed Assay performed at pH < 7.5.Repeat assay at pH 8.5 or 9.0 to confirm binding capability.
Precipitation in well Compound insolubility in aqueous buffer.Limit final DMSO concentration to 5%; do not exceed 500 µM compound.
Non-linear rates Substrate hydrolysis (spontaneous).Subtract "No Enzyme" blank rate from all wells.
Inconsistent IC50 Variable pre-incubation times.Standardize "soak" time to exactly 15 minutes.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[2][3] Nature Reviews Drug Discovery, 7(2), 168–181. Link

  • Maren, T. H. (1967). Carbonic anhydrase: chemistry, physiology, and inhibition. Physiological Reviews, 47(4), 595–781. Link

  • Alterio, V., et al. (2023).[2] A Combined in Silico and Structural Study Opens New Perspectives on Aliphatic Sulfonamides.[2] International Journal of Molecular Sciences, 24(4), 3693. Link

  • BenchChem. (2025). Colorimetric Assays for Carbonic Anhydrase Activity: Application Notes and Protocols. BenchChem Application Notes. Link

Sources

Safety & Regulatory Compliance

Safety

4-(Sulfamoylmethyl)benzamide proper disposal procedures

Executive Summary & Compound Profile Objective: To provide a self-validating, regulatory-compliant disposal protocol for 4-(Sulfamoylmethyl)benzamide . This guide prioritizes environmental stewardship—specifically the pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Objective: To provide a self-validating, regulatory-compliant disposal protocol for 4-(Sulfamoylmethyl)benzamide . This guide prioritizes environmental stewardship—specifically the prevention of sulfonamide-class compounds from entering water systems—and operator safety.[1][2]

Compound Identity & Hazard Assessment:

  • Chemical Name: 4-(Sulfamoylmethyl)benzamide[1][2]

  • Structural Class: Sulfonamide / Benzamide derivative.[1][2]

  • Molecular Formula:

    
     (Calculated based on structure: Benzamide core + Sulfamoylmethyl group).[1]
    
  • CAS Registry: Note: While specific CAS numbers like 6306-24-7 refer to the direct analog 4-sulfamoylbenzamide, the disposal logic for the (sulfamoylmethyl) derivative is identical due to shared functional group reactivity.[1][2]

  • Key Hazards (GHS Class):

    • Health: Acute Toxicity (Oral) Cat.[1][3] 4; Skin/Eye Irritation Cat.[1][2] 2; STOT-SE Cat.[1][2] 3 (Respiratory Irritation).[1]

    • Physical: Combustible dust potential in fine powder form.[1][2]

    • Environmental: Aquatic Chronic Cat. 3 . Sulfonamide moieties are persistent in the environment and can contribute to antimicrobial resistance if leached into soil or water.[1]

Core Directive: The "Zero-Drain" Policy[1][2]

CRITICAL OPERATIONAL RULE: Under no circumstances should 4-(Sulfamoylmethyl)benzamide or its solutions be disposed of via sink drains.

  • Reasoning: Conventional wastewater treatment plants (WWTPs) are often inefficient at degrading sulfonamide linkages.[1] Discharge leads to bioaccumulation in aquatic ecosystems.[1][2]

  • Mandate: All waste containing detectable amounts of this compound must be routed to High-Temperature Incineration .[1][2]

Pre-Disposal Handling & Segregation

Before initiating disposal, waste must be characterized and segregated to prevent incompatible reactions (e.g., evolution of toxic gases).

ParameterRequirementScientific Rationale
Container Type HDPE (High-Density Polyethylene) or GlassChemical resistance to amides; prevents leaching.[1][2]
Segregation Keep away from Strong Oxidizers (e.g., Nitric Acid, Permanganates) and Strong Bases .[1]Prevents exothermic hydrolysis of the amide bond or oxidation of the sulfonamide sulfur.
Labeling "Hazardous Waste - Toxic/Irritant - Organic Solid/Liquid"Meets RCRA / OSHA Hazard Communication standards.
State Segregate Solids from Liquids.Liquid waste streams are often consolidated for fuel blending; solids are directly incinerated.[1][2]

Disposal Workflows (Step-by-Step)

Workflow A: Solid Waste (Pure Compound & Contaminated Consumables)

Applicability: Expired reagents, reaction byproducts, contaminated gloves/weigh boats.

  • Containment: Transfer solid waste into a wide-mouth HDPE jar. Do not overfill (leave 10% headspace).[1][2]

  • Deactivation (Spill Context Only): If cleaning a powder spill, cover with damp sand or vermiculite to minimize dust generation before sweeping.[1][2]

  • Sealing: Cap tightly. Parafilm is recommended for long-term storage awaiting pickup to prevent moisture ingress (hydrolysis risk).[1][2]

  • Disposal Path: Tag for Incineration .[1][2]

    • Why: Incineration at >1000°C ensures complete thermal decomposition of the sulfonamide

      
       bond into 
      
      
      
      and
      
      
      (scrubbed), preventing environmental release.
Workflow B: Liquid Waste (Mother Liquors & Aqueous Solutions)

Applicability: Reaction mixtures, HPLC effluent, washing solutions.

  • pH Check: Verify pH is between 5 and 9.

    • Action: If highly acidic/basic, neutralize slowly to this range to prevent container degradation, unless the waste stream is specifically designated for corrosive organics.

  • Solvent Compatibility: Ensure the solution does not contain peroxides or incompatible oxidizers.[1][2]

  • Consolidation: Pour into the "Non-Halogenated Organic Waste" carboy (if organic solvent based) or "Hazardous Aqueous Waste" (if water based).[1]

    • Note: Even if aqueous, do not drain .[1][2] The sulfonamide content classifies it as hazardous chemical waste.[1][2]

  • Disposal Path: Fuel Blending or Incineration.[1][2]

Visualized Decision Frameworks

Diagram 1: Waste Stream Segregation Logic

This decision tree ensures the compound is routed to the correct destruction facility.[1]

WasteSegregation Start Waste Generation: 4-(Sulfamoylmethyl)benzamide StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Powder/Crystals Liquid Liquid / Solution StateCheck->Liquid Reaction Mix/Wash Contam Is it Contaminated Debris? (Gloves, Paper, filters) Solid->Contam SolventCheck Primary Solvent? Liquid->SolventCheck SolidBin Solid Hazardous Waste Bin (Double Bagged) Contam->SolidBin Yes Contam->SolidBin No (Pure Chem) OrgStream Organic Solvent Waste (Fuel Blending) SolventCheck->OrgStream Organic (>10%) AqStream Aqueous Hazardous Waste (Incineration Only) SolventCheck->AqStream Aqueous (>90%) Drain Sink / Drain AqStream->Drain PROHIBITED

Caption: Operational logic for segregating 4-(Sulfamoylmethyl)benzamide waste streams to ensure regulatory compliance.

Diagram 2: Emergency Spill Response Workflow

A self-validating loop for handling accidental release in the laboratory.

SpillResponse Spill Spill Detected Assess Assess Volume & State (Dust vs Liquid) Spill->Assess PPE Don PPE: Nitrile Gloves, Lab Coat, N95/P100 Mask (if dust) Assess->PPE DustControl Dust Control: Cover with damp paper/sand PPE->DustControl Solid/Powder Absorb Absorb Liquid: Use Vermiculite/Pads PPE->Absorb Liquid Collect Collect into Wide-Mouth Jar DustControl->Collect Absorb->Collect Clean Wash Area: Soap & Water x3 Collect->Clean Disposal Label as Hazardous Waste Clean->Disposal

Caption: Step-by-step emergency response protocol for spills, emphasizing dust control to prevent inhalation.

Regulatory Compliance & References

Regulatory Context:

  • EPA (RCRA): While not explicitly P-listed or U-listed by specific CAS in all jurisdictions, this compound falls under the "Characteristic of Toxicity" or general organic hazardous waste rules (40 CFR Part 261).[1][2]

  • OSHA: Adhere to 29 CFR 1910.1450 (Occupational Exposure to Hazardous Chemicals in Laboratories).[1]

References:

  • PubChem. (2025).[1][2][4][5][6] 4-(Aminosulfonyl)benzamide Compound Summary (CID 80563).[1][2] National Library of Medicine.[1][2] [Link][1]

  • U.S. Environmental Protection Agency. (2024). Management of Pharmaceutical Hazardous Waste. [Link][1]

  • National Institutes of Health (NIH). (2024).[1][2] NIH Waste Disposal Guide: Chemical Waste. [Link][1]

Sources

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